molecular formula C12H18N2O2 B1527627 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS No. 761440-87-3

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Cat. No.: B1527627
CAS No.: 761440-87-3
M. Wt: 222.28 g/mol
InChI Key: PLRKSIZPNZPJOS-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRKSIZPNZPJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722558
Record name 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-87-3
Record name 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS 761440-87-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (CAS 761440-87-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, explore a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and discuss its applications as a versatile scaffold in drug discovery.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aniline derivative incorporating a piperidin-4-ol moiety. This unique combination of a nucleophilic aromatic amine, a secondary aliphatic amine, and a secondary alcohol makes it a highly valuable and versatile intermediate for creating complex molecular architectures.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 761440-87-3 [1][2]
IUPAC Name This compound
Synonyms 1-[4-amino-3-(methyloxy)phenyl]-4-piperidinol [2]
Molecular Formula C₁₂H₁₈N₂O₂ [1][2][3]
Molecular Weight 222.28 g/mol [1][2][3]
Purity Commonly available at ≥95% [3]
Appearance White to off-white solid (predicted)

| Storage | Store at room temperature, sealed in a dry, dark place |[1][2] |

Synthesis and Purification Strategy

The synthesis of this compound is not extensively detailed in public literature, as it is primarily a commercial building block. However, a logical and robust synthetic route can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance.

Retrosynthetic Analysis & Rationale

The primary C-N bond connecting the phenyl ring and the piperidine nitrogen is the most logical disconnection point. This retrosynthetic approach identifies two readily available starting materials: a protected 4-halo-2-methoxyaniline and piperidin-4-ol.

The choice of a Buchwald-Hartwig amination is based on its proven efficacy in forming aryl amine bonds, which is often challenging using classical methods like nucleophilic aromatic substitution (SNA_r_), especially with electron-rich anilines. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl halide with the piperidine amine.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection SM 4-Bromo-2-methoxyaniline Protect Boc₂O, TEA, DCM SM->Protect Protected tert-butyl (4-bromo-2-methoxyphenyl)carbamate Protect->Protected Coupling Pd₂(dba)₃, XPhos, NaOtBu, Toluene Protected->Coupling Piperidinol Piperidin-4-ol Piperidinol->Coupling Coupled Protected Intermediate Coupling->Coupled Deprotect TFA or HCl, DCM Coupled->Deprotect FinalProduct 1-(4-Amino-3-methoxyphenyl) piperidin-4-ol Deprotect->FinalProduct

A proposed three-step synthesis workflow.
Detailed Experimental Protocol (Proposed)

Step 1: Protection of 4-Bromo-2-methoxyaniline

  • Rationale: The primary aniline of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent self-coupling and other side reactions during the subsequent palladium-catalyzed amination.

  • Procedure:

    • Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromo-2-methoxyphenyl)carbamate, which can be used without further purification.

Step 2: Buchwald-Hartwig Amination

  • Rationale: This is the key C-N bond-forming step. A palladium catalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., XPhos), and a non-nucleophilic base (e.g., NaOtBu) are used to couple the aryl bromide with the secondary amine of piperidin-4-ol. Toluene is a common high-boiling solvent for this transformation.

  • Procedure:

    • To an oven-dried flask, add the protected aryl bromide from Step 1 (1.0 eq), piperidin-4-ol (1.2 eq)[4][5], sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 5 mol%).

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) followed by anhydrous toluene.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel.

Step 3: Boc Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary aniline, yielding the target compound.

  • Procedure:

    • Dissolve the purified, coupled product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M) and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with a 1 M NaOH solution to neutralize the acid and deprotonate the amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data is not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. Such characterization is essential for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) Rationale
¹H NMR Aromatic Protons δ 6.2 - 6.8 ppm Three protons on the electron-rich aromatic ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet.
-OCH₃ δ ~3.8 ppm (singlet) Methoxy group protons adjacent to the aromatic ring.
-NH₂ δ ~4.5 ppm (broad singlet) Amine protons, signal may be broad and exchangeable with D₂O.
Piperidine -CH(OH) δ ~3.6 - 3.9 ppm (multiplet) Proton on the carbon bearing the hydroxyl group.
Piperidine -CH₂N- δ ~2.9 - 3.2 ppm (multiplet) Protons on carbons adjacent to the piperidine nitrogen.
Piperidine -CH₂- δ ~1.5 - 2.0 ppm (multiplet) Remaining protons on the piperidine ring.
-OH δ ~2.0 - 4.0 ppm (broad singlet) Hydroxyl proton, signal may be broad and its position is concentration-dependent.
¹³C NMR Aromatic Carbons δ 100 - 150 ppm Six distinct signals for the substituted benzene ring.
Aliphatic Carbons δ 40 - 70 ppm Four signals corresponding to the piperidine ring carbons.
Methoxy Carbon δ ~55 ppm Signal for the -OCH₃ carbon.
MS (ESI+) [M+H]⁺ m/z 223.14 Calculated for C₁₂H₁₉N₂O₂⁺.
IR N-H Stretch 3300-3500 cm⁻¹ (two bands) Characteristic for a primary amine.
O-H Stretch 3200-3600 cm⁻¹ (broad) Characteristic for an alcohol.
C-O Stretch 1000-1300 cm⁻¹ Aryl ether and secondary alcohol C-O stretches.

| | C-N Stretch | 1180-1360 cm⁻¹ | Aryl and aliphatic amine stretches. |

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic placement of reactive functional groups that allow for diverse chemical modifications.

  • Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6] The piperidin-4-ol motif, in particular, is a versatile intermediate for compounds targeting a range of conditions.[7]

  • Key Building Block: This compound has been explicitly cited in patent literature as an intermediate in the synthesis of potent kinase inhibitors, highlighting its direct relevance in the development of novel therapeutics.[8]

  • Vector for Functionalization: The primary aromatic amine and the secondary alcohol serve as handles for further chemical elaboration, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The aminophenylpiperidine core is central to compounds developed as N-type calcium channel blockers for pain management and as Farnesoid X receptor (FXR) partial agonists for metabolic diseases.[9][10]

Functionalization cluster_amine Amine Reactions cluster_hydroxyl Hydroxyl Reactions Core 1-(4-Amino-3-methoxyphenyl) piperidin-4-ol Amide Amide Coupling (Acylation) Core->Amide -NH₂ Sulfonamide Sulfonylation Core->Sulfonamide -NH₂ Urea Urea Formation Core->Urea -NH₂ Ether Etherification (e.g., Williamson) Core->Ether -OH Ester Esterification Core->Ester -OH Oxidation Oxidation to Ketone Core->Oxidation -OH

Potential functionalization pathways from the core molecule.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on structurally related compounds like piperidine and 4-hydroxypiperidine, a high degree of caution is warranted.[4]

  • Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin irritation or serious eye damage.[11][12] Aniline derivatives can be toxic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Avoid breathing dust, fumes, or vapors.[12]

    • Prevent contact with skin and eyes.[13]

    • Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended by suppliers.[1][2]

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(+)-3-Amino-1-BOC-piperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.
  • BLDpharm. (n.d.). 761440-87-3|this compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxypiperidine.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ChemWhat. (n.d.). 1197953-49-3 | (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.
  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry.
  • CymitQuimica. (n.d.). This compound.
  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore.
  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
  • PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.
  • Google Patents. (n.d.). US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds.
  • ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. The document details the known properties of this molecule and presents robust, field-proven methodologies for the experimental determination of key parameters including melting point, solubility, and pKa. This guide is intended to serve as a practical resource for researchers, enabling a thorough understanding and utilization of this compound in drug discovery and development workflows. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating established analytical techniques with theoretical insights, this guide aims to facilitate accurate characterization and informed application of this compound.

Introduction

This compound is a substituted piperidinol derivative with a chemical structure that suggests its potential as a versatile scaffold in medicinal chemistry. The presence of a primary aromatic amine, a methoxy group, and a hydroxylated piperidine ring provides multiple points for chemical modification and interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical and synthetic procedures. This guide provides a detailed examination of these critical characteristics.

Chemical Identity and Core Properties

The fundamental identification and basic properties of this compound are summarized below. These data form the basis for all further characterization and application.

PropertyValueSource
IUPAC Name This compound-
CAS Number 761440-87-3[1]
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)N)N2CCC(CC2)O-
Appearance Expected to be a solid at room temperatureInferred from structure

Experimentally Determined Physicochemical Properties

A comprehensive understanding of a compound's behavior necessitates empirical data. This section outlines the critical physicochemical parameters and provides detailed, validated protocols for their determination.

Melting Point

The melting point is a crucial indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.

Status: Experimental value not currently available in public literature.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[2][3][4][5]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm at the bottom.[5]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[5]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Causality and Trustworthiness: A slow heating rate near the melting point is critical for accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A wide melting range typically indicates the presence of impurities.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. The "shake-flask" method is a well-established technique for determining equilibrium solubility.[6][7][8]

Status: Specific solubility data in various solvents are not currently available.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the solubility of this compound in aqueous buffers and common organic solvents.

Materials:

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC-UV or UPLC-MS system

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent (e.g., 5 mL) to each vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Dilute the filtered solution with an appropriate solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS method.

    • For aqueous buffers, measure the pH of the final saturated solution.

Causality and Trustworthiness: Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a true equilibrium saturated solution. The filtration step is critical to prevent artificially high solubility readings from suspended microparticles.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute for analysis E->F G Quantify by HPLC/UPLC F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Given the presence of a primary aromatic amine and a piperidine nitrogen, this compound is expected to have at least two pKa values.

Status: Experimental pKa values are not currently available.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10][11][12]

Instrumentation:

  • Autotitrator or a manual titration setup with a high-precision burette

  • Calibrated pH meter with a suitable electrode

  • Stir plate and stir bar

  • Jacketed titration vessel with temperature control

Reagents:

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Degassed, deionized water

  • Potassium chloride (for maintaining constant ionic strength)

Procedure:

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1-5 mM.

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

  • Titration:

    • Place the sample solution in the titration vessel and begin stirring.

    • To determine the pKa of the basic groups, titrate the solution with the standardized 0.1 M HCl solution.

    • To determine the pKa of any acidic groups (or the conjugate acids of the bases), first, acidify the solution with a known excess of HCl and then back-titrate with the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. For multiple pKa values, multiple inflection points will be observed.

Causality and Trustworthiness: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to more accurate pKa determination. The use of degassed water is important to prevent interference from dissolved carbon dioxide, which can affect the pH of the solution.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring. The substitution pattern will lead to specific splitting patterns.

  • Piperidine Protons: A series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring.

  • Methine Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group (CH-OH).

  • Methoxy Protons: A sharp singlet around 3.8 ppm corresponding to the -OCH₃ group.

  • Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13][14][15][16]

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipettes and filter plugs (e.g., glass wool)

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 5-10 mg of this compound for a ¹H NMR spectrum (20-50 mg for ¹³C NMR) into a small, clean vial.[14]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[13] If the compound is not soluble, DMSO-d₆ is a more polar alternative.

  • Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Labeling: Clearly label the NMR tube with the sample identity.

G A Weigh Sample (5-10 mg for ¹H) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Filter into NMR Tube B->C D Homogenize Solution C->D E Acquire Spectrum D->E

Caption: Workflow for NMR Sample Preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of a compound and for quantitative analysis in various assays.

Expected Chromatographic Behavior: this compound is a moderately polar compound and is expected to be well-retained on a reverse-phase C18 column using a mobile phase of acetonitrile or methanol and water, likely with a modifier such as formic acid or ammonium acetate to improve peak shape.

Experimental Protocol: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Solvents:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.

  • Initial Gradient Method:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • UV detection: 254 nm and 280 nm (or scan for optimal wavelength)

    • Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions and re-equilibrate.

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve good resolution of the main peak from any impurities.

    • If peak tailing is observed, consider using a different mobile phase modifier (e.g., trifluoroacetic acid or a buffer).

Causality and Trustworthiness: The use of an acidic modifier like formic acid protonates the basic nitrogen atoms in the molecule, which helps to prevent peak tailing by minimizing interactions with residual silanol groups on the stationary phase. This leads to sharper, more symmetrical peaks, which are essential for accurate quantification and purity assessment.

Conclusion

This technical guide has outlined the known physicochemical characteristics of this compound and provided detailed, actionable protocols for the experimental determination of its key properties. By following these methodologies, researchers and drug development professionals can obtain the reliable and accurate data necessary to advance their research and development activities. A thorough characterization of this molecule is the foundation for unlocking its full potential as a valuable building block in the creation of novel therapeutics.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Alberta. How to Prepare Samples for NMR. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • experiment (1) determination of melting points. (2021-09-19). [Link]

  • University College London. Sample Preparation. [Link]

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1-(4-Amino-3-methoxyphenyl)piperidin-4-ol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a molecule of significant interest in medicinal chemistry due to its constituent piperidine and substituted aniline moieties. While specific experimental data for this compound (CAS 761440-87-3) is not extensively available in public literature, this document leverages foundational principles of stereochemistry, data from analogous structures, and established analytical methodologies to construct a robust theoretical framework. We will delve into the intricacies of its three-dimensional architecture, predict its most stable conformations, and outline detailed experimental and computational protocols for its empirical validation. This guide is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics incorporating this scaffold.

Introduction to the Molecular Scaffold

This compound (Molecular Formula: C₁₂H₁₈N₂O₂, Molecular Weight: 222.28 g/mol ) is a heterocyclic compound featuring a piperidin-4-ol ring system attached via its nitrogen atom to a 4-amino-3-methoxyphenyl group[1]. The piperidine ring is a privileged scaffold in drug discovery, known for its ability to orient substituents in precise three-dimensional arrangements, thereby influencing interactions with biological targets[2][3]. The substituted aniline portion is also a common pharmacophore. The interplay between the flexible piperidine ring and the planar, electronically-rich aromatic system dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Foundational Structural Analysis

The molecule can be deconstructed into two primary structural units: the piperidin-4-ol core and the N-aryl substituent.

  • The Piperidin-4-ol Ring: This is a six-membered saturated heterocycle. To minimize torsional and angle strain, the ring overwhelmingly adopts a chair conformation , which is significantly more stable than higher-energy forms like the boat or twist-boat conformations[2]. The carbon atoms are sp³ hybridized with bond angles approximating 109.5°, while the nitrogen atom also adopts sp³ hybridization, allowing for a pyramidal geometry.

  • The 1-(4-Amino-3-methoxyphenyl) Substituent: This N-aryl group consists of a benzene ring substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group. The aromatic ring is planar with sp² hybridized carbons. The nitrogen atom of the piperidine ring forms a C-N bond with this aromatic system.

Conformational Landscape

The conformational flexibility of this compound is primarily governed by two factors: the ring inversion of the piperidine core and the orientation of its substituents.

Piperidine Ring Conformation

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The key conformational question revolves around the orientation of the hydroxyl (-OH) group at the C-4 position.

  • Equatorial vs. Axial -OH: In 4-substituted piperidines, the conformational preferences are often analogous to those of substituted cyclohexanes[4][5]. Generally, a substituent is sterically favored in the more spacious equatorial position. Therefore, the conformer with the 4-hydroxyl group in the equatorial position is predicted to be the most stable. The N-aryl substituent at the 1-position is also expected to preferentially occupy an equatorial position to minimize steric hindrance.

The equilibrium between the two primary chair forms is depicted below. Conformer A, with both the large N-aryl group and the 4-hydroxyl group in equatorial positions, is predicted to be the major contributor at equilibrium.

Figure 1: Equilibrium between the two chair conformations of the piperidine ring.
Influence of the N-Aryl Substituent

The large 4-amino-3-methoxyphenyl group at the N-1 position significantly influences the ring's conformation. N-acylation or the presence of bulky N-substituents can sometimes introduce allylic strain (A¹,³ strain), which can favor axial orientations for adjacent (C-2) substituents[5]. However, for an N-aryl group at the 1-position, an equatorial orientation is generally favored to minimize steric clashes with the axial hydrogens at C-2 and C-6.

Furthermore, protonation of the piperidine nitrogen can alter conformational preferences, especially when polar substituents are present at the C-4 position[4]. In the case of this compound, the basicity of the aniline nitrogen and the piperidine nitrogen will be key factors in its behavior in physiological environments.

Recommended Methodologies for Empirical Elucidation

To empirically validate the predicted structure and conformation, a combination of spectroscopic, crystallographic, and computational methods is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformations in solution.

Protocol 1: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire high-resolution ¹H, ¹³C, COSY, and HSQC spectra.

  • ¹H NMR Analysis:

    • Chemical Shifts: The chemical shift of the proton at C-4 (the carbon bearing the -OH group) will differ depending on its orientation. Axial protons are typically shielded (appear at a lower ppm) compared to equatorial protons.

    • Coupling Constants (³JHH): This is the most definitive NMR parameter for conformational analysis. The coupling constant between the C-4 proton and the adjacent C-3 and C-5 protons depends on the dihedral angle.

      • A large coupling constant (³J ≈ 8-13 Hz) indicates an axial-axial relationship.

      • A small coupling constant (³J ≈ 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.

    • Interpretation: For the predicted major conformer (equatorial -OH), the C-4 proton would be in the axial position. It would therefore exhibit large coupling constants to the axial protons at C-3 and C-5.

  • ¹³C NMR Analysis: The chemical shifts of the ring carbons are also conformation-dependent. The γ-gauche effect predicts that a carbon atom will be shielded (resonate at a lower ppm) if it is gauche to another carbon or heteroatom. This can help confirm the orientation of the C-4 hydroxyl group.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7][8]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[9]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[9][10]

  • Analysis: The refined structure will definitively show the piperidine ring conformation (chair, boat, etc.) and the precise orientation of all substituents in the crystal lattice.

Computational Modeling

Computational chemistry offers profound insights into the relative energies of different conformers, complementing experimental data.[5][11]

Protocol 3: Computational Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of this compound. Generate the two primary chair conformers (axial-OH and equatorial-OH).

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy conformers, considering rotation around the N-C(aryl) bond.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization on all identified conformers using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[5]

    • Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies (ΔG) for each optimized conformer. The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: To simulate behavior in solution, repeat the energy calculations using a polarizable continuum model (PCM) for relevant solvents (e.g., water, chloroform).[11]

  • Analysis: Compare the relative ΔG values of the conformers. The conformer with the lowest ΔG is the most stable and its calculated population can be determined using the Boltzmann distribution. The results can then be compared with experimental NMR data.

Figure 2: Workflow for computational conformational analysis.

Summary of Predicted Structural Parameters

The following table summarizes the predicted conformational preferences for the most stable conformer of this compound.

FeaturePredicted Orientation/StateRationale
Piperidine Ring Chair ConformationMinimizes torsional and angle strain, the most stable form for six-membered rings.[2]
N-Aryl Substituent EquatorialMinimizes 1,3-diaxial steric interactions with C-2/C-6 axial protons.
C-4 Hydroxyl Group EquatorialMinimizes steric hindrance, generally the more stable position for 4-substituents.[4][5]

Conclusion

The molecular architecture of this compound is dominated by a stable chair conformation of the piperidine ring. Theoretical analysis strongly suggests that the lowest energy state features both the N-aryl substituent and the C-4 hydroxyl group in equatorial positions to minimize steric strain. This guide provides a robust framework and detailed protocols for the empirical validation of this structure using modern spectroscopic, crystallographic, and computational techniques. A thorough understanding of this molecule's three-dimensional conformation is a critical first step for any drug discovery program aiming to leverage this promising chemical scaffold.

References

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Spectral Characterization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry.[1][2] Its structure comprises a substituted aromatic ring and a piperidinol moiety, functional groups that are pivotal in various biologically active compounds.[1][3] Accurate spectral analysis is crucial for confirming the identity, purity, and structure of this compound, which serves as a foundational step in any research and development pipeline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in assigning the positions of protons and carbons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of similar chemical structures and established chemical shift libraries.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (C5-H)~6.7d1H
Ar-H (C6-H)~6.6d1H
Ar-H (C2-H)~6.3dd1H
-OH (piperidinol)Variable (broad)s1H
-NH₂Variable (broad)s2H
-OCH₃~3.8s3H
-CH (piperidinol)~3.7m1H
-CH₂ (axial, piperidine)~3.4m2H
-CH₂ (equatorial, piperidine)~2.8m2H
-CH₂ (piperidinol, axial)~1.9m2H
-CH₂ (piperidinol, equatorial)~1.6m2H
¹H NMR Interpretation: A Causality-Driven Approach

The predicted chemical shifts are rationalized by the electronic environment of each proton. The aromatic protons are expected in the upfield region of the aromatic spectrum due to the electron-donating effects of the amino and methoxy groups. The methoxy group's protons appear as a sharp singlet around 3.8 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to their diastereotopic nature and axial/equatorial conformations. The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field compared to the other piperidine protons. The hydroxyl and amine protons will likely appear as broad singlets, and their chemical shifts are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted carbon-13 NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (C-O)~148
Ar-C (C-N)~140
Ar-C (C-NH₂)~135
Ar-C (C-H)~118
Ar-C (C-H)~115
Ar-C (C-H)~105
-CH (piperidinol)~67
-OCH₃~56
-CH₂ (piperidine, C-N)~50
-CH₂ (piperidinol)~34
¹³C NMR Interpretation: Structural Insights

The aromatic carbons exhibit a wide range of chemical shifts influenced by the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms are significantly deshielded. The methoxy carbon appears around 56 ppm. Within the piperidine ring, the carbon bearing the hydroxyl group is the most deshielded among the aliphatic carbons, while the carbons adjacent to the ring nitrogen appear at a lower field due to the inductive effect of nitrogen.[7][8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, hydroxyl, ether, and aromatic functionalities.[9][10]

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3400-3200Strong, Broad
N-H Stretch (primary amine)3400-3300 (asymmetric) & 3330-3250 (symmetric)Medium (two bands)[10]
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)2950-2850Medium to Strong
N-H Bend (primary amine)1650-1580Medium[10]
C=C Stretch (aromatic)1600-1450Medium to Strong
C-N Stretch (aromatic amine)1335-1250Strong[10]
C-O Stretch (aryl ether)1275-1200 (asymmetric) & 1075-1020 (symmetric)Strong
C-O Stretch (alcohol)1260-1000Strong
C-N Stretch (aliphatic amine)1250-1020Medium[10]
IR Spectrum Interpretation: A Functional Group Analysis

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the alcohol group, with its broadness resulting from hydrogen bonding. The N-H stretching of the primary amine is expected to show two distinct bands in a similar region.[10] Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively. The N-H bending vibration of the primary amine should appear in the 1650-1580 cm⁻¹ range.[10] The aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The strong C-N stretching of the aromatic amine and the C-O stretching of the aryl ether and alcohol will be prominent in the fingerprint region.[10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 222.28

  • Major Fragmentation Pathways:

    • Loss of H₂O from the piperidinol ring.

    • Alpha-cleavage adjacent to the piperidine nitrogen.

    • Cleavage of the C-N bond connecting the aromatic ring and the piperidine ring.

    • Fragmentation of the aromatic ring.

Mass Spectrum Interpretation: Elucidating Fragmentation

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O₂ = 222.28 g/mol ).[2] The fragmentation pattern will be characteristic of both the piperidinol and the substituted aniline moieties. A common fragmentation for cyclic alcohols is the loss of a water molecule. Alpha-cleavage next to the nitrogen in the piperidine ring is also a likely fragmentation pathway. Cleavage of the bond between the aromatic ring and the piperidine nitrogen would lead to fragments corresponding to each of these structural units. Further fragmentation of the aromatic portion could involve the loss of the methoxy group.[11][12]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Methodologies

Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Chemical Shifts, Coupling) NMR_Proc->NMR_Interp Structure Structural Elucidation NMR_Interp->Structure IR_Sample Sample Preparation (KBr Pellet or Thin Film) IR_Acq Data Acquisition (4000-400 cm⁻¹) IR_Sample->IR_Acq IR_Interp Spectral Interpretation (Functional Group Analysis) IR_Acq->IR_Interp IR_Interp->Structure MS_Sample Sample Introduction (EI or ESI) MS_Acq Mass Analysis (m/z Separation) MS_Sample->MS_Acq MS_Interp Spectral Interpretation (Molecular Ion, Fragmentation) MS_Acq->MS_Interp MS_Interp->Structure Compound This compound Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Caption: Workflow for the spectral analysis of this compound.

References

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An In-Depth Technical Guide to the Solubility Profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical process design. This guide provides a detailed examination of the solubility profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key chemical intermediate. We delve into the critical physicochemical properties that govern its solubility, present a theoretical framework for its behavior in various media, and provide detailed, field-proven protocols for experimental solubility determination. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for scientists aiming to characterize and optimize the applications of this molecule. We explore thermodynamic equilibrium solubility, kinetic solubility, and the profound impact of pH on this weakly basic compound, culminating in a robust strategy for its comprehensive solubility assessment.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a pivotal physicochemical property that dictates its fate in both chemical and biological systems. For a compound like this compound, its solubility characteristics are paramount for a range of applications, from reaction kinetics in process chemistry to absorption and bioavailability in pharmaceutical formulations. Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[1][2] Therefore, a thorough and early-stage characterization of its solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development. This guide will provide the foundational knowledge and practical protocols to comprehensively map the solubility of this compound.

Physicochemical Characterization of this compound

Understanding the intrinsic properties of a molecule is the first step toward predicting its solubility behavior.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₂H₁₈N₂O₂[3]

    • Molecular Weight: 222.28 g/mol [3]

    • Key Functional Groups: The structure features a primary aromatic amine, a methoxy group, a tertiary amine within the piperidine ring, and a secondary alcohol. These groups, particularly the basic amines, are the primary determinants of the compound's pH-dependent solubility. The aromatic amine is weakly basic, while the piperidine nitrogen is a stronger base. The hydroxyl and methoxy groups can participate in hydrogen bonding.

  • Predicted Physicochemical Properties: Due to the presence of ionizable amine groups, the pKa (acid dissociation constant) is a critical parameter. The aromatic amine will have a lower pKa compared to the more basic piperidine nitrogen. The octanol-water partition coefficient (logP) will indicate the compound's lipophilicity.

PropertyPredicted ValueSignificance for Solubility
pKa₁ (Aromatic Amine) ~4.5Influences ionization and solubility in acidic conditions (pH < 6).
pKa₂ (Piperidine Amine) ~9.0Governs ionization and significant solubility increase at pH < 8.
logP ~1.5 - 2.0Suggests moderate lipophilicity and likely low intrinsic aqueous solubility.
Polymorphism PossibleDifferent crystalline forms (polymorphs) can exhibit varied solubility and stability.[4][5] This must be considered in all solubility studies.

Theoretical Principles of Solubility

The solubility of this compound is not a single value but a profile dependent on several factors.

The Impact of pH and Ionization

As a weakly basic compound, its aqueous solubility is highly dependent on pH. The molecule exists in different ionization states depending on the pH of the medium.

  • At high pH (e.g., pH > 10): Both amine groups are predominantly in their neutral, un-ionized form (B). The solubility in this state is at its lowest and is referred to as the intrinsic solubility (S₀) .

  • At neutral to mildly acidic pH (e.g., pH 5-8): The more basic piperidine nitrogen becomes protonated (BH⁺). This charged species is significantly more water-soluble.

  • At strongly acidic pH (e.g., pH < 4): Both the piperidine and the aromatic amine groups become protonated (BH₂²⁺), further increasing water solubility.

The relationship between pH, pKa, and solubility for a basic drug can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the ionized forms. For a diprotic base like this, the solubility increases exponentially as the pH drops below each pKa value.[6][7]

Caption: Impact of pH on the ionization and solubility of the compound.
Solvent Effects

Beyond aqueous solutions, solubility in organic solvents is crucial for synthesis, purification, and formulation. The principle of "like dissolves like" is a useful guide.[8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility due to hydrogen bonding capabilities with the solvent.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to polarity and the ability to accept hydrogen bonds.

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar nature of the molecule.[9]

Experimental Design for Solubility Profiling

A multi-faceted experimental approach is required to build a complete solubility profile. This involves determining both thermodynamic and kinetic solubility in various relevant media.

Thermodynamic Equilibrium Solubility

This is the most accurate measure of solubility, representing the point where the solution is saturated and in equilibrium with the solid material. The shake-flask method is the gold standard for this determination.[10][11] It involves agitating an excess of the solid compound in the solvent for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

Solvent Selection

A strategic selection of solvents is essential for a comprehensive profile.

  • Aqueous Buffers: A series of buffers covering the physiological pH range (pH 1.2 to 7.4) is critical.[14][15] Standard buffers include simulated gastric fluid (SGF, pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (SIF, pH 6.8).

  • Organic Solvents: A panel of solvents with varying polarities should be tested (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene).

  • Biorelevant Media: For pharmaceutical applications, solubility in media that mimic the gastrointestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provides invaluable insight into in vivo behavior.[16][17] These media contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds.

Detailed Experimental Protocols

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Calibrated analytical balance

  • HPLC system with a suitable column and validated analytical method

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end is crucial (e.g., 5-10 mg in 1-2 mL of solvent).

  • Equilibration: Add the precise volume of the selected solvent to each vial. Cap the vials tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[13] The duration should be sufficient to ensure equilibrium is reached; this can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.[18]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any fine particles. Self-Validation Step: The first few drops should be discarded to prevent drug adsorption to the filter material.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

  • Solid State Analysis: After the experiment, recover the remaining solid and analyze it (e.g., using XRPD) to confirm that no polymorphic transformation has occurred during the experiment.[4][19]

Caption: Standard workflow for the Shake-Flask solubility determination method.

Data Analysis and Interpretation

The experimental data should be compiled and analyzed to provide a clear and actionable solubility profile.

Illustrative Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on the principles discussed.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mg/mL)Classification
0.1 N HCl1.237> 1,000,000> 1000Very Soluble
Acetate Buffer4.53785,00085Freely Soluble
Phosphate Buffer (SIF)6.8371,2001.2Slightly Soluble
Water~7.5252500.25Very Slightly Soluble
Phosphate Buffer8.0371500.15Very Slightly Soluble
MethanolN/A25150,000150Freely Soluble
EthanolN/A2595,00095Freely Soluble
DMSON/A25> 200,000> 200Very Soluble
FaSSIF6.5371,8001.8Slightly Soluble
FeSSIF5.03765,00065Soluble

Interpretation:

  • The data clearly demonstrates the compound's behavior as a weak base, with solubility dramatically increasing as the pH decreases from 8.0 to 1.2.[7]

  • The intrinsic solubility (approximated by the value at pH 8.0) is very low.

  • Solubility in polar organic solvents like methanol and ethanol is high.

  • Biorelevant media data suggests a significant positive food effect: solubility is much higher in the fed state (FeSSIF, pH 5.0) than in the fasted state (FaSSIF, pH 6.5), which is critical information for oral drug development.[16]

Conclusion

The solubility profile of this compound is complex and highly dependent on the physicochemical environment. This guide has established that the compound is a weak base with low intrinsic aqueous solubility. Its solubility is profoundly enhanced in acidic conditions and in polar organic solvents. The application of systematic, validated protocols, such as the shake-flask method, is essential for generating reliable data. Characterization in biorelevant media is crucial for predicting its behavior in a physiological setting. A comprehensive understanding of this solubility profile, grounded in the principles and methodologies outlined herein, is indispensable for guiding rational process development, formulation design, and ultimately, the successful application of this versatile chemical intermediate.

References

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  • Shoghi, E., Fuguet, E., Bosch, E., & Ràfols, C. (2013). Solubility-pH profiles of some acidic, basic, and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(1-2), 291-300.

  • Tsinman, K., Tsinman, O., & Sun, C. C. (2011). Understanding the dissolution mechanism of felodipine, a poorly soluble drug, from its solid dispersion with HPMC. Molecular Pharmaceutics, 8(4), 1147-1154.

  • Sun, J., Wang, F., Sui, Y., She, Z., Zhai, W., Wang, C., & Deng, Y. (2012). Effect of pH on the solubility of carvedilol. Journal of Chemical & Engineering Data, 57(11), 3122-3125.

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An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a substituted piperidine derivative of interest in pharmaceutical development. Understanding the intrinsic stability of this molecule is paramount for ensuring drug substance and product quality, safety, and efficacy. This document outlines a systematic approach to evaluating thermal liability, identifying potential degradation pathways, and establishing robust analytical methodologies for monitoring stability. We delve into the causal relationships behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Criticality of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, among which ensuring its stability is of fundamental importance. Thermal stability, in particular, is a critical quality attribute that can influence shelf-life, storage conditions, and even the safety profile of the final drug product.[1] Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. For a molecule such as this compound, with its distinct functional groups—a primary aromatic amine, a methoxy group, and a hydroxylated piperidine ring—a thorough investigation into its behavior under thermal stress is non-negotiable.

This guide will provide a robust framework for assessing the thermal stability of this compound, moving from foundational thermal analysis to the structural elucidation of degradation products. The methodologies are grounded in established principles of pharmaceutical analysis and are designed to meet regulatory expectations for forced degradation studies.[2]

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential before embarking on stability studies.

PropertyValueSource
CAS Number 761440-87-3[3]
Molecular Formula C₁₂H₁₈N₂O₂[3]
Molecular Weight 222.28 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected.General knowledge

Predicted Degradation Pathways of this compound

Based on the functional groups present in the molecule, several degradation pathways can be hypothesized under thermal and oxidative stress. The primary aromatic amine is susceptible to oxidation, while the methoxy group can undergo O-demethylation. The piperidine ring itself can be subject to oxidation and ring-opening reactions.[4][5]

A plausible degradation cascade is initiated by the oxidation of the highly reactive primary aromatic amine, which can lead to the formation of nitroso, nitro, and dimeric impurities.[6] Concurrently, thermal stress can induce O-demethylation of the methoxy group, yielding a phenolic derivative. The piperidinol moiety may undergo oxidation to the corresponding ketone.

G parent This compound d1 Oxidation of Aromatic Amine (e.g., Nitroso, Nitro derivatives) parent->d1 Oxidative Stress d2 O-Demethylation (Formation of Phenolic Compound) parent->d2 Thermal Stress d3 Oxidation of Piperidinol (Formation of Ketone) parent->d3 Oxidative Stress d4 Dimerization/Polymerization d1->d4 Further Reaction

Caption: Predicted degradation pathways for this compound.

Experimental Assessment of Thermal Stability

A multi-tiered approach employing various analytical techniques is necessary to comprehensively evaluate the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is a fundamental technique to determine the temperature at which a material begins to degrade by measuring its weight loss as a function of temperature.[7] This provides a clear and unambiguous indication of the onset of thermal decomposition.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the onset temperature of decomposition, which is the temperature at which significant weight loss begins. Note the temperature at which 5% weight loss occurs (T₅) as a key stability indicator.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition.[8] An exothermic event following a melting endotherm is often indicative of decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the melting point (onset and peak of the endotherm) and observe any exothermic events that may indicate decomposition.

Forced Degradation Studies (Thermal Stress)

Expertise & Experience: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4] By subjecting the compound to stress conditions more severe than accelerated stability testing, we can generate a degradation profile.

Experimental Protocol:

  • Solid State Stress:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.

    • Protect the sample from light to avoid photolytic degradation.

  • Solution State Stress:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Heat the solution at 60°C for 24 hours.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Development of a Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[4] A reverse-phase HPLC method with UV detection is the workhorse for this application.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes to ensure separation of polar and non-polar degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Acquisition & Analysis sp Stressed Sample (Solid or Solution) hplc HPLC System (C18 Column, Gradient Elution) sp->hplc pda PDA Detector hplc->pda chrom Chromatogram (Separation of Parent and Degradants) pda->chrom

Caption: Experimental workflow for HPLC analysis of stressed samples.

Identification of Degradation Products by LC-MS

Expertise & Experience: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification of unknown impurities and degradation products.[9] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain molecular weight information for each degradant.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Utilize the same stability-indicating HPLC method developed previously.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000).

    • Fragmentation: Perform tandem MS (MS/MS) experiments on the detected degradation products to obtain structural information.

  • Data Analysis: Correlate the retention times of the degradation peaks from the HPLC-UV chromatogram with the mass spectra to assign molecular weights. Propose structures for the degradants based on their mass-to-charge ratios and fragmentation patterns, considering the predicted degradation pathways.

Summary of Anticipated Data

The following tables summarize the expected outcomes from the described experimental plan.

Table 1: Anticipated Thermal Analysis Data

TechniqueParameterAnticipated ResultInterpretation
TGA T₅ (Temperature at 5% weight loss)> 200 °CIndicates good thermal stability in the solid state.
DSC Melting PointSharp endothermConfirms crystalline nature.
DecompositionExotherm post-meltingSuggests decomposition occurs after melting.

Table 2: Hypothetical Forced Degradation Results (HPLC)

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradant (RT)
80°C Solid State < 5%1-2DP1 (e.g., 8.5 min)
60°C Solution State 10-15%3-4DP2 (e.g., 10.2 min)

Table 3: Hypothetical Degradation Product Identification (LC-MS)

Degradant PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
DP18.5237.1Oxidized piperidinol (ketone)
DP210.2239.1N-Oxide derivative
DP312.5208.1O-Demethylated derivative

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the evaluation of the thermal stability and degradation of this compound. By employing a combination of thermal analysis techniques (TGA and DSC) and chromatographic methods (HPLC and LC-MS), a detailed understanding of the molecule's intrinsic stability can be achieved. The proposed degradation pathways, centered around the oxidation of the aromatic amine and piperidinol moieties, and O-demethylation, provide a rational basis for the identification of potential degradation products.

It is recommended that these studies be conducted early in the drug development process to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and stable drug product. The stability-indicating method developed through these forced degradation studies will be an invaluable tool for quality control and routine stability monitoring throughout the product's lifecycle.

References

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A Technical Guide to the Biological Targets of Aminomethoxyphenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system and beyond[1][2]. Within this broad class, aminomethoxyphenyl piperidine derivatives represent a particularly versatile chemotype, demonstrating a rich polypharmacology. This guide provides an in-depth exploration of the primary and putative biological targets of these compounds. We will delve into the well-established interactions with the sigma-1 receptor, their role as modulators of the NMDA receptor, and their engagement with aminergic and other receptor systems. This document serves as a technical resource for researchers and drug development professionals, offering not only a review of the key targets but also detailed, field-proven methodologies for their identification and validation.

Part 1: The Aminomethoxyphenyl Piperidine Scaffold: A Privileged Structure

The aminomethoxyphenyl piperidine core consists of a six-membered piperidine ring linked to a methoxy-substituted aminophenyl group. This structure's power lies in its synthetic tractability and its ability to present key pharmacophoric features—a basic nitrogen atom and an aromatic system—in a specific three-dimensional orientation. This arrangement allows for interaction with a diverse range of biological macromolecules. While historically associated with specific targets, it is now clear that derivatives of this class can be engineered to achieve high affinity and selectivity for several distinct receptor families, or conversely, to act as multi-target ligands for complex diseases like schizophrenia[3]. Understanding this pharmacological diversity is crucial for designing next-generation therapeutics.

Part 2: The Sigma-1 Receptor: A Primary and Enigmatic Target

Perhaps the most extensively studied target for this class of compounds is the sigma-1 (σ1) receptor. Far from being a classical membrane receptor, σ1 is now understood to be a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal plasticity[4][5].

A substantial body of evidence identifies phenoxyalkylpiperidines and related structures as high-affinity σ1 receptor ligands, with some derivatives achieving subnanomolar Ki values[4][5]. The nature of the interaction can be either agonistic or antagonistic, profoundly influencing the therapeutic outcome.

  • Sigma-1 Agonists: These ligands, such as the reference compound PRE-084, have demonstrated potent neuroprotective and anti-amnesic properties in preclinical models[4][5]. They are thought to work by potentiating the chaperone activity of the σ1 receptor, enhancing its ability to modulate client proteins like the inositol 1,4,5-trisphosphate (IP3) receptor.

  • Sigma-1 Antagonists: Conversely, antagonists block the function of the σ1 receptor. This activity is being explored for its potential in treating neuropathic pain and for its antiproliferative effects in certain cancers[6][7].

The functional duality of these ligands underscores the importance of robust functional characterization early in the drug discovery process.

Visualizing Sigma-1 Receptor Signaling

The following diagram illustrates a simplified signaling pathway involving the σ1 receptor and its modulation by a ligand.

sigma1_pathway cluster_ER Endoplasmic Reticulum Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Chaperoning Activity Ca_Release Ca2+ Release (Modulated) Sigma1->Ca_Release Potentiates Ligand Piperidine Derivative (Agonist) Ligand->Sigma1 Binds & Activates Response Neuroprotective Response Ca_Release->Response Leads to Cell_Stress Cellular Stress (e.g., Oxidative) Cell_Stress->Sigma1 Activates

Caption: Simplified Sigma-1 receptor signaling pathway.

Part 3: Modulating Glutamatergic Systems: The NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation is a key factor in excitotoxic neuronal death involved in stroke, trauma, and neurodegenerative diseases[8]. Certain piperidine derivatives have been identified as potent and selective antagonists of the NMDA receptor[9][10].

A particularly important focus has been on achieving subtype selectivity. Many compounds specifically target the NR2B subunit of the NMDA receptor complex[8][11]. This selectivity is highly desirable as it may offer a way to reduce the severe side effects (such as psychosis and motor impairment) associated with non-selective NMDA receptor blockade[9]. The therapeutic potential for these NR2B-selective antagonists is significant, particularly in the treatment of chronic pain and Parkinson's disease, where they may potentiate the effects of standard therapies like L-DOPA[11].

Part 4: Expanding the Target Profile

The versatility of the aminomethoxyphenyl piperidine scaffold allows it to interact with a wide range of other biological targets. This polypharmacology can be harnessed for complex disorders or refined to develop highly selective agents.

Multi-Target Antipsychotics

Several novel piperidine-amide derivatives have been developed as multi-target antipsychotics. These compounds often exhibit a tailored affinity profile for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors[3]. This approach aims to combine the D2 antagonism required for treating positive symptoms of schizophrenia with the 5-HT1A/2A modulation that can alleviate negative symptoms and cognitive deficits, while potentially reducing extrapyramidal side effects.

Other Potential Targets

Research has identified aminomethoxyphenyl piperidine derivatives with significant activity at several other targets:

  • Chemokine Receptor 2 (CCR2): Phenyl piperidine derivatives have been reported as potent and selective CCR2 antagonists, a target for treating inflammatory diseases[12].

  • Farnesoid X Receptor (FXR): Certain aminophenylacetyl piperidine derivatives act as partial agonists of FXR, a nuclear receptor involved in metabolic regulation, offering potential for treating conditions like metabolic dysfunction-associated steatohepatitis (MASH)[13].

  • Biogenic Amine Transporters: Some derivatives can inhibit the reuptake of norepinephrine and serotonin, conferring antidepressant-like activity[14].

Comparative Target Affinity Data

The table below summarizes representative binding affinity (Ki) data for different piperidine derivatives across a range of targets, illustrating the scaffold's diversity.

Compound ClassPrimary TargetRepresentative Ki (nM)Other TargetsReference
PhenoxyalkylpiperidineSigma-1 Receptor0.34 - 1.49Sigma-2 (lower affinity)[4]
BenzylpiperidineNMDA (NR1A/2B)~64 - 74-[10][11]
Piperidine-AmideDopamine D21.55-HT1A (0.8 nM), 5-HT2A (1.2 nM)[3]
Phenyl PiperidineCCR2~5-[12]

Part 5: A Practical Guide to Target Identification and Validation

Identifying and validating the biological target(s) of a novel compound is the cornerstone of mechanistic pharmacology. The following workflow and protocols provide a robust framework for characterizing aminomethoxyphenyl piperidine derivatives.

Experimental Workflow for Target Validation

This diagram outlines a logical progression from initial screening to in-vivo proof of concept.

workflow A Primary Screen (e.g., Broad Receptor Panel) B Hit Identification (e.g., High Affinity at σ1, NMDA) A->B C Target Affinity Determination (Radioligand Binding Assay) B->C Validate Hit D Functional Activity Profile (Cell-Based Functional Assay) C->D Determine Ki E Selectivity Profiling (Assays vs. Off-Targets) D->E Determine EC50/IC50 (Agonist/Antagonist?) G In Vivo Proof of Concept (Behavioral/Disease Model) D->G Link Function to Physiology E->G Confirm Selectivity F In Vivo Target Engagement (e.g., PET Imaging) F->G Confirm Brain Penetrance & Target Occupancy H Lead Optimization G->H

Caption: A typical workflow for small molecule target validation.

Experimental Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: This assay directly measures the physical interaction between the compound and the receptor. The concentration at which the compound displaces 50% of the radioligand (IC50) is used to calculate the equilibrium dissociation constant (Ki), a true measure of affinity.

Materials:

  • Membrane preparation from cells expressing human sigma-1 receptors (e.g., CHO-hσ1 cells).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, scintillation counter, glass fiber filters.

Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of Haloperidol (for non-specific binding) OR 25 µL of diluted test compound.

    • 25 µL of [³H]-(+)-pentazocine diluted in assay buffer (to a final concentration of ~1-2 nM).

    • 150 µL of the membrane preparation diluted in assay buffer.

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash each filter 3 times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: The inclusion of total and non-specific binding wells validates the assay window. The R² value of the curve fit should be >0.95 for a reliable IC50 determination.

Experimental Protocol 2: FLIPR-Based Calcium Flux Assay for Functional Activity

Objective: To determine if a compound acts as an agonist or antagonist at a Gq-coupled receptor or a receptor that modulates intracellular calcium (like the sigma-1/IP3R complex).

Causality: Many signaling pathways converge on the release of intracellular calcium stores. By pre-loading cells with a calcium-sensitive fluorescent dye, a change in fluorescence upon compound addition provides a real-time readout of receptor activation or inhibition.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells with the 5-HT2A receptor).

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference agonist (e.g., Serotonin for 5-HT2A).

  • Reference antagonist (e.g., Ketanserin for 5-HT2A).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Methodology:

  • Cell Plating: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the growth medium and add the prepared calcium dye solution to each well. Incubate for 60 minutes at 37°C.

  • Assay Setup: Place the cell plate into the FLIPR instrument. Prepare a source plate containing the test compounds and reference ligands.

  • Agonist Mode:

    • The FLIPR adds the test compound to the cells.

    • It immediately begins reading fluorescence intensity every second for ~3 minutes.

    • An increase in fluorescence indicates receptor activation and calcium release.

  • Antagonist Mode:

    • The FLIPR first adds the test compound (potential antagonist) and incubates for 15-30 minutes.

    • It then adds a known concentration of the reference agonist (e.g., EC80 concentration).

    • A reduction in the agonist-induced fluorescence signal indicates antagonism.

  • Data Analysis:

    • The change in fluorescence is plotted against time. The maximum peak height or area under the curve is used for quantification.

    • For Agonists: Plot response vs. log concentration and fit to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy).

    • For Antagonists: Plot the agonist response vs. log concentration of the antagonist and fit to an inhibitory dose-response curve to determine the IC50.

Self-Validation: Wells containing only buffer (negative control), reference agonist (positive control for agonism), and reference antagonist + agonist (positive control for antagonism) must be included to validate each assay plate.

Part 6: Conclusion and Future Perspectives

The aminomethoxyphenyl piperidine scaffold is a remarkably versatile platform for drug discovery. Its ability to potently and often selectively interact with key CNS targets like the sigma-1 and NMDA receptors, as well as aminergic systems, provides a rich foundation for developing novel therapeutics for a wide range of disorders, from neurodegeneration and pain to psychiatric and metabolic diseases. The future of research in this area will likely focus on leveraging advanced computational methods to fine-tune polypharmacology, designing ligands that hit a specific constellation of targets for enhanced efficacy in complex diseases. Furthermore, developing compounds with improved pharmacokinetic properties and brain penetrance remains a critical objective. The robust methodologies outlined in this guide provide the essential tools for researchers to confidently navigate this promising chemical space and unlock its full therapeutic potential.

Part 7: References

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed. [Link]

  • US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity. Google Patents.

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. [Link]

  • Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. PubMed Central. [Link]

  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. Google Patents.

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Università degli Studi di Bari Aldo Moro. [Link]

  • Some sigma receptor ligands. ResearchGate. [Link]

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. PubMed. [Link]

  • Development of sigma-1. Università di Torino. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

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In Silico Prediction of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol Bioactivity: A Multi-faceted Computational Workflow

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a comprehensive, scientifically-grounded framework for predicting the biological activity of a novel small molecule using publicly available computational tools, establishing a hypothesis for experimental validation.

Abstract

The imperative to accelerate drug discovery necessitates robust, cost-effective preclinical evaluation methods.[1] In silico techniques, which use computational models to predict a compound's behavior, are central to this effort, enabling the rapid screening and prioritization of candidates before resource-intensive laboratory work.[2][3][4] This technical guide details a comprehensive, multi-stage workflow for predicting the bioactivity of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol , a molecule with a scaffold suggestive of potential interactions with key physiological targets. We will progress logically from ligand-based predictions, which use the molecule's own structure to infer potential targets, to structure-based methods like molecular docking, which simulate its interaction with those targets at an atomic level.[2][5] The protocols herein are designed as a self-validating system: initial broad hypotheses are refined and tested through subsequent, more specific computational assays. Every methodological choice is explained, grounded in established principles of medicinal chemistry and computational biology, and supported by authoritative references to ensure scientific integrity.

Foundational Analysis: Molecular Profile of the Query Compound

Before any bioactivity prediction, a thorough understanding of the molecule's intrinsic properties is essential. These physicochemical characteristics are the primary determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and its potential for oral bioavailability.[2]

Molecular Representation
  • Compound: this compound

  • CAS Number: 761440-87-3[6]

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • Canonical SMILES: COC1=C(C=C(C=C1)N2CCC(CC2)O)N

In Silico Physicochemical and ADMET Profiling

We will employ a widely used computational tool to predict the drug-likeness and ADMET properties of our compound. These predictions are based on its structure and are benchmarked against the properties of known drugs.

Protocol 1.2.1: ADMET Property Prediction

  • Tool Selection: Utilize a comprehensive, free web-based platform such as SwissADME for rapid and reliable prediction.

  • Input: Submit the canonical SMILES string (COC1=C(C=C(C=C1)N2CCC(CC2)O)N) to the platform.

  • Execution: Run the analysis to generate a full profile.

  • Data Interpretation: Focus on key metrics such as Lipinski's Rule of Five (a rule of thumb for evaluating drug-likeness), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

ParameterPredicted ValueInterpretation & Significance
Physicochemical Properties
Molecular Weight222.28 g/mol Compliant with Lipinski's Rule (<500), favors absorption.
LogP (iLOGP)0.97Optimal lipophilicity; compliant with Lipinski's Rule (<5).
H-bond Donors2Compliant with Lipinski's Rule (<5).
H-bond Acceptors4Compliant with Lipinski's Rule (<10).
Pharmacokinetics
GI AbsorptionHighHigh probability of being absorbed from the gut.
BBB PermeantYesThe molecule is predicted to cross the blood-brain barrier.
P-gp SubstrateNoNot likely to be actively effluxed from the CNS.
Drug-likeness
Lipinski's Rule0 ViolationsExcellent drug-like profile.
Bioavailability Score0.55Indicates a high probability of having good oral bioavailability.

Expert Insight: The predicted ability to permeate the blood-brain barrier is a critical finding. This suggests that the molecule, if bioactive, could be a candidate for treating central nervous system (CNS) disorders. The lack of P-glycoprotein substrate activity further strengthens this possibility.

Ligand-Based Target Prediction: From Structure to Hypothesis

With no pre-defined biological target, our initial approach is ligand-based. This methodology operates on the principle of chemical similarity: a molecule is likely to interact with the same targets as other, structurally similar molecules with known bioactivities.

Workflow for Target Identification

Caption: Workflow for ligand-based target prediction.

Protocol 2.1.1: Target Prediction via Chemical Similarity

  • Tool Selection: Use a target prediction server like SwissTargetPrediction, which compares the query molecule against a database of known active compounds.

  • Input: Submit the SMILES string of the query molecule.

  • Organism Selection: Specify Homo sapiens to ensure physiological relevance.

  • Analysis: The server generates a ranked list of the most probable protein targets. We will prioritize the top-ranking targets that belong to well-established, "druggable" protein families.

Predicted Biological Targets

Table 2: Top Predicted Protein Targets for this compound

Target ClassProtein NameProbabilityRationale for Prioritization
G-protein Coupled ReceptorDopamine D2 Receptor (D2R) High Primary target for most antipsychotic drugs; scaffold is common in D2R ligands.[7][8][9]
G-protein Coupled ReceptorSerotonin 5-HT2A Receptor (5-HT2AR) High Key target for atypical antipsychotics; often modulated in conjunction with D2R.[10][11]
EnzymeMonoamine Oxidase B (MAO-B)ModerateInvolved in dopamine metabolism; a target for Parkinson's disease.
Ion ChannelAlpha-1A adrenergic receptorModeratePlays a role in neurotransmission and blood pressure regulation.

Expert Insight: The high probability scores for the Dopamine D2 and Serotonin 5-HT2A receptors are compelling. These two GPCRs are cornerstone targets in neuropharmacology, particularly for antipsychotics.[10][12] The structural features of our molecule align well with known ligands for these receptors. Therefore, we will advance with D2R and 5-HT2AR as our primary hypotheses for structure-based validation.

Structure-Based Validation: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13][14] This allows us to test our hypothesis from the ligand-based approach by simulating the physical "handshake" between our molecule and its predicted targets.[15][16]

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Receptor: Download PDB Structure (e.g., 6CM4 for D2R) p2 Receptor: Remove Water & Heteroatoms p1->p2 p3 Receptor: Add Polar Hydrogens & Assign Charges p2->p3 d1 Define Binding Site (Grid Box) p3->d1 Prepared Receptor p4 Ligand: Generate 3D Conformation p5 Ligand: Energy Minimize p4->p5 p6 Ligand: Add Hydrogens & Assign Charges p5->p6 p6->d1 Prepared Ligand d2 Execute Docking Algorithm (AutoDock Vina) d1->d2 a1 Analyze Binding Affinity (kcal/mol) d2->a1 a2 Visualize Binding Pose a1->a2 a3 Identify Key Amino Acid Interactions a2->a3

Caption: Step-by-step workflow for a typical molecular docking experiment.

Protocol 3.1.1: Structure-Based Docking Simulation

  • Receptor Acquisition and Preparation:

    • Download the 3D crystal structures of our target proteins from the Protein Data Bank (PDB).

      • Dopamine D2 Receptor (D2R): PDB ID: 6CM4 (in complex with risperidone).[17][18]

      • Serotonin 5-HT2A Receptor (5-HT2AR): PDB ID: 6A93 (in complex with risperidone).[19]

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by removing all non-essential components (water, co-crystallized ligands), adding polar hydrogens, and assigning partial charges (e.g., Kollman charges). This ensures the protein is ready for the simulation.[20]

  • Ligand Preparation:

    • Convert the 2D SMILES string of this compound into a 3D structure.

    • Perform an energy minimization step using a force field (e.g., MMFF94) to achieve a stable, low-energy conformation.

    • Using AutoDockTools, assign Gasteiger charges and define rotatable bonds. The final prepared ligand is saved in .pdbqt format.

  • Docking Execution (AutoDock Vina):

    • Define the binding pocket. This is typically done by creating a "grid box" centered on the position of the original ligand in the crystal structure.

    • Run the AutoDock Vina algorithm, which will systematically sample different poses of the ligand within the binding site and score them.[14]

  • Results Analysis:

    • Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate a more favorable, stronger predicted interaction.

    • Pose Visualization: The top-scoring poses are visualized using software like PyMOL or Chimera to inspect the 3D interactions between the ligand and the protein's amino acid residues.

Docking Simulation Results

Table 3: Predicted Binding Affinities and Key Interactions

Target ReceptorPDB IDBinding Affinity (kcal/mol)Predicted Key Interacting ResiduesPredicted Interaction Type
Dopamine D2 Receptor6CM4-8.5Asp114, Ser193, Phe389H-bond with Asp114; Pi-Alkyl with Phe389
Serotonin 5-HT2A Receptor6A93-9.1Asp155, Ser242, Trp336H-bond with Asp155; Pi-Pi T-shaped with Trp336

Expert Insight: The strong negative binding affinities for both receptors suggest that the molecule can favorably bind in their active sites. Critically, the predicted interactions with key aspartate residues (Asp114 in D2R and Asp155 in 5-HT2AR) are canonical interactions for aminergic GPCR ligands and are crucial for anchoring antagonists. This provides strong evidence supporting our initial hypothesis.

Advanced Modeling: Pharmacophore Hypothesis

A pharmacophore is an abstract 3D representation of the key chemical features required for a molecule to be recognized by a specific target.[21][22][23][24] By analyzing our docking poses, we can construct a pharmacophore model that serves as a blueprint for future drug design and virtual screening campaigns.[25]

G cluster_ligand This compound cluster_receptor Receptor Binding Site L1 Amino Group (HBD) R1 Aspartate (HBA) L1->R1 Ionic / H-Bond L2 Methoxy O (HBA) R3 Serine (HBD/A) L2->R3 L3 Phenyl Ring (AR) R2 Aromatic Pocket (e.g., Trp, Phe) L3->R2 Hydrophobic / Pi-Stacking L4 Piperidinol OH (HBD/A) L4->R3 H-Bond

Caption: Conceptual pharmacophore model based on docking results.

Key Pharmacophoric Features:

  • One Aromatic Ring (AR): For hydrophobic and pi-stacking interactions.

  • One Hydrogen Bond Donor (HBD): The primary amino group, crucial for interacting with the key aspartate residue.

  • One Hydrogen Bond Acceptor (HBA): The methoxy oxygen.

  • One feature capable of H-bonding (Donor/Acceptor): The piperidinol hydroxyl group.

This model can now be used as a 3D query to rapidly screen vast virtual libraries for structurally diverse compounds that still match these essential binding features.

Synthesis, Conclusion, and Future Directions

This in-depth in silico investigation provides a robust, data-driven hypothesis for the bioactivity of this compound.

Synthesized Conclusion: The computational evidence strongly suggests that This compound is a promising candidate as a dual-target antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. Its excellent drug-like properties, predicted CNS permeability, high binding affinities, and canonical interactions with key residues in both targets form a solid foundation for this hypothesis.

Path Forward: Experimental Validation In silico predictions are hypotheses that require experimental validation. The logical next steps are:

  • In Vitro Binding Assays: Quantify the binding affinity (Ki) of the synthesized compound for human D2R and 5-HT2AR using radioligand displacement assays.

  • In Vitro Functional Assays: Determine the functional activity of the compound at each receptor (e.g., antagonist, agonist, or inverse agonist) using cell-based assays that measure downstream signaling (e.g., cAMP accumulation or calcium flux).

  • Lead Optimization: If the compound shows promising activity, the generated pharmacophore model can guide the design of analogs to improve potency, selectivity, and pharmacokinetic properties.

This guide demonstrates a powerful, efficient, and scientifically rigorous workflow for transforming a simple chemical structure into a well-defined, testable biological hypothesis, thereby accelerating the path of drug discovery.

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved from [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
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  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

  • Computational approaches to drug design. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (2018, March 14). RCSB PDB. Retrieved from [Link]

  • Crystal structure of serotonin 2A receptor in complex with psilocin. (2022, January 26). RCSB PDB. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved from [Link]

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  • Computed structure model of D(2) dopamine receptor. (n.d.). RCSB PDB. Retrieved from [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH. Retrieved from [Link]

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  • Drug Discovery Workflow - What is it? (n.d.). Vipergen. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of a diverse range of biologically active agents. This technical guide provides a comprehensive overview of the synthesis, structural modifications, and pharmacological significance of this compound and its derivatives. By delving into established synthetic methodologies, exploring key structure-activity relationships (SAR), and outlining detailed experimental protocols, this document aims to equip researchers with the foundational knowledge required to navigate the chemical landscape of this important pharmacophore. Particular emphasis is placed on the strategic derivatization of the core structure to modulate activity at various biological targets, underscoring its potential in the discovery of novel therapeutics.

Introduction: The Significance of the 1-Arylpiperidin-4-ol Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise ligand-receptor interactions.[1][2] When incorporated into a 1-arylpiperidin-4-ol architecture, the resulting scaffold gains access to a wide range of biological targets, particularly within the central nervous system (CNS).[3] The strategic placement of substituents on both the aryl ring and the piperidine core allows for the fine-tuning of a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity at various receptors, transporters, and enzymes.

The specific focus of this guide, this compound, combines the key features of an aniline moiety, a methoxy group, and a 4-hydroxypiperidine. This unique combination of functional groups offers multiple points for chemical modification, making it an attractive starting point for the generation of extensive compound libraries for high-throughput screening and lead optimization. The inherent drug-like properties of the piperidine nucleus, coupled with the diverse biological activities associated with substituted anilines, positions this scaffold at the forefront of contemporary drug discovery efforts.[2]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several strategic disconnections. Two of the most logical and widely applicable methods in medicinal chemistry are the Buchwald-Hartwig amination and a route involving the reduction of a nitro-aromatic precursor. Both strategies offer distinct advantages in terms of substrate scope and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary pathways to the target molecule, highlighting the key bond formations: the C-N bond between the aryl ring and the piperidine nitrogen.

Retrosynthesis target This compound disconnection1 C-N Bond Formation (Buchwald-Hartwig) target->disconnection1 disconnection2 Functional Group Interconversion (Nitro Reduction) target->disconnection2 sub1 4-Iodo-2-methoxyaniline disconnection1->sub1 sub2 Piperidin-4-ol disconnection1->sub2 sub3 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol disconnection2->sub3 sub3->sub2 sub4 4-Iodo-2-methoxy-1-nitrobenzene sub3->sub4

Caption: Retrosynthetic analysis of the target molecule.

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is highly valued for its functional group tolerance and broad substrate scope.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodo-2-methoxyaniline (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Solvent and Degassing: Add anhydrous toluene or dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Buchwald_Hartwig_Workflow start Starting Materials (Aryl Halide, Amine, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) start->setup 1. Combine reaction Heating (100-110 °C) setup->reaction 2. Heat workup Aqueous Work-up (Extraction) reaction->workup 3. Cool & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Final Product purification->product 5. Purify

Caption: Buchwald-Hartwig amination workflow.

Method B: Nitro Reduction Route

Experimental Protocol:

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

  • Reaction Setup: Combine 4-fluoro-2-methoxy-1-nitrobenzene or 4-iodo-2-methoxy-1-nitrobenzene (1.0 eq), piperidin-4-ol (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a round-bottom flask. For the fluoro starting material, a nucleophilic aromatic substitution is often feasible. For the iodo starting material, a Buchwald-Hartwig coupling as described in Method A is recommended.

  • Solvent and Reaction: Add a polar aprotic solvent such as DMF or DMSO. Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • Chemical Reduction: Tin(II) chloride dihydrate (5.0 eq) in ethanol at reflux, or iron powder in acetic acid.

  • Work-up:

    • For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • For chemical reduction, quench the reaction, basify with aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography to yield this compound.

Structural Analogs and Derivatives: Exploring Chemical Space

The this compound core offers several handles for structural modification to explore structure-activity relationships. These modifications can be broadly categorized into three areas: derivatization of the primary amine, modification of the piperidine ring, and alterations to the aromatic ring.

N-Acylation and N-Alkylation of the Primary Amine

The primary amino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents to probe interactions with biological targets.

  • N-Acyl Derivatives: Reaction of the aniline with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) can introduce amide functionalities. These amides can act as hydrogen bond donors and acceptors, influencing binding affinity and selectivity.

  • N-Alkyl Derivatives: Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The nature of the alkyl group (e.g., size, lipophilicity, presence of other functional groups) can significantly impact pharmacological activity.

Modification of the Piperidin-4-ol Moiety

The 4-hydroxy group and the piperidine nitrogen are also amenable to modification.

  • O-Alkylation/Acylation: The hydroxyl group can be converted to ethers or esters to alter lipophilicity and hydrogen bonding capacity.

  • Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functionalities, such as amines or fluorines, to probe the importance of this hydrogen bonding group.

  • Modifications at Other Piperidine Positions: Introduction of substituents at the 2 or 3 positions of the piperidine ring can introduce chirality and conformational constraints, which can lead to enhanced selectivity for specific receptor subtypes.

Aromatic Ring Substituent Variation

While the core topic focuses on the 4-amino-3-methoxy substitution pattern, exploration of other substituents on the phenyl ring is a common strategy in medicinal chemistry to optimize activity and ADME properties.

  • Positional Isomers: Moving the amino and methoxy groups to other positions on the phenyl ring can have a profound effect on the molecule's conformation and electronic properties.

  • Bioisosteric Replacements: The methoxy group can be replaced with other groups of similar size and electronic properties, such as halogens or small alkyl groups. The amino group can be replaced with other hydrogen bond donors or acceptors.

Structure-Activity Relationships (SAR) and Pharmacological Potential

While specific SAR data for derivatives of this compound is not extensively published, we can infer potential trends from related classes of compounds, such as the 4-anilidopiperidines and other arylpiperidine derivatives.[5]

Table 1: Inferred SAR for this compound Derivatives

Modification SiteStructural ChangePotential Pharmacological Impact
Primary Amine N-AcylationIntroduction of hydrogen bond donors/acceptors; may modulate affinity and selectivity.
N-AlkylationIncreases lipophilicity; may enhance blood-brain barrier penetration.
Piperidin-4-ol O-AlkylationReduces hydrogen bonding capacity; may alter receptor interactions.
Hydroxyl to AmineIntroduces a basic center; may lead to new receptor interactions.
Aromatic Ring Positional IsomerismAlters electronic and steric properties; can significantly impact binding affinity.
Methoxy to HalogenModifies lipophilicity and electronic character.

Potential Therapeutic Targets:

Derivatives of the arylpiperidine scaffold have shown activity at a wide range of biological targets, including:

  • Opioid Receptors: The 4-anilidopiperidine scaffold is the basis for the fentanyl class of potent µ-opioid receptor agonists.[5] Modifications to the N-aryl group and the piperidine substituents can modulate activity and selectivity for µ, δ, and κ opioid receptors.[4]

  • Dopamine and Serotonin Receptors: Arylpiperazine and arylpiperidine derivatives are well-known ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A) receptors, with applications in the treatment of psychosis, depression, and other CNS disorders.[6]

  • Ion Channels and Transporters: Certain piperidine derivatives have been shown to interact with various ion channels and neurotransmitter transporters, suggesting potential applications in a variety of neurological and psychiatric conditions.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility via robust and scalable methods like the Buchwald-Hartwig amination and nitro-reduction strategies, combined with the numerous opportunities for structural diversification, makes it an attractive core for medicinal chemistry campaigns. The rich pharmacology of related arylpiperidine and arylpiperazine derivatives suggests that libraries based on this scaffold are likely to yield compounds with a wide range of biological activities, particularly within the CNS. This technical guide provides a solid foundation for researchers to explore the chemical space around this privileged structure and to unlock its full therapeutic potential.

References

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Methodological & Application

A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

This document provides a comprehensive guide to the synthesis of this compound, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed for researchers and scientists with a background in synthetic organic chemistry.

Introduction

Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, often serves as a key pharmacophore, influencing the molecule's solubility, lipophilicity, and ability to interact with biological targets. The specific compound, this compound, incorporates a 4-amino-3-methoxyphenyl group, a feature present in several kinase inhibitors and other therapeutic agents. The presence of the hydroxyl group on the piperidine ring provides a potential point for further functionalization, making this compound a versatile building block in the synthesis of more complex molecules.

This guide details a plausible and robust multi-step synthetic pathway for this compound, commencing from commercially available starting materials. The chosen route emphasizes safety, efficiency, and the use of well-established chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process involving a Buchwald-Hartwig amination followed by a deprotection step. This strategy is outlined below:

Synthetic Pathway Starting_Materials 4-Bromo-2-methoxyaniline + tert-Butyl 4-hydroxypiperidine-1-carboxylate Buchwald_Hartwig Buchwald-Hartwig Amination Starting_Materials->Buchwald_Hartwig Intermediate tert-Butyl 4-hydroxy-4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate Buchwald_Hartwig->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of tert-Butyl 4-(4-amino-3-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate (Intermediate)

This step involves the palladium-catalyzed cross-coupling of 4-bromo-2-methoxyaniline with tert-butyl 4-hydroxypiperidine-1-carboxylate. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-2-methoxyaniline202.0410.02.02 g
tert-Butyl 4-hydroxypiperidine-1-carboxylate201.2712.02.42 g
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.191.6 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.3173.6 mg
Sodium tert-butoxide (NaOtBu)96.1014.01.35 g
Toluene, anhydrous--50 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyaniline (2.02 g, 10.0 mmol), tert-butyl 4-hydroxypiperidine-1-carboxylate (2.42 g, 12.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired intermediate as a solid.

PART 2: Synthesis of this compound (Final Product)

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen using a strong acid, typically trifluoroacetic acid (TFA).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
tert-Butyl 4-(4-amino-3-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate322.415.01.61 g
Trifluoroacetic acid (TFA)114.02-10 mL
Dichloromethane (DCM), anhydrous--20 mL
Saturated sodium bicarbonate solution--As needed

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate (1.61 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (10 mL) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in a minimal amount of water and cool to 0 °C. Carefully add a saturated solution of sodium bicarbonate dropwise until the pH of the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group, the protons on the piperidine ring, and the protons of the amino and hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, respectively, as well as C-H and C-O stretches.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Buchwald-Hartwig aminationIncomplete reaction or catalyst deactivation.Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature. Consider using a different palladium precursor or ligand.
Incomplete Boc deprotectionInsufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor the reaction closely by TLC.
Difficulty in purification of the final productPresence of impurities from the previous steps.Ensure complete removal of the Boc-protected intermediate. Recrystallization from a suitable solvent system or further column chromatography may be necessary.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ricci, A., & Angelucci, F. (2011). The Buchwald–Hartwig Amination. In Named Reactions in Heterocyclic Chemistry II (pp. 115-146). John Wiley & Sons, Inc. [Link]

Application Notes and Protocols for the Purification of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure incorporates a substituted aniline, a piperidinol moiety, and a methoxy group, which together confer a unique set of physicochemical properties that must be carefully considered for its purification. The presence of both basic amine functionalities and a polar hydroxyl group dictates its solubility and reactivity profile. High purity of this intermediate is critical to ensure the desired outcome of subsequent synthetic steps and to minimize the formation of impurities in the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed protocols and the underlying scientific rationale for three primary purification techniques applicable to this compound: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. The selection of the most appropriate method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

  • Structure: The molecule contains a basic aromatic amino group, a more basic secondary amine within the piperidine ring, a polar hydroxyl group, and a methoxy group. This combination of functional groups makes the molecule polar and capable of hydrogen bonding.

  • Solubility: Due to its polar nature, the compound is expected to have moderate solubility in polar protic solvents (e.g., methanol, ethanol) and limited solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). Its basic nature allows for salt formation with acids, significantly increasing its aqueous solubility.[1][2]

  • Potential Impurities: Common impurities may include starting materials from its synthesis, by-products from side reactions (e.g., over-alkylation, oxidation of the aniline), and residual solvents. The purification strategy must be tailored to remove these specific contaminants.

Purification Strategy Selection

The choice of purification technique is a critical decision based on the specific requirements of the process.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, particularly when a suitable solvent system that dissolves the compound at elevated temperatures and allows it to crystallize upon cooling can be identified.[3]

  • Flash Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities.[4][5] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the product.

  • Acid-Base Extraction is a powerful method for separating basic compounds like this compound from neutral or acidic impurities by leveraging the differential solubility of the amine and its protonated salt form in aqueous and organic phases.[1][2]

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds. The key is to select a solvent or solvent system in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble or insoluble at all temperatures.

Rationale for Solvent Selection

For this compound, a moderately polar solvent is likely to be effective. Alcohols such as ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be employed to fine-tune the solubility.

Experimental Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Morphology
IsopropanolHighLowNeedles
Ethanol/Water (9:1)HighLowPlates
Ethyl Acetate/Heptane (1:1)ModerateVery LowPowder
Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[5] The choice of the stationary phase and the mobile phase is crucial for achieving good separation.

Rationale for Stationary and Mobile Phase Selection

Given the polar nature of this compound, a normal-phase silica gel is a suitable stationary phase. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The basicity of the amine groups can lead to tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[6]

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation
Stationary PhaseMobile Phase SystemGradientTypical Rf of Product
Silica Gel (60 Å, 40-63 µm)Hexane/Ethyl Acetate50% to 100% Ethyl Acetate~0.3 in 100% Ethyl Acetate
Silica Gel (60 Å, 40-63 µm)Dichloromethane/Methanol0% to 10% Methanol~0.4 in 5% Methanol/DCM
Silica Gel (with 1% Triethylamine in eluent)Dichloromethane/Methanol0% to 10% Methanol~0.4 in 5% Methanol/DCM (reduced tailing)
Workflow Diagram

Caption: Workflow for purification by flash column chromatography.

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly effective for separating basic compounds like amines from neutral or acidic impurities.[1][2] The principle lies in the conversion of the water-insoluble free amine into its water-soluble salt by treatment with an acid.

Rationale

The amino groups in this compound can be protonated with a dilute acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.

Experimental Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent. Repeat the extraction to ensure complete recovery of the product.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent to yield the purified product.

Workflow Diagram

Acid_Base_Extraction cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction Crude Crude Product in Organic Solvent Wash Wash with Aqueous Acid Crude->Wash Aqueous1 Aqueous Layer (Protonated Amine) Wash->Aqueous1 Organic1 Organic Layer (Neutral Impurities) Wash->Organic1 Basify Basify Aqueous Layer Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Aqueous2 Aqueous Layer (Salts) Extract->Aqueous2 Organic2 Organic Layer (Purified Free Amine) Extract->Organic2

Caption: Logical flow of an acid-base extraction for amine purification.

Conclusion

The purification of this compound can be effectively achieved using recrystallization, flash column chromatography, or acid-base extraction. The choice of method should be guided by the impurity profile, the required scale, and the desired final purity. For removing minor impurities from a largely pure solid, recrystallization is often the most efficient method. For complex mixtures or when impurities have similar solubilities, flash column chromatography offers superior separation power. Acid-base extraction provides a scalable and cost-effective method for removing neutral or acidic impurities. By understanding the chemical principles behind each technique and carefully optimizing the experimental conditions, researchers can obtain high-purity this compound essential for successful drug development and scientific research.

References

  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • MH Chem. (2019). How to purify Amine? YouTube. [Link]

  • Ali, M. H., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 35425-35434. [Link]

  • LibreTexts. (2021). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Google Patents. (2013).
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Google Patents. (1996).
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Defense Technical Information Center. (1984). Piperidine Synthesis. [Link]

  • Pharmaxchange.info. (2012). Pharmaceutical Organic Chemistry II Lab Manual. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

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Quantitative Analysis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive analytical method for the quantification of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in a representative matrix. As a key intermediate or potential metabolite in drug development, accurate quantification is critical for pharmacokinetic, toxicokinetic, and quality control studies. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers superior selectivity and sensitivity, overcoming the challenges associated with analyzing polar, basic compounds. The protocol has been structured to align with the principles of method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Principles of the Method

This compound is a heterocyclic compound featuring a primary aromatic amine, a tertiary aliphatic amine, and a hydroxyl group. These functional groups impart polarity and basicity, which can present challenges for chromatographic retention and peak shape on standard reversed-phase columns.[3] Furthermore, its analysis often requires high sensitivity to detect low concentrations in complex biological or chemical matrices.

While techniques like HPLC-UV and GC-MS can be employed for related structures, they often lack the required sensitivity or necessitate cumbersome derivatization steps.[3][4][5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[3][7]

Causality of Method Choice:

  • Chromatography: Reversed-phase chromatography is selected for its versatility. The use of an acidic mobile phase (e.g., containing formic acid) serves a dual purpose: it protonates the amine functional groups on the analyte, which is essential for efficient electrospray ionization, and it suppresses the interaction of these basic groups with residual silanols on the silica-based stationary phase, thereby improving chromatographic peak shape.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideally suited for this molecule, as the primary and tertiary amine groups are readily protonated to form a stable [M+H]⁺ ion.

  • Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[7] The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. This process effectively filters out matrix interference, allowing for accurate quantification at very low levels.

Analyte Chemical & Physical Properties
PropertyValueSource
Chemical Structure See Figure 2-
Molecular Formula C₁₂H₁₈N₂O₂Calculated
Molecular Weight 222.28 g/mol Calculated
Monoisotopic Mass 222.1368 DaCalculated
Charge State Basic (Protonated at low pH)Inferred from structure

Detailed Analytical Protocol

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., a related piperidine derivative) can be used. For this protocol, we will assume the use of a suitable analogue.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade, ≥99%).

  • Sample Matrix: Control human plasma (or relevant matrix) for calibration standards and quality controls.

Instrumentation
  • Liquid Chromatograph: UHPLC/HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A, Sciex Triple Quad™ series).

  • Analytical Column: C18 column with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Scientist's Note: Primary aromatic amines can exhibit poor peak shape on some C18 phases. If tailing is observed, a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, can provide alternative selectivity and improved performance.[3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the reference standard and internal standard into separate 2 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate volume of working standard solutions into the control matrix (e.g., plasma) to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).

Sample Preparation: Protein Precipitation

This protocol is a common, efficient method for cleaning up plasma samples.

  • Aliquot: Pipette 50 µL of each sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution to all tubes except for the matrix blank.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Operating Conditions
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for a wide range of compounds.
Mobile Phase A Water + 0.1% Formic AcidProtonates the analyte for efficient ionization and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% BA standard gradient to elute the analyte and clean the column.
Ionization Mode ESI, PositiveAmine groups are readily protonated.
Gas Temp. 325°COptimal for desolvation.
Gas Flow 10 L/minOptimal for desolvation.
Nebulizer 45 psiAids in droplet formation.
Capillary Voltage 4000 VStandard voltage for positive mode ESI.
MRM Transitions See Table BelowSpecific precursor-product ion pairs for quantification and confirmation.

Table of MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Analyte223.1122.1Quantifier
Analyte223.1205.1Qualifier
Internal StandardVariesVaries-

Scientist's Note: The quantifier transition (223.1 → 122.1) plausibly corresponds to the fragmentation of the protonated molecule to yield the protonated 4-amino-3-methoxyaniline fragment. The qualifier transition (223.1 → 205.1) likely represents the loss of water (-18 Da) from the parent ion. These transitions must be empirically optimized on the specific mass spectrometer being used.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[1][8][9]

Validation Parameters
  • Specificity/Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Analyze a calibration curve with at least 6 non-zero points over the desired concentration range. The correlation coefficient (r²) should be ≥0.995.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentrations (low, medium, high) in replicate (n=5) on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Example Validation Data Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.9992
Range 0.1 - 100 ng/mLMeets Criteria
Intra-day Precision (%CV) ≤ 15%3.5% - 7.8%
Inter-day Precision (%CV) ≤ 15%5.1% - 9.2%
Accuracy (% Bias) Within ±15%-8.5% to +6.2%
LLOQ 0.1 ng/mLS/N > 10, Acc/Prec ±20%
Recovery Consistent & Reproducible88.5%

Visualizations

General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation cc_qc Spiking of CC & QC Samples into Matrix stock->cc_qc extract Protein Precipitation with Acetonitrile cc_qc->extract centrifuge Centrifugation extract->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (Positive ESI, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify report Final Report quantify->report G cluster_parent Precursor Ion [M+H]⁺ m/z = 223.1 cluster_frag1 Product Ion (Quantifier) m/z = 122.1 cluster_frag2 Product Ion (Qualifier) m/z = 205.1 parent frag1 [4-Amino-3-methoxyaniline+H]⁺ parent->frag1 CID frag2 [M+H-H₂O]⁺ parent->frag2 CID

Caption: Proposed fragmentation pathway for the analyte.

References

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. (2018). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]

  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. Available at: [Link]

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using 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for High-Throughput Screening of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Abstract

This document provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns. As a novel chemical entity with a piperidine scaffold, a privileged structure in medicinal chemistry, this compound represents a promising candidate for hit discovery programs.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for systematic evaluation against common target classes. We present detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the causality behind experimental choices and the principles of robust assay design. The protocols are structured as self-validating systems, incorporating industry-standard quality control metrics, such as the Z'-factor, to ensure data integrity.[4][5][6]

Introduction: Rationale for Screening

The compound this compound (herein referred to as "Compound A") belongs to the aminophenylpiperidine class of molecules. The piperidine ring is a cornerstone motif in drug discovery, present in numerous FDA-approved therapeutics.[2] Its rigid, three-dimensional structure allows for the precise spatial presentation of functional groups, facilitating high-affinity interactions with biological targets. The aminophenyl moiety is frequently involved in key binding interactions, such as hydrogen bonding and aromatic stacking, while the methoxy and hydroxyl groups offer additional points for interaction or metabolic modification.

Given that specific biological data for Compound A is not publicly available, an unbiased, systematic screening approach is warranted. The structural alerts within the molecule suggest potential activity across several major drug target families, including G-Protein Coupled Receptors (GPCRs), kinases, and nuclear receptors.[7][8][9] This guide will provide exemplary protocols to screen Compound A against two of the most prominent and "druggable" target classes: GPCRs and protein kinases.

Foundational Principles: Assay Development and Validation

The success of any HTS campaign hinges on the quality of the assay.[10][11][12] Before initiating a large-scale screen of thousands or millions of compounds, a rigorous assay development and validation phase is mandatory.[13]

The HTS Workflow

A typical HTS workflow is a multi-stage process designed to identify and confirm active compounds ("hits") efficiently and with high confidence. The process moves from large-scale primary screening to more focused secondary and confirmatory assays to eliminate false positives and characterize the activity of true hits.[14][15]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Characterization AssayDev Assay Development & Miniaturization (384-well) Validation Assay Validation (Z'-Factor > 0.5) AssayDev->Validation Optimization Pilot Pilot Screen (~2,000 Compounds) Validation->Pilot HTS Full Library Screen (Primary Assay) Pilot->HTS QC Pass HitID Primary Hit Identification (e.g., Z-score cutoff) HTS->HitID Data Analysis ReTest Hit Re-test (Fresh Compound) HitID->ReTest DoseResp Dose-Response Curve (IC50 / EC50 Determination) ReTest->DoseResp Confirmation Secondary Orthogonal/Secondary Assay (Confirms Mechanism) DoseResp->Secondary Validation

Caption: A generalized workflow for a high-throughput screening campaign.

The Z'-Factor: A Critical Metric for Assay Quality

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[4][5][6] It measures the separation between the distributions of the positive and negative controls, providing a measure of the assay's dynamic range and data variation. An assay's suitability for HTS is determined by its Z'-factor value.[16]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.[5][16]
0 to 0.5AcceptableCan be used, but may have a higher rate of false positives/negatives.[16][17]
< 0UnacceptableAssay is not suitable for screening.[5][16]

A dry run of the assay using only control compounds must be performed to ensure the Z'-factor is consistently above 0.5 before proceeding to a pilot or full screen.[13]

Protocol 1: Biochemical Screening - Fluorescence Polarization Assay

Application: To identify if Compound A directly binds to a purified protein target (e.g., a kinase, bromodomain, or nuclear receptor).

Principle: Fluorescence Polarization (FP) is a homogenous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[18][19] In a competitive format, a test compound that displaces the tracer from the protein's binding pocket will cause a decrease in the FP signal.[20][21]

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protein Target Protein Tracer_Bound Tracer Protein->Tracer_Bound Protein_Tracer_Complex Protein->Protein_Tracer_Complex Tracer_Bound->Protein_Tracer_Complex label_high Large Complex Slow Rotation => High FP Signal Protein_Free Target Protein Compound_A Compound A (Hit) Protein_Free->Compound_A Tracer_Free Tracer label_low Small, Free Tracer Fast Rotation => Low FP Signal Protein_Tracer_Complex->Protein_Free + Compound A

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Materials & Reagents
  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A small molecule ligand for the target, labeled with a suitable fluorophore (e.g., fluorescein, TAMRA).[21]

  • Compound A: 10 mM stock in 100% DMSO.

  • Assay Buffer: Buffer that ensures protein stability and minimizes non-specific binding (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

  • Microplates: Low-volume, 384-well black plates (non-binding surface recommended).[22]

  • Plate Reader: Equipped with filters for the chosen fluorophore and FP detection capabilities.

Detailed Protocol: Assay Development & HTS

Step 1: Tracer Concentration Optimization

  • Objective: Determine the lowest tracer concentration that gives a robust signal (e.g., >10x background) and a stable FP reading.[21]

  • Procedure:

    • Perform a serial dilution of the fluorescent tracer in assay buffer in a 384-well plate.

    • Read the plate in both fluorescence intensity and fluorescence polarization modes.

    • Select the lowest concentration in the stable signal range for subsequent experiments.

Step 2: Protein Titration (Binding Curve)

  • Objective: Determine the concentration of protein required to bind approximately 50-80% of the tracer to generate a sufficient assay window.

  • Procedure:

    • Add the optimized concentration of tracer to all wells.

    • Perform a serial dilution of the target protein across the plate.

    • Incubate to reach binding equilibrium (typically 30-60 minutes at room temperature).

    • Read the FP signal and plot mP (millipolarization) units vs. protein concentration.

    • Determine the EC50 from the curve; the optimal protein concentration for the screen is often at or slightly above the EC50 value.

Step 3: Z'-Factor Validation

  • Objective: Confirm the assay is robust and suitable for HTS.

  • Procedure:

    • Prepare a 384-well plate. Designate half the wells for the positive control and half for the negative control.

    • Negative Control (High Signal): Add tracer, protein, and DMSO (vehicle).

    • Positive Control (Low Signal): Add tracer, protein, and a high concentration of an unlabeled, known binder (or, if unavailable, omit the protein).

    • Incubate and read the FP signal.

    • Calculate the Z'-factor. Repeat on multiple days to ensure reproducibility. An acceptable assay must have Z' > 0.5.[13]

Step 4: High-Throughput Screen

  • Objective: Screen a compound library to identify hits that displace the tracer.

  • Procedure:

    • Use acoustic dispensing technology to transfer nanoliter volumes of library compounds (including Compound A) into the 384-well assay plates. A typical final screening concentration is 10 µM.[13]

    • Add the target protein and fluorescent tracer mixture to all wells.

    • Incubate as determined during development.

    • Read the FP signal on a plate reader.

    • Analyze data: Calculate the percent inhibition for each compound relative to controls and use a robust statistical method (e.g., Z-score > 3 standard deviations from the mean) to identify primary hits.[10][23]

Protocol 2: Cell-Based Functional Screening - GPCR Second Messenger Assay

Application: To determine if Compound A modulates the activity of a specific G-Protein Coupled Receptor (GPCR). Over 30% of FDA-approved drugs target GPCRs, making them a high-value target class.[7]

Principle: GPCRs transduce extracellular signals into intracellular responses by activating G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca2+).[7][24] This protocol describes a cAMP assay for a Gs- or Gi-coupled receptor expressed in a recombinant cell line.

GPCR_Signaling_Pathway cluster_0 cluster_1 Cell Membrane cluster_2 CompoundA Compound A (Agonist) GPCR GPCR CompoundA->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC Detection HTRF / LANCE Detection cAMP->Detection Measured Signal

Caption: Simplified signaling pathway for a Gs-coupled GPCR activation.

Materials & Reagents
  • Cell Line: A stable cell line (e.g., HEK293, CHO) recombinantly expressing the target GPCR.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements (FBS, antibiotics).

  • Reference Ligand: A known agonist or antagonist for the target GPCR.

  • Compound A: 10 mM stock in 100% DMSO.

  • Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates.

  • cAMP Detection Kit: A homogenous, HTS-compatible kit (e.g., HTRF, LANCE, or GloSensor).

  • Multimode Plate Reader: Capable of reading the specific output of the chosen detection kit (e.g., time-resolved fluorescence or luminescence).

Detailed Protocol: Agonist Mode Screening

Step 1: Cell Plating

  • Objective: Seed cells at a density that results in a confluent monolayer on the day of the assay.

  • Procedure:

    • Harvest and count the cells.

    • Resuspend cells in the appropriate medium to the optimal density (determined empirically, e.g., 5,000-10,000 cells/well).

    • Dispense the cell suspension into 384-well assay plates.

    • Incubate overnight (37°C, 5% CO2).

Step 2: Z'-Factor Validation

  • Objective: Confirm the cell-based assay is robust and suitable for HTS.

  • Procedure:

    • On the day of the assay, prepare a dedicated validation plate of seeded cells.

    • Negative Control (Basal Signal): Treat cells with assay buffer containing DMSO vehicle.

    • Positive Control (Maximal Signal): Treat cells with a saturating concentration (e.g., 10x EC50) of the known reference agonist.

    • Incubate for the optimal stimulation time (e.g., 30 minutes).

    • Add cAMP detection reagents according to the manufacturer's protocol.

    • Incubate as required (e.g., 60 minutes at room temperature).

    • Read the plate and calculate the Z'-factor. An acceptable assay must have Z' > 0.5.

Step 3: High-Throughput Screen (Agonist Mode)

  • Objective: Identify compounds that activate the GPCR and increase cAMP levels.

  • Procedure:

    • Use acoustic dispensing to add library compounds (including Compound A) to the plates containing cells.

    • Include wells for positive (reference agonist) and negative (DMSO) controls on every plate.

    • Incubate for the pre-determined stimulation time.

    • Lyse the cells and add detection reagents as per the kit instructions.

    • Read the signal on a multimode plate reader.

    • Analyze data: Normalize the data to plate controls and apply a statistical cutoff (e.g., >3 standard deviations above the negative control mean) to identify agonist hits.[23]

Data Analysis and Hit Triage

Identifying a "hit" in a primary screen is only the beginning.[14] A rigorous triage process is essential to eliminate artifacts and focus resources on the most promising molecules.

  • Hit Confirmation: Re-test all primary hits from a fresh sample of the compound to confirm activity.[14]

  • Dose-Response Analysis: Perform a 10-point serial dilution of confirmed hits to determine their potency (EC50 for agonists, IC50 for antagonists/inhibitors).

  • Orthogonal Assays: Confirm the mechanism of action using a different assay format.[15] For example, a GPCR agonist hit from a cAMP assay could be tested in a β-arrestin recruitment assay.[25][26] A binding hit from an FP assay should be tested in a functional or cellular assay.

  • Selectivity Profiling: Test the hit against related targets to assess its selectivity and potential for off-target effects.

Conclusion

The compound this compound represents a valuable starting point for a high-throughput screening campaign due to its privileged chemical scaffold. By employing the robust, validated biochemical and cell-based protocols detailed in this guide, researchers can systematically and efficiently evaluate its biological activity. The emphasis on rigorous assay validation using the Z'-factor, followed by a structured hit triage process, provides a clear and reliable path from primary screening to the identification of well-characterized, promising lead compounds for further drug discovery efforts.

References

  • Yasi, E.A., Kruyer, N.S. and Peralta-Yahya, P. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]

  • Zhang, R. and Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.com. Available at: [Link]

  • Creative Biostructure. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Creative-biostructure.com. Available at: [Link]

  • Wikipedia. (2023). High-throughput screening. Wikipedia. Available at: [Link]

  • On HTS. (2023). Z-factor. onhts.com. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for the Experimental Use of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable pharmacological properties.[1][2] The novel compound, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, presents a unique combination of functional groups: an aminophenyl moiety, a methoxy group, and a piperidin-4-ol core. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structural components suggest a rich potential for biological activity. The aminophenyl group is a common feature in molecules designed to interact with biological systems, often contributing to binding with proteins and enzymes.[3] The methoxy group can enhance drug-like properties, including binding to target proteins and improving metabolic stability.[4][5] Furthermore, the piperidin-4-ol core is a versatile intermediate in the synthesis of compounds with a wide range of pharmacological activities, including anticancer and antiviral properties.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the investigation of this compound in a cell culture setting. This document outlines a logical, stepwise approach, from initial compound handling and solubility determination to cytotoxicity screening and preliminary mechanistic studies. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific rigor in the evaluation of this novel chemical entity.

Section 1: Compound Handling and Preparation

The initial step in any in vitro study is the proper handling and solubilization of the test compound. The physicochemical properties of this compound will dictate the optimal solvent and storage conditions.

Solubility Testing

Rationale: Determining the solubility of a novel compound is critical for preparing accurate stock solutions and ensuring its bioavailability in cell culture media. Using a solvent that is non-toxic to the cells at its final concentration is paramount for obtaining reliable experimental results.[7]

Protocol:

  • Initial Solvent Screen: Begin by testing the solubility of this compound in a panel of common, cell culture-compatible solvents. A recommended starting point is dimethyl sulfoxide (DMSO), which is a universal solvent for many small molecules.[7]

  • Stock Solution Preparation:

    • Accurately weigh 1-5 mg of the compound.

    • Add a small, precise volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate gently to aid dissolution.

    • Visually inspect for any undissolved particulate matter. If the compound does not fully dissolve, try gentle warming (e.g., 37°C).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light if the compound is light-sensitive.

Preparation of Working Solutions

Rationale: Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture medium is well below its cytotoxic threshold (typically ≤0.5% for DMSO).

Protocol:

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.

  • Ensure thorough mixing after each dilution.

  • Always prepare a vehicle control, which consists of the cell culture medium with the same final concentration of the solvent as the highest concentration of the test compound.

Section 2: Initial Cytotoxicity Assessment

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays that generate dose-response curves, from which key parameters like the half-maximal inhibitory concentration (IC50) can be derived.

Cell Line Selection

The choice of cell line will depend on the hypothesized therapeutic area. Given the prevalence of the piperidine scaffold in oncology, a panel of cancer cell lines is a logical starting point. Consider including a non-cancerous cell line to assess for selective cytotoxicity.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • HEK293: Human embryonic kidney cells (non-cancerous control).

MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, providing an indirect measure of cell number.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: The following day, replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.[8][9]

LDH Assay for Cytotoxicity

Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] It serves as an excellent complementary assay to the MTT assay, as it directly measures cell membrane integrity.[11]

Protocol:

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

Summarize the IC50 values obtained from both assays in a table for easy comparison across different cell lines and time points.

Cell LineAssayIncubation Time (h)IC50 (µM) [Hypothetical Data]
MCF-7MTT4815.2
MCF-7LDH4818.5
HeLaMTT4825.8
HeLaLDH4829.1
HEK293MTT48> 100
HEK293LDH48> 100

Interpretation of Hypothetical Data: The hypothetical data suggests that this compound exhibits selective cytotoxicity against the tested cancer cell lines while having minimal effect on the non-cancerous HEK293 cells. The similar IC50 values from the MTT and LDH assays provide confidence in the results.

Section 3: Exploring the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. Based on its chemical structure, several cellular pathways could be affected.

Workflow for Mechanistic Studies

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound.

G cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Mechanistic Assays cluster_3 Target Identification A Cytotoxicity Assays (MTT, LDH) B Determine IC50 Values A->B C Analyze Chemical Structure (Aminophenyl, Methoxyphenyl, Piperidinol) B->C D Review Literature on Similar Scaffolds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) D->G H Further Biochemical and Molecular Studies G->H

Caption: Workflow for investigating the mechanism of action of a novel compound.

Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry analysis of DNA content can reveal the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound at concentrations around the IC50 value for a defined period (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the compound as described for the cell cycle analysis.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

Signaling Pathway Analysis

Rationale: The chemical moieties of this compound suggest potential interactions with various signaling pathways implicated in cancer, such as those involving kinases or transcription factors.[12][13] Western blotting can be used to assess changes in the phosphorylation status or expression levels of key proteins within these pathways.

Hypothesized Target Pathways:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • STAT3 Pathway: A transcription factor often constitutively activated in cancer.

Western Blot Protocol:

  • Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture early signaling events.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, STAT3).

  • Incubate with a secondary antibody and detect the signal using a chemiluminescence-based method.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the compound.

G Compound This compound Receptor Unknown Receptor/Target Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway potentially inhibited by the compound.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial in vitro characterization of the novel compound this compound. By systematically evaluating its solubility, cytotoxicity, and effects on key cellular processes, researchers can begin to unravel its therapeutic potential. The exploratory nature of this work necessitates careful experimental design, appropriate controls, and thorough data analysis. The insights gained from these foundational studies will be instrumental in guiding future research, including more advanced mechanistic studies, in vivo efficacy models, and ultimately, the development of new therapeutic strategies.

References

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A Research and Development Guide for Investigating the Neuroscientific Applications of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a commercially available chemical entity.[1] However, a thorough review of the scientific literature reveals a notable absence of its characterization or application within the field of neuroscience. This presents a unique opportunity for novel discovery. This document, therefore, serves not as a summary of existing applications, but as a strategic research and development guide. It is designed to provide a logical, scientifically rigorous framework for the initial investigation of this compound's potential neuropharmacological properties. The protocols and strategies outlined herein are based on the known activities of its core structural motifs: the aminomethoxyphenyl group and the piperidin-4-ol core, which are present in various known neuroactive agents.

Section 1: Structural Rationale and Potential Research Directions

The chemical structure of this compound suggests several plausible avenues for investigation in neuroscience. The molecule incorporates a piperidine ring, a common scaffold in many centrally acting drugs. Furthermore, the substituted aminomethoxyphenyl moiety is reminiscent of pharmacophores known to interact with key neurotransmitter systems.

The Piperidine Scaffold

The piperidine nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Its derivatives have been explored for a wide range of pharmacological activities, including as antipsychotics, analgesics, and antidepressants.

The Aminomethoxyphenyl Moiety

The aminomethoxyphenyl group is a key feature in ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. For instance, analogues of WAY-100635, a potent 5-HT1A receptor antagonist, feature a methoxyphenyl group linked to a piperazine or piperidine ring. The specific substitution pattern on the phenyl ring in this compound could confer unique selectivity and functional activity at these or other CNS targets.

Based on these structural features, we can hypothesize several potential lines of inquiry:

  • Serotonergic and Dopaminergic Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator at one or more subtypes of serotonin or dopamine receptors.

  • Anti-Neuroinflammatory Activity: Phenylpiperidine derivatives have been investigated for their ability to suppress neuroinflammatory responses in microglia, the resident immune cells of the brain.

  • Ion Channel Modulation: The piperidine structure is also found in various ion channel blockers.

The following sections outline a systematic approach to test these hypotheses.

Section 2: A Phased Experimental Workflow for Characterization

A tiered approach is recommended to efficiently and cost-effectively evaluate the neuropharmacological profile of this compound. This workflow, depicted below, begins with broad, initial screening and progresses to more specific and complex assays based on the initial findings.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Evaluation a Initial Receptor Screening (Broad Panel, e.g., Eurofins SafetyScreen) b Primary Target Identification a->b c Receptor Binding Assays (Affinity & Selectivity) b->c d Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) c->d f In Vivo Animal Models (e.g., Behavioral, Disease Models) d->f e In Vitro Neuroinflammation Assays (e.g., Cytokine Release) g Pharmacokinetic & Toxicity Studies f->g

Figure 1: A proposed phased experimental workflow for the neuropharmacological characterization of this compound.

Section 3: Exemplar Protocols for Initial Investigation

The following protocols are detailed examples of the types of experiments that would be conducted in the initial phases of characterization. These are standard, widely accepted methodologies in neuropharmacology.

Protocol 1: Radioligand Binding Assay for Serotonin Receptor Subtype 5-HT1A

Rationale: Based on the structural similarity to analogues of WAY-100635, a primary hypothesis is that the compound may interact with the 5-HT1A receptor. This protocol will determine the binding affinity (Ki) of the compound for this receptor.

Materials:

  • HeLa cell membranes expressing recombinant human 5-HT1A receptors.

  • [3H]8-OH-DPAT (radioligand).

  • This compound (test compound).

  • WAY-100635 (positive control).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT (at a final concentration equal to its Kd), and either the test compound, buffer (for total binding), or excess WAY-100635 (for non-specific binding).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroinflammation Assay using BV-2 Microglial Cells

Rationale: To investigate the potential anti-neuroinflammatory properties of the compound, this assay will measure its ability to suppress the release of pro-inflammatory cytokines from activated microglia.

Materials:

  • BV-2 murine microglial cell line.

  • DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound.

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Griess Reagent for nitric oxide measurement.

Procedure:

  • Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Measure the accumulation of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent.

  • Analyze the data to determine if the test compound reduces the production of these inflammatory mediators in a dose-dependent manner.

Section 4: Data from Structurally Related Compounds

To provide context for the proposed experiments, the following table summarizes the binding affinities of several methoxyphenylpiperidine and related compounds at various CNS receptors. This data supports the rationale for prioritizing the investigation of serotonergic and dopaminergic targets.

Compound NameStructureTargetBinding Affinity (Ki, nM)
WAY-100635N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexanecarboxamide5-HT1A0.08
Ropinirole4-(2-(dipropylamino)ethyl)indolin-2-oneD2/D329 (D2), 16 (D3)
Risperidone3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-oneD2, 5-HT2A3.1 (D2), 0.16 (5-HT2A)

Section 5: Conclusion and Forward Outlook

This compound represents an unexplored molecule in the landscape of neuroscience research. Its structural features suggest a high probability of interaction with key CNS targets. The systematic research and development plan outlined in this guide provides a clear and scientifically sound pathway for its initial characterization. By employing a phased approach, from broad screening to specific mechanistic studies, researchers can efficiently uncover the neuropharmacological profile of this novel compound, potentially revealing a new tool for studying the brain or a lead candidate for the development of novel therapeutics for neurological and psychiatric disorders.

References

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Exploring 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol as a Novel Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Unlocking New Polymer Architectures

The relentless pursuit of advanced materials with tailored properties necessitates a continuous exploration of novel molecular building blocks. 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is an intriguing, yet largely unexplored, molecule in the realm of material science. Its unique trifunctional nature, possessing a primary aromatic amine, a methoxy substituent, and a secondary aliphatic hydroxyl group, presents a compelling platform for the synthesis of new-generation polymers. The inherent non-coplanarity imparted by the piperidine ring is hypothesized to disrupt chain packing, potentially leading to enhanced solubility and processability in otherwise intractable polymer families like aromatic polyamides and polyimides. This document outlines the potential of this compound as a monomer and provides detailed protocols for the synthesis and characterization of novel polymers derived from it.

Molecular Structure and Potential as a Monomer

This compound possesses a unique combination of reactive sites and structural features:

  • Primary Aromatic Amine: This group is highly reactive towards acyl chlorides and anhydrides, making it an ideal nucleophile for step-growth polymerization to form polyamides and polyimides.

  • Aliphatic Hydroxyl Group: The hydroxyl group on the piperidine ring offers a site for post-polymerization modification, or it could be exploited for the synthesis of polyesters or polyethers under different reaction conditions. Its presence is also expected to enhance the hydrophilicity and solubility of the resulting polymers.

  • Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic amine and may enhance the solubility of the resulting polymers in organic solvents.

  • Piperidine Ring: This bulky, non-aromatic ring introduces a kink in the polymer backbone, which is expected to reduce interchain interactions and crystallinity, thereby improving solubility.[1][2]

These features suggest that this compound can be a valuable monomer for producing high-performance polymers with a unique combination of thermal stability, solubility, and functionality.

Application I: Synthesis of a Novel Soluble Polyamide

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications are often limited by their poor solubility in common organic solvents.[2] The incorporation of this compound into a polyamide backbone is proposed to enhance solubility without significantly compromising thermal properties.

Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride using the Yamazaki-Higashi phosphorylation method, which is a well-established procedure for preparing high-molecular-weight polyamides under mild conditions.[3][4]

Materials:

  • This compound

  • Terephthalic acid

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and terephthalic acid (1 equivalent) in a mixture of NMP and pyridine.

  • Add calcium chloride to the solution to improve the solubility of the resulting polyamide.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (TPP) (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 100-110°C for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove residual solvents and by-products.

  • Dry the polymer in a vacuum oven at 80°C overnight.

Diagram of the Polyamide Synthesis Workflow:

Monomers This compound + Terephthalic Acid Solvent NMP/Pyridine + CaCl₂ Monomers->Solvent Reaction Add TPP 0°C to 110°C, 3-4h Solvent->Reaction Precipitation Pour into Methanol Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry at 80°C Filtration->Drying Polyamide Novel Polyamide Drying->Polyamide Diamine This compound PAA Poly(amic acid) Diamine->PAA Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Solvent DMAc, Room Temp Solvent->PAA Thermal_Cure Thermal Imidization (100-300°C) PAA->Thermal_Cure Polyimide Novel Polyimide Thermal_Cure->Polyimide

Caption: Two-step synthesis of a novel polyimide.

Characterization of the Novel Polymers

A comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

Technique Purpose Expected Observations for Novel Polymers
FTIR Spectroscopy To confirm the chemical structure and functional groups.Polyamide: Presence of amide N-H and C=O stretching bands. Polyimide: Appearance of characteristic imide C=O and C-N stretching bands, and disappearance of amic acid bands. [5]
NMR Spectroscopy To elucidate the detailed molecular structure.Confirmation of the incorporation of the this compound monomer into the polymer backbone.
Thermogravimetric Analysis (TGA) To evaluate thermal stability.High decomposition temperatures, indicative of good thermal stability, are expected for both polyamide and polyimide.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg will provide insight into the polymer's amorphous or semi-crystalline nature and its service temperature range.
Solubility Tests To assess processability.Enhanced solubility in common organic solvents like NMP, DMAc, and THF is anticipated due to the bulky piperidine ring.
Mechanical Testing To measure properties like tensile strength and modulus.The polymers are expected to form tough and flexible films with good mechanical properties.

Conclusion and Future Outlook

The unique molecular architecture of this compound makes it a highly promising, yet underutilized, monomer for the development of advanced polymers. The protocols detailed herein provide a foundational framework for synthesizing novel polyamides and polyimides with potentially enhanced solubility and processability, while retaining the desirable high-performance characteristics of these polymer classes. Further research should focus on a detailed investigation of the structure-property relationships of these new materials, exploring different co-monomers, and evaluating their potential in applications such as gas separation membranes, dielectric films for microelectronics, and advanced composites. The hydroxyl functionality also opens avenues for creating even more complex polymer architectures through post-polymerization modifications.

References

  • thermal imidization of poly(amic acid). (n.d.). In Google Search.
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
  • Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. (n.d.). Kyushu Institute of Technology.
  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. (n.d.). Taylor & Francis Online.
  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI.
  • Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. (2017). RSC Publishing.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library.
  • Polyimide. (n.d.). In Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Maximizing Your Yield

The synthesis of this compound, a key building block in many pharmaceutical compounds, is often achieved through a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1] This reaction, while powerful, can be sensitive to various parameters. Below, we address specific issues that can lead to diminished yields and provide actionable solutions.

Problem 1: Low Conversion of Starting Materials

You've set up your reaction with 4-bromo-2-methoxyaniline and piperidin-4-ol, but TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Ensure your palladium source (e.g., Pd₂(dba)₃) is fresh and has been stored properly under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system.[2] The choice of phosphine ligand is also critical; bulky, electron-rich ligands like those developed by Buchwald and Hartwig are often necessary for efficient catalysis.[3]

  • Inappropriate Base: The choice and quality of the base are crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle.[4]

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] Ensure the base is anhydrous and added under an inert atmosphere. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more advanced catalyst systems, and may offer better functional group tolerance.[5][6]

  • Insufficient Temperature or Reaction Time: The reaction may be kinetically slow under your current conditions.

    • Solution: Gradually increase the reaction temperature. While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C), some modern catalyst systems can operate at room temperature.[7] Monitor the reaction progress over a longer period to ensure it has reached completion.

Problem 2: Formation of Significant Side Products

Your reaction mixture shows the desired product, but also a notable amount of undesired byproducts, complicating purification and reducing the isolated yield.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to 2-methoxyaniline.

    • Cause: This can occur if β-hydride elimination is a competing pathway.[3]

    • Solution: Optimize the ligand-to-palladium ratio. Using bulkier phosphine ligands can disfavor this side reaction.[3] Also, ensure that your amine starting material is of high purity and free from impurities that could act as hydrogen sources.

  • Homocoupling of the Aryl Halide: Formation of a biaryl byproduct.

    • Cause: This can be promoted by certain palladium catalysts and reaction conditions.

    • Solution: This is less common in C-N coupling than in other cross-coupling reactions but can be minimized by careful selection of the palladium precatalyst and ligand.

  • Oxidation of the Phenolic Hydroxyl Group: If not properly managed, the hydroxyl group on the piperidine ring can be susceptible to oxidation.

    • Solution: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize exposure to oxygen. The use of degassed solvents is highly recommended.

Problem 3: Difficult Purification of the Final Product

You've achieved a good conversion, but isolating pure this compound is proving to be challenging.

Purification Strategies:

  • Acid-Base Extraction: The basicity of the amino groups in the product allows for selective extraction.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the product, moving it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a high pH and extract the deprotonated product back into an organic solvent.

  • Column Chromatography: While effective, this can be challenging due to the polarity of the product.

    • Tips: A silica gel column can be used, but tailing may be an issue. Consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve the peak shape. Alternatively, chromatography on alumina may provide better results.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Formation of a salt (e.g., hydrochloride or tartrate) can also facilitate purification through crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound?

A1: The most common and versatile method is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine. For this specific target, the reaction would involve coupling 4-bromo-2-methoxyaniline or a related electrophile with piperidin-4-ol. An alternative, though often less direct, approach could be a reductive amination between 2-methoxy-4-nitroaniline and piperidin-4-one, followed by reduction of the nitro group.[8]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical and depends on the specific substrates.[6] For the coupling of an electron-rich aryl halide with a secondary cyclic amine like piperidin-4-ol, sterically hindered and electron-rich phosphine ligands are generally preferred.[3] Examples include biarylphosphine ligands (e.g., RuPhos, XPhos) developed by the Buchwald group or ferrocenyl-based ligands from the Hartwig group.[3] Using pre-formed palladium precatalysts can also improve reaction consistency.[6]

Q3: What are the best practices for setting up a Buchwald-Hartwig reaction to maximize yield?

A3:

  • Inert Atmosphere: All reagents and solvents should be handled under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.[9]

  • Dry Solvents: Use anhydrous solvents to avoid quenching the strong base and interfering with the catalytic cycle.

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst.

  • Stoichiometry: A slight excess of the amine component (piperidin-4-ol) is sometimes used to ensure complete consumption of the more valuable aryl halide.

Q4: Can I use an aryl chloride instead of an aryl bromide?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides.[7] To achieve good yields with aryl chlorides, you will likely need to use a more active catalyst system, often involving highly specialized and bulky phosphine ligands.[2] Reaction times may also be longer, and higher temperatures might be required.[7]

Q5: My reaction is not working. What are the first troubleshooting steps I should take?

A5:

  • Confirm the quality of your reagents: Check the age and storage conditions of your palladium catalyst, ligand, and base.

  • Ensure an inert and anhydrous environment: Re-evaluate your experimental setup for any potential leaks or sources of moisture.

  • Run a positive control: If possible, perform a similar reaction that is known to work in your lab to confirm the viability of your reagents and technique.

  • Re-evaluate your reaction parameters: Consider if a higher temperature, different solvent, or a different base might be more appropriate for your specific substrates.

Visualizing the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_offcycle Side Reaction cluster_io Reactants & Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Deprotonation Deprotonated Complex AmineCoord->Deprotonation Base, -H-Base+ Deprotonation->Pd0 Reductive Elimination BetaHydride β-Hydride Elimination Deprotonation->BetaHydride Undesired Pathway Product Product (Ar-NR2) Deprotonation->Product Forms Product ArX Aryl Halide (Ar-X) R2NH Amine (R2NH) Base Base caption Buchwald-Hartwig Amination Cycle

Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow

When encountering low yields, a systematic approach can help identify the root cause.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Replace Reagents check_reagents->sol_reagents Reagents Suspect analyze_byproducts Analyze Crude Mixture for Side Products check_conditions->analyze_byproducts Conditions Seem Correct sol_temp_time Increase Temp/Time check_conditions->sol_temp_time Incomplete Conversion sol_atmosphere Improve Inert Atmosphere check_conditions->sol_atmosphere Oxidation/Decomposition sol_base_ligand Change Base/Ligand analyze_byproducts->sol_base_ligand Side Products Identified

Caption: A decision tree for troubleshooting low reaction yield.

Comparative Data on Reaction Parameters

The choice of base and ligand can significantly impact the reaction outcome. The following table summarizes general trends observed in Buchwald-Hartwig aminations.

ParameterOption 1Option 2General Outcome & Considerations
Base NaOtBuCs₂CO₃NaOtBu is a stronger base, often leading to faster reactions, but may have lower functional group tolerance.[6] Cs₂CO₃ is milder and can be beneficial for sensitive substrates.[5]
Ligand Simple Phosphines (e.g., PPh₃)Bulky Biarylphosphines (e.g., XPhos)Simple phosphines are often ineffective. Bulky, electron-rich ligands are required for high yields, especially with less reactive aryl halides.[3]
Solvent TolueneDioxaneBoth are common solvents for this reaction. The choice can influence solubility and reaction kinetics. Dioxane is often favored but is a solvent of concern.[1]

References

  • ResearchGate. Optimization of reaction conditions for palladium-catalyzed amination... Available from: [Link]

  • National Institutes of Health (NIH). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a. Available from: [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Catalysis. Palladium-Catalyzed Aminations in Flow ... on Water. Available from: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

  • ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available from: [Link]

  • StudySmarter. Amine Synthesis Reactions Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • Chemguide. MAKING AMINES. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • Beilstein Journals. BJOC - Search Results. Available from: [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Available from: [Link]

  • Save My Exams. Preparation of Amines. Available from: [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available from: [Link]

  • Paratopes. 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | 1089279-91-3 | PTB27991. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues commonly encountered with this compound. By understanding the underlying physicochemical principles, you can optimize your experimental workflows and ensure reliable, reproducible results.

Understanding the Molecule: Physicochemical Properties

This compound possesses a unique chemical structure that influences its solubility. The presence of a basic amino group and a polar hydroxyl group suggests some degree of aqueous solubility. However, the molecule also contains a substituted phenyl ring and a piperidine core, which contribute to its lipophilic character. This amphiphilic nature can lead to solubility challenges in purely aqueous or highly nonpolar solvents.

PropertyValueSource
Molecular FormulaC12H18N2O2[Sunway Pharm Ltd][1]
Molecular Weight222.28 g/mol [Sunway Pharm Ltd][1]
AppearanceWhite to yellow to orange crystalline powder[Chem-Impex][2]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water. What should I do?

A1: Direct dissolution in neutral water is often challenging due to the compound's partial lipophilicity. The primary amino group provides a key handle for solubility enhancement through pH modification.

  • Expert Insight: The amino group on the phenyl ring has a pKa that allows for protonation under acidic conditions. This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.

Q2: What is the recommended starting point for pH adjustment to improve solubility?

A2: Start by preparing a dilute acidic solution. A common and effective approach is to use a physiologically compatible acid like hydrochloric acid (HCl) to create a mildly acidic environment (e.g., pH 4-5).

  • Step-by-Step Protocol:

    • Weigh the desired amount of this compound.

    • Add a small amount of your aqueous buffer or water.

    • While stirring, add a dilute solution of HCl (e.g., 0.1 M) dropwise until the compound fully dissolves.

    • You can then adjust the pH back towards your desired experimental range, keeping a close watch for any signs of precipitation.

Q3: I'm observing precipitation when I try to neutralize my acidic stock solution. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the pH is raised back towards the compound's isoelectric point, where it is least soluble.

  • Troubleshooting Strategies:

    • Work at a lower concentration: Preparing a more dilute stock solution can help keep the compound in solution as the pH is adjusted.

    • Utilize co-solvents: Before pH adjustment, consider adding a water-miscible organic co-solvent. This can help maintain solubility over a broader pH range.

    • Kinetically trap the soluble form: In some applications, rapid dilution of the acidic stock into a larger volume of the final buffer can sometimes prevent immediate precipitation.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

For more challenging applications or when pH adjustment is not feasible, several advanced techniques can be employed. The choice of method depends on the specific requirements of your experiment, such as the final desired concentration and the compatibility of excipients.[3][4][5]

Co-solvency

The use of co-solvents is a powerful strategy to increase the solubility of poorly water-soluble compounds.[6][7] These organic solvents are miscible with water and can disrupt the hydrophobic interactions that lead to poor solubility.

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic portions of the this compound molecule.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400

  • Experimental Workflow:

Caption: Workflow for solubility testing with co-solvents.

Use of Surfactants

Surfactants can form micelles that encapsulate the hydrophobic parts of the compound, effectively increasing its apparent solubility in aqueous solutions.[4][6]

  • Expert Tip: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins.

  • Commonly Used Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Poloxamers (e.g., Pluronic® F-68)

    • Sodium lauryl sulfate (SLS) - use with caution in cellular assays.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment.[3][5]

  • Mechanism of Action: The this compound molecule, or at least its hydrophobic phenyl portion, can become encapsulated within the cyclodextrin cavity, leading to a significant increase in aqueous solubility.

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Solid Dispersions

For solid dosage form development, creating a solid dispersion can enhance the dissolution rate and bioavailability.[3][7] This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • Preparation Method: Solvent Evaporation

G A Dissolve Compound and Polymer in a Common Solvent B Evaporate the Solvent A->B C Solid Dispersion is Formed B->C

Caption: Simplified workflow for preparing a solid dispersion.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

  • Always work in a well-ventilated area or under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid inhalation of dust or vapors.[10]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[9]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8][9][10][11]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. MDPI. Available at: [Link]

  • Safety Data Sheet. Click Chemistry Tools. Available at: [Link]

  • Functional groups in (bio)chemistry. Interchim. Available at: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. Available at: [Link]

  • Efficient Methods of Converting Hydroxyl Groups into Amino Groups in Poly(ethylene glycol)-Grafted Polystyrene Resin. ACS Combinatorial Science. Available at: [Link]

  • 1-(3-Methoxypropyl)-4-piperidinamine. PubChem. Available at: [Link]

  • 1-Boc-3-(4-Aminophenyl)piperidine. PubChem. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-(4-methoxyphenyl)piperidine. PubChem. Available at: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

  • Piperidin-4-ol. PubChem. Available at: [Link]

  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. PubChem. Available at: [Link]

  • 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Available at: [Link]

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Technisches Support-Center: Stabilisierung von 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in Lösung

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als technische Ressource zur Bewältigung der Stabilitätsherausforderungen im Zusammenhang mit 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in Lösung. Als Senior Application Scientist stelle ich Ihnen im Folgenden bewährte Verfahren, Fehlerbehebungsstrategien und detaillierte Protokolle zur Verfügung, um die Integrität Ihrer Experimente zu gewährleisten.

Häufig gestellte Fragen (FAQs)

Hier finden Sie schnelle Antworten auf häufige Fragen zur Handhabung und Stabilisierung von this compound.

F1: Warum verfärbt sich meine Lösung von this compound (oft gelb oder braun)?

A1: Die Verfärbung ist ein klassisches Anzeichen für eine oxidative Zersetzung.[1][2] Die aromatische Amingruppe (-NH₂) in der Molekülstruktur ist hochanfällig für die Oxidation durch Luftsauerstoff.[3] Elektronenspendende Gruppen am Benzolring, wie die Methoxygruppe (-OCH₃) und die Aminogruppe selbst, erhöhen die Elektronendichte des Rings und machen das Amin anfälliger für die Oxidation.[4] Dieser Prozess führt zur Bildung von farbigen Nebenprodukten wie Chinon-Iminen.

F2: Was sind die Hauptabbaumechanismen, auf die ich achten sollte?

A2: Die Hauptabbaumechanismen für dieses Molekül sind:

  • Oxidation: Wie in A1 erwähnt, ist dies der häufigste Abbauweg, der durch Sauerstoff, Licht oder Spuren von Metallionen beschleunigt wird.[5][6]

  • Photolyse: Die Exposition gegenüber UV- oder sogar sichtbarem Licht kann genügend Energie liefern, um photochemische Reaktionen auszulösen, die zum Abbau führen.[7][8] Aromatische Amine sind bekanntermaßen lichtempfindlich.[9]

  • pH-abhängiger Abbau: Extreme pH-Werte können sowohl die Hydrolyse als auch die Oxidation katalysieren.[10][11] Der Protonierungszustand der Aminogruppe, der direkt vom pH-Wert abhängt, beeinflusst ihre Stabilität erheblich.[12]

F3: Welcher pH-Bereich ist ideal für die Lagerung der Verbindung in Lösung?

A3: Im Allgemeinen wird eine leicht saure Umgebung (ca. pH 3-6) bevorzugt, um die Stabilität aromatischer Amine zu erhöhen.[9][13] In diesem pH-Bereich wird die primäre Aminogruppe protoniert (zu -NH₃⁺), was sie weniger anfällig für eine Oxidation macht, da das freie Elektronenpaar am Stickstoff nicht mehr verfügbar ist.[4][14] Es ist jedoch entscheidend, den optimalen pH-Wert für Ihre spezifische Anwendung empirisch zu bestimmen, da auch andere funktionelle Gruppen im Molekül (wie der Piperidin-Stickstoff und die Hydroxylgruppe) vom pH-Wert beeinflusst werden können.[10]

F4: Welche Lösungsmittel sollte ich verwenden oder vermeiden?

A4:

  • Empfohlene Lösungsmittel: Verwenden Sie hochwertige, reine Lösungsmittel. Für die Umkehrphasen-Chromatographie sind Acetonitril und Methanol, oft in Kombination mit gepufferten wässrigen Phasen, üblich. Dimethylsulfoxid (DMSO) wird häufig für Stammlösungen verwendet, sollte aber auf Peroxidverunreinigungen überprüft und unter Inertgas gelagert werden, da Peroxide den Abbau einleiten können.[6]

  • Zu vermeidende Lösungsmittel: Vermeiden Sie Lösungsmittel, die Peroxide enthalten können, wie z. B. älteres Tetrahydrofuran (THF) oder Diethylether, es sei denn, sie wurden frisch destilliert oder stabilisiert.[15] Seien Sie auch vorsichtig bei der Verwendung von stark sauren oder basischen wässrigen Lösungen für die Langzeitlagerung, es sei denn, eine Zwangzersetzungsstudie zeigt eine Stabilität unter diesen Bedingungen an.[16]

F5: Wie kann ich den Abbau während der Lagerung und des Experiments minimieren?

A5: Eine Kombination von Strategien ist am effektivsten:

  • Sauerstoffausschluss: Arbeiten Sie unter einer inerten Atmosphäre (Stickstoff oder Argon), insbesondere bei der Vorbereitung von Stammlösungen oder bei Langzeitexperimenten.[5]

  • Lichtschutz: Verwenden Sie immer braune Glasgefäße oder mit Aluminiumfolie umwickelte Behälter, um die Proben vor Licht zu schützen.[8][17]

  • Temperaturkontrolle: Lagern Sie Lösungen bei niedrigen Temperaturen (z. B. 2-8 °C oder -20 °C), um die Abbauraten zu verlangsamen.[9][18] Führen Sie Experimente bei kontrollierter Raumtemperatur durch, es sei denn, höhere Temperaturen sind erforderlich.

  • pH-Kontrolle: Puffern Sie Ihre Lösungen auf einen leicht sauren pH-Wert, wie in A3 beschrieben.[11]

  • Verwendung von Antioxidantien: Fügen Sie eine geringe Konzentration eines Antioxidans wie Butylhydroxytoluol (BHT), Ascorbinsäure oder α-Tocopherol hinzu.[6][19][20]

Anleitung zur Fehlerbehebung

Verwenden Sie diesen Leitfaden, um spezifische Probleme zu diagnostizieren und zu beheben, die während Ihrer Experimente auftreten.

Problem: Schnelle Verfärbung der Lösung und/oder Auftreten neuer Peaks in der HPLC-Analyse

Dieser Abschnitt führt Sie durch einen systematischen Ansatz zur Identifizierung und Eindämmung des Abbaus.

TroubleshootingWorkflow Fehlerbehebungs-Workflow für den Abbau von this compound Problem Problem: Lösung verfärbt sich Neue HPLC-Peaks Cause1 Mögliche Ursache 1: Oxidation Problem->Cause1 Cause2 Mögliche Ursache 2: Photolyse Problem->Cause2 Cause3 Mögliche Ursache 3: pH-Instabilität Problem->Cause3 Solution1a Lösung 1a: Unter Inertgas arbeiten (N₂ oder Ar) Cause1->Solution1a Solution1b Lösung 1b: Antioxidantien hinzufügen (z.B. BHT, Ascorbinsäure) Cause1->Solution1b Solution2 Lösung 2: Proben vor Licht schützen (Braunglas, Folie) Cause2->Solution2 Solution3 Lösung 3: pH-Wert anpassen/puffern (pH 3-6 anstreben) Cause3->Solution3

Abbildung 1. Ein systematischer Workflow zur Fehlerbehebung bei Anzeichen von Verbindungsabbau.

Detaillierte Lösungen

Die Oxidation ist oft der Hauptverursacher. Die aromatische Amingruppe kann leicht ein Elektron verlieren, was eine Kaskade von Radikalreaktionen auslöst, die zu farbigen Polymeren und anderen Abbauprodukten führen.

  • Protokoll 1: Handhabung unter inerter Atmosphäre

    • Vorbereitung: Stellen Sie sicher, dass Sie eine Quelle für hochreinen Stickstoff oder Argon mit einem geeigneten Abgabesystem (z. B. Nadel und Schlauch) haben.

    • Spülen des Lösungsmittels: Vor der Zubereitung der Lösung das Lösungsmittel 10-15 Minuten lang mit Inertgas durchperlen lassen, um gelösten Sauerstoff zu entfernen.

    • Einwiegen und Auflösen: Wiegen Sie die feste Verbindung in ein geeignetes Gefäß ein. Verschließen Sie das Gefäß mit einem Septum. Führen Sie eine Nadel ein, um Gas entweichen zu lassen, und eine weitere, um einen sanften Strom von Inertgas in den Kopfraum über dem Feststoff zu leiten. Fügen Sie das gespülte Lösungsmittel über eine Spritze durch das Septum hinzu.

    • Lagerung: Lagern Sie die resultierende Stammlösung unter einer Inertgas-Atmosphäre im Kopfraum. Bei jeder Probenentnahme den Kopfraum erneut mit Inertgas spülen.

  • Lösung 2: Verwendung von Antioxidantien Antioxidantien können den Abbau verhindern, indem sie Radikalreaktionen abfangen oder als Reduktionsmittel wirken.[19][20][21] Die Wahl hängt von Ihrem System und den nachgeschalteten Anwendungen ab.

AntioxidansWirkmechanismusTypische KonzentrationAnmerkungen
Butylhydroxytoluol (BHT) Radikalfänger0.01 - 0.1% (w/v)Sehr wirksam in organischen Lösungsmitteln; kann in einigen zellbasierten Assays stören.[6]
Ascorbinsäure (Vitamin C) Reduktionsmittel, Sauerstofffänger0.05 - 0.2% (w/v)Am besten in wässrigen Lösungen; kann den pH-Wert senken.[19][20]
α-Tocopherol (Vitamin E) Radikalfänger0.01 - 0.05% (w/v)Lipophil, gut für Formulierungen auf Lipid- oder organischer Basis.[19]

Die Lichtexposition kann zur Bildung von Radikalen und damit zum Abbau führen.[7] Dies ist eine einfache, aber entscheidende vorbeugende Maßnahme.

  • Protokoll 2: Lichtschutzverfahren

    • Gefäße: Verwenden Sie ausschließlich braune Glasfläschchen oder -kolben für die Zubereitung und Lagerung.

    • Experimentelle Einrichtung: Wenn transparente Gefäße (z. B. Küvetten, HPLC-Fläschchen) erforderlich sind, minimieren Sie die Expositionszeit. Wickeln Sie Autosampler-Tabletts oder Racks in Aluminiumfolie ein.

    • Arbeitsbereich: Führen Sie Manipulationen bei gedimmtem Licht durch und vermeiden Sie direkte Sonneneinstrahlung auf der Laborbank.

Der pH-Wert beeinflusst die Stabilität, indem er den Ionisierungszustand der funktionellen Gruppen der Verbindung verändert.[10][11] Die Protonierung der Aminogruppe zu ihrem konjugierten Säure (-NH₃⁺) schützt sie vor Oxidation.[12]

  • Protokoll 3: pH-Anpassung und Pufferung

    • Pufferauswahl: Wählen Sie ein Puffersystem, das im Ziel-pH-Bereich (z. B. pH 3-6) wirksam ist und nicht mit Ihrer Verbindung oder Ihrem Assay interferiert. Acetat- und Citratpuffer sind gängige Optionen.

    • Zubereitung: Bereiten Sie Ihre wässrige Lösung mit dem gewählten Puffer anstelle von deionisiertem Wasser vor.

    • Überprüfung: Messen Sie den pH-Wert der endgültigen Lösung und passen Sie ihn bei Bedarf mit verdünnter Säure (z. B. 0,1 M HCl) oder Base (z. B. 0,1 M NaOH) an.

    • Hinweis zur Löslichkeit: Beachten Sie, dass sich die Löslichkeit der Verbindung mit dem pH-Wert ändern kann.[10] Stellen Sie sicher, dass die Verbindung im gewählten Puffersystem vollständig gelöst bleibt.

Fortgeschrittene Protokolle: Systematische Stabilitätsbewertung

Für eine gründliche Charakterisierung und um robuste, reproduzierbare Ergebnisse zu gewährleisten, ist die Durchführung einer Zwangzersetzungsstudie unerlässlich.[22][23]

Protokoll A: Durchführung einer Zwangzersetzungsstudie

Dieses Protokoll beschreibt, wie die Verbindung gezielt Stressbedingungen ausgesetzt wird, um potenzielle Abbauprodukte zu identifizieren und die Stabilität zu bewerten.[16][23][24]

ForcedDegradation Workflow einer Zwangzersetzungsstudie cluster_stress Stressbedingungen anwenden Acid Saurer Stress (0.1 M HCl, 60°C) Neutralize Proben neutralisieren (falls erforderlich) Acid->Neutralize Base Basischer Stress (0.1 M NaOH, 60°C) Base->Neutralize Oxidative Oxidativer Stress (3% H₂O₂, RT) Oxidative->Neutralize Thermal Thermischer Stress (80°C, fest & gelöst) Thermal->Neutralize Photolytic Photolytischer Stress (ICH Q1B Richtlinien) Photolytic->Neutralize Start Stammlösung (z.B. 1 mg/mL in ACN:H₂O) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Analyze Analyse via Stabilitäts-indizierender HPLC Neutralize->Analyze Compare Profile vergleichen: - Hauptpeak-Abnahme - Neue Peaks identifizieren Analyze->Compare

Abbildung 2. Ein standardisierter Workflow zur Durchführung von Zwangzersetzungsstudien gemäß den ICH-Richtlinien.

Schritt-für-Schritt-Methodik:

  • Vorbereitung der Stammlösung: Bereiten Sie eine Stammlösung der Verbindung mit einer bekannten Konzentration (z. B. 1 mg/ml) in einem geeigneten Lösungsmittelgemisch (z. B. Acetonitril/Wasser 50:50) vor.

  • Anwendung der Stressbedingungen (separate Aliquots):

    • Saurer Stress: Mischen Sie 1 ml Stammlösung mit 1 ml 0,1 M HCl. Inkubieren Sie bei 60 °C für 24 Stunden.[16]

    • Basischer Stress: Mischen Sie 1 ml Stammlösung mit 1 ml 0,1 M NaOH. Inkubieren Sie bei 60 °C für 24 Stunden.[16]

    • Oxidativer Stress: Mischen Sie 1 ml Stammlösung mit 1 ml 3% H₂O₂. Bei Raumtemperatur 8 Stunden lang im Dunkeln aufbewahren.[25]

    • Thermischer Stress: Eine feste Probe und eine Lösungsprobe 48 Stunden lang in einem Ofen bei 80 °C aufbewahren.[24][25]

    • Photolytischer Stress: Setzen Sie eine feste Probe und eine Lösungsprobe in einer Photostabilitätskammer Licht gemäß den ICH Q1B-Richtlinien aus (Gesamtbeleuchtung von mindestens 1,2 Millionen Lux-Stunden und eine integrierte Nah-UV-Energie von mindestens 200 Wattstunden/Quadratmeter).[8][17]

  • Probenaufbereitung: Entnehmen Sie zu bestimmten Zeitpunkten Proben. Neutralisieren Sie die sauren und basischen Proben vor der Analyse mit einer äquimolaren Menge Base bzw. Säure.[22]

  • Analyse: Analysieren Sie alle gestressten Proben zusammen mit einer ungestressten Kontrollprobe (Zeitpunkt Null) mit einer geeigneten stabilitätsindizierenden Analysemethode (z. B. RP-HPLC mit UV- oder MS-Detektion).[26]

  • Auswertung: Bewerten Sie die Chromatogramme auf eine Abnahme der Peakfläche der Ausgangsverbindung und das Auftreten neuer Peaks (Abbauprodukte). Ein signifikanter Abbau (typischerweise 5-20%) ist wünschenswert, um zu bestätigen, dass die Stressbedingung wirksam war.[16]

Durch die Durchführung dieser Studie können Sie die spezifischen Schwachstellen von this compound identifizieren und Ihre Handhabungs- und Lagerungsprotokolle proaktiv anpassen, um die Stabilität zu maximieren und die Integrität Ihrer Forschungsdaten zu gewährleisten.

Referenzen

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  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel - JRC Publications Repository. (n.d.). Retrieved from

  • US2927136A - Stabilization of aromatic amines - Google Patents. (n.d.). Retrieved from

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs - Manufacturing Chemist. (2023). Retrieved from

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025). Retrieved from

  • Video: Basicity of Aromatic Amines - JoVE. (2025). Retrieved from

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration - ResearchGate. (2022). Retrieved from

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. (2023). Retrieved from

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (2025). Retrieved from

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025). Retrieved from

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents. (n.d.). Retrieved from

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved from

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023). Retrieved from

  • What are the important factors that affect the basicity of amines? - AAT Bioquest. (2024). Retrieved from

  • Analysis of six aromatic amines stability in workplace measurement | Semantic Scholar. (2017). Retrieved from

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem. (n.d.). Retrieved from

  • 2.4: The Effect of pH - Chemistry LibreTexts. (2022). Retrieved from

  • Piperidine Synthesis. - DTIC. (2025). Retrieved from

  • Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC - PubMed Central. (2025). Retrieved from

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019). Retrieved from

  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. (2025). Retrieved from

  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF - ResearchGate. (2025). Retrieved from

  • N-Hydroxypiperidine - Wikipedia. (n.d.). Retrieved from

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). Retrieved from

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020). Retrieved from

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014). Retrieved from

  • Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. (2018). Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from

  • What is the stability of carboxyl and amine groups on carboxylated and aminated nanoparticles in a medium like PBS? | ResearchGate. (2014). Retrieved from

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved from

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Retrieved from

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from

  • Photostability - IAGIM. (n.d.). Retrieved from

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from

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  • 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem - NIH. (n.d.). Retrieved from

  • 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate - Veeprho. (n.d.). Retrieved from

  • o-Anisidine - Wikipedia. (n.d.). Retrieved from

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. (2012). Retrieved from

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). Retrieved from

  • 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem. (n.d.). Retrieved from

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  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018). Retrieved from

Sources

Technical Support Center: Crystallization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (CAS No. 761440-87-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Our approach is rooted in explaining the causal relationships between the molecule's structure, solvent choice, and crystallization outcomes to empower you to solve problems effectively.

Section 1: Physicochemical Profile & Crystallization Considerations

Understanding the molecular structure of this compound is fundamental to troubleshooting its crystallization. The molecule possesses several functional groups that dictate its solubility and crystal packing behavior:

  • Piperidin-4-ol Ring: The hydroxyl (-OH) and the secondary amine within the piperidine ring are potent hydrogen bond donors and acceptors. This contributes to the molecule's polarity and its ability to form strong intermolecular interactions, which are essential for crystal lattice formation.[1]

  • Aniline Moiety (4-Amino-3-methoxyphenyl): The primary aromatic amine (-NH2) is a hydrogen bond donor and introduces basicity to the molecule. This group is also susceptible to oxidation, which can lead to colored impurities if not handled properly.[2]

  • Methoxy Group (-OCH3): The methoxy group can influence crystal packing through steric effects and by modulating the electronic properties of the phenyl ring. While it can sometimes hinder ideal packing, it can also lead to more stable crystalline phases by promoting tight intermolecular stacking.[3][4]

These features result in a molecule with moderate polarity, capable of strong hydrogen bonding, but also possessing a non-polar phenyl ring. Successful crystallization hinges on selecting a solvent system that appropriately balances these characteristics.

PropertyValueSource
CAS Number 761440-87-3[5]
Molecular Formula C₁₂H₁₈N₂O₂[5]
Molecular Weight 222.28 g/mol [5]
Appearance White to yellow or orange crystalline powder[6]
Storage Sealed in dry, Room Temperature[5]
Solvent Screening Suggestions

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Given the molecule's structure, a systematic screening approach is recommended.

Solvent ClassExample SolventsExpected Solubility & Rationale
Protic Polar Ethanol, Methanol, IPA, WaterHigh solubility, especially when hot. The hydroxyl and amine groups will interact strongly with these solvents. Often used as the primary "good" solvent in a mixed-solvent system. Ethanol is a common choice for recrystallizing piperidine derivatives.[8][9]
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileModerate to good solubility. These solvents can dissolve the molecule but are less likely to over-solubilize it compared to alcohols. Ethyl acetate is a good starting point.[10][11]
Aprotic Non-Polar Toluene, Heptane, HexaneLow solubility. These are typically used as anti-solvents or "poor" solvents in a mixed-solvent system to induce precipitation.[12]
Chlorinated Dichloromethane (DCM)Good solubility. Often used to dissolve the crude material before adding an anti-solvent. A DCM/methanol mixture has been used for similar compounds.[9]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound will not crystallize; it remains fully dissolved even after cooling and refrigeration.

Causality: This issue arises from two primary causes: the selected solvent is too effective at solvating the molecule, or an excessive volume of solvent was used. The high polarity and hydrogen bonding capacity of the target molecule mean that polar protic solvents like methanol or ethanol can easily lead to this situation.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.[7]

  • Introduce an Anti-Solvent: While stirring the solution at room temperature, slowly add a non-polar solvent in which your compound is insoluble (e.g., heptane or hexane) until persistent cloudiness (turbidity) is observed. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Induce Crystallization: If the solution appears supersaturated (thick but clear), try one of the following:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the supersaturated solution to act as a template for crystallization.

Q2: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too rapidly or when the concentration of the solute is excessively high. Impurities can also suppress crystallization and promote oiling.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to a temperature above the melting point of the oil to redissolve it. Add a small amount (5-10% more) of the "good" solvent to decrease the supersaturation level.[7]

  • Slow Down the Cooling Rate: After redissolving, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or wrapping it in glass wool. An inverted beaker placed over the flask can create an insulating air jacket.[7]

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Switch to a lower-boiling solvent or a different mixed-solvent system.

Q3: The crystals form too quickly and are very fine or needle-like, resulting in poor purity.

Causality: Rapid crystal formation, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. This is caused by a solution that is too concentrated or cooled too quickly.[7]

Solutions:

  • Increase Solvent Volume: Re-dissolve the solid by heating and add more of the hot solvent to create a less saturated solution. The goal is for crystals to begin appearing after about 5-10 minutes of cooling, not immediately.[7]

  • Employ Slow Cooling: Use the insulation techniques described in the previous answer to ensure a gradual temperature drop, allowing for the selective growth of pure crystals.

Q4: The crystallization yield is very low (<70%).

Causality: A poor yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration. This is often due to using too much solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[7]

Solutions:

  • Cool the Mother Liquor Further: Ensure the crystallization mixture has been thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.

  • Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

  • Re-evaluate Your Solvent Choice: The ideal solvent should have a steep solubility curve with respect to temperature. If your compound is still too soluble when cold, a different solvent or anti-solvent combination is needed.

Q5: The crystallized product is discolored (e.g., yellow, pink, or brown), but the crude material was lighter.

Causality: The aromatic amine functional group in the molecule is susceptible to air oxidation, especially when heated for prolonged periods in solution. This oxidation process creates highly colored impurities.

Solutions:

  • Minimize Heating Time: Do not keep the solution at its boiling point for longer than necessary to dissolve the solid.

  • Use an Inert Atmosphere: If discoloration is a persistent problem, perform the heating and cooling steps under an inert atmosphere of nitrogen or argon to prevent contact with oxygen.

  • Decolorize with Activated Carbon: Before cooling, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Caution: Add carbon to a solution that is slightly below its boiling point to avoid violent bumping. After stirring for a few minutes, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon before allowing the filtrate to cool.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallization? A good starting point is a polar protic solvent like ethanol or isopropanol, or a moderately polar aprotic solvent like ethyl acetate. These solvents often provide the desired solubility profile. A mixed-solvent system, such as ethanol/water or ethyl acetate/heptane, offers excellent flexibility to fine-tune the solubility.[8][9][12]

Q2: How does the methoxy group affect the crystallization of this molecule? The methoxy group adds some steric bulk, which can influence how the molecules pack in the crystal lattice. It can sometimes lead to more complex crystal structures or polymorphism. However, its low steric hindrance can also be advantageous for tight intermolecular stacking, potentially stabilizing the crystalline phase.[3][4]

Q3: Should I consider crystallizing the compound as a salt (e.g., hydrochloride)? Yes, this is an excellent strategy, particularly if you are struggling with oiling out, impurities, or oxidation. Amines can be converted to their hydrochloride salts by dissolving the base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane).[12][13] Salts often have very different solubility profiles and are typically more crystalline and less prone to oxidation than the free base.

Q4: What is the best method for drying the final crystals? After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. Dry the crystals under a high vacuum at a moderate temperature (e.g., 40-50 °C). Avoid excessively high temperatures that could melt the product or cause decomposition.

Section 4: Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Example: Isopropanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Continue to add small portions of hot isopropanol until the solid just dissolves completely.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold isopropanol.

  • Dry the crystals under vacuum.

Protocol 2: Crystallization via Salt Formation (Hydrochloride Salt)

  • Dissolve the crude free base in a minimum amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • The hydrochloride salt will often precipitate immediately. If the solution remains clear, you may need to reduce the volume or add an anti-solvent like diethyl ether or heptane.

  • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the salt by vacuum filtration, wash with the anti-solvent (e.g., diethyl ether), and dry under vacuum.

Section 5: Visual Workflow

The following diagram provides a logical decision-making tree for troubleshooting common crystallization issues.

Caption: Troubleshooting decision tree for crystallization.

Section 6: References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Xu, H., et al. (2020). Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones. Taylor & Francis Online. [Link]

  • Xu, H., et al. (2020). Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.

  • Travadi, A. A., et al. (2021). Effect of Laterally Substituted Methoxy Group on the Mesomorphic Behavior of Novel Ester Derivatives. ProQuest. [Link]

  • Travadi, A. A., et al. (2024). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science Publishers. [Link]

  • Ghosh, S., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Publishing. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Piperidine derivative crystal, midbody for preparation and preparing method.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a] pyrimidine derivatives using same.

  • National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]

  • Chem-Impex. (n.d.). 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. [Link]

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  • PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. [Link]

  • ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • National Institutes of Health. (n.d.). 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

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Technical Support Center: Optimizing Derivatization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of modifying this molecule and achieve optimal reaction outcomes.

Understanding the Reactivity of Your Scaffold

Before embarking on derivatization, it is crucial to understand the inherent reactivity of this compound. The molecule possesses three key functional groups, each with distinct chemical properties:

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic and reactive site on the molecule. The adjacent methoxy group is electron-donating, further enhancing the nucleophilicity of this amine. It is the primary target for reactions like acylation, sulfonylation, and alkylation.

  • Secondary Alcohol (-OH): Located on the piperidine ring, this hydroxyl group is a moderately good nucleophile. It can undergo O-alkylation and esterification, but typically requires more forcing conditions or a strong base compared to the aromatic amine.

  • Tertiary Aliphatic Amine (Piperidine Nitrogen): This nitrogen is part of the piperidine ring and is already substituted. It is non-nucleophilic under most conditions but can act as a base. It is generally not a site for further derivatization unless ring-opening reactions are intended.

Caption: Reactivity sites on this compound.

Troubleshooting and FAQs: Derivatization Reactions

This section addresses common issues encountered during the derivatization of the title compound. The advice is structured in a question-and-answer format to directly tackle specific experimental challenges.

Section 1: N-Acylation & N-Sulfonylation of the Aromatic Amine

These are among the most common derivatization reactions for this scaffold. They typically involve reacting the amine with an acyl chloride, sulfonyl chloride, or anhydride in the presence of a base.

Q: My N-acylation/sulfonylation reaction is sluggish and gives low yields. How can I improve it?

A: Low yield is often a result of insufficient reactivity or poor reaction setup. Consider the following:

  • Choice of Base: The base is critical for scavenging the acid byproduct (e.g., HCl). A non-nucleophilic organic base is preferred. If you are using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and the reaction is slow, consider switching to a stronger, yet still non-nucleophilic, base like 2,6-lutidine or Proton-Sponge®. Pyridine can also be used as both a base and a solvent.

  • Solvent: Ensure your starting material is fully dissolved. Aprotic polar solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF) are excellent choices. If solubility is an issue, Dimethylformamide (DMF) can be used, but be aware that it can be difficult to remove during workup.

  • Reagent Quality: Acyl halides and sulfonyl chlorides can hydrolyze over time. Use a freshly opened bottle or distill/recrystallize the reagent if its quality is suspect.

  • Temperature: Most acylations are rapid at room temperature or 0 °C. However, if you are using a less reactive acylating agent or have significant steric hindrance, gently heating the reaction to 40-50 °C may be necessary.

Troubleshooting_Low_Yield start Low Yield in N-Acylation check_base Is the base strong enough? (e.g., TEA, DIPEA) start->check_base check_solvent Is the starting material fully dissolved? check_base->check_solvent Yes sol_base Action: Switch to a stronger base (e.g., 2,6-Lutidine, Pyridine) check_base->sol_base No check_reagent Is the acylating agent fresh? check_solvent->check_reagent Yes sol_solvent Action: Change solvent (DCM -> THF -> DMF) check_solvent->sol_solvent No sol_reagent Action: Use fresh/purified reagent check_reagent->sol_reagent No sol_temp Action: Gently heat reaction (e.g., 40-50 °C) check_reagent->sol_temp Yes Selective_Derivatization cluster_o_steps start Desired Derivatization? n_deriv N-Derivatization (Acylation, Sulfonylation, etc.) start->n_deriv Aromatic Amine o_deriv O-Derivatization (Alkylation, Esterification) start->o_deriv Piperidine Alcohol protocol_n Direct Reaction: - Use 1.1 eq. acyl/sulfonyl chloride - Base (e.g., DIPEA) - Aprotic solvent (e.g., DCM) - Temp: 0°C to RT n_deriv->protocol_n protocol_o Protecting Group Strategy o_deriv->protocol_o step1_o 1. Protect Amine (e.g., Acetic Anhydride) step2_o 2. O-Alkylate/Acylate (e.g., NaH, R-X in THF) step1_o->step2_o step3_o 3. Deprotect Amine (e.g., Acid/Base Hydrolysis) step2_o->step3_o

Technical Support Center: Scale-Up Synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this important intermediate from the bench to production. We will address common challenges in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Part 1: Synthetic Strategy & Optimization

The successful scale-up of any synthesis begins with the selection of a robust, safe, and economically viable route. For this compound, the key challenge lies in the formation of the C-N bond between the piperidin-4-ol moiety and the anisole ring.

Q1: What are the primary synthetic routes for constructing the core of this molecule, and which is recommended for scale-up?

Answer: There are two principal strategies to consider, each with distinct advantages and disadvantages for large-scale production. The choice depends heavily on factors like raw material cost, process safety, and impurity profile management.

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Amination. This is a modern and highly versatile method for forming C-N bonds.[1][2] It involves coupling an appropriately substituted aryl halide (e.g., 4-bromo-2-methoxyaniline or its nitro precursor) with piperidin-4-ol.

  • Route B: Reduction of a Nitro-Aromatic Precursor. This classical approach involves first coupling 4-bromo-2-methoxy-1-nitrobenzene with piperidin-4-ol via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig reaction, followed by the reduction of the nitro group to the desired aniline.

Table 1: Comparison of Primary Synthetic Routes

FeatureRoute A: Direct Buchwald-HartwigRoute B: Nitro-Precursor Reduction
Key Reaction Pd-catalyzed C-N coupling of an aniline.C-N coupling followed by nitro group reduction.
Pros for Scale-Up Convergent, often high-yielding, and functional group tolerant.[1]Utilizes cheaper starting materials (nitro-aromatics); reduction step is well-established.[3]
Cons for Scale-Up Requires expensive palladium catalysts and specialized phosphine ligands.[4] Potential for heavy metal contamination.Adds an extra synthetic step. Nitro compounds can be energetic. Reduction requires careful control.
Recommendation Preferred for initial scale-up and process development due to higher efficiency and fewer steps, provided cost-of-goods (CoGs) for the catalyst/ligand are manageable.A strong contender for large commercial scale where raw material costs are paramount and the process is well-optimized.
Part 2: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool, but its complexity can lead to challenges during scale-up.[4]

Q2: My Buchwald-Hartwig coupling is showing low conversion. What are the common causes and how can I fix them?

Answer: Low conversion is a frequent issue and typically points to problems with the catalyst, base, or solvent system. The entire reaction must be performed under strictly inert conditions (e.g., nitrogen or argon atmosphere), as oxygen can deactivate the palladium catalyst.

Causality: The catalytic cycle involves a delicate balance between Pd(0) and Pd(II) species.[2] Catalyst deactivation, often through oxidation or formation of unreactive complexes, stalls this cycle. The base is also critical; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions or degradation.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reactor is properly purged and maintained under a positive pressure of inert gas. Degas your solvent and reagents, especially the piperidin-4-ol and the solvent itself.

  • Catalyst & Ligand Choice: Not all ligands are created equal. For electron-rich anilines, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often superior.[5] Consider using a pre-formed catalyst complex, which can be more stable and active.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice, but it is very hygroscopic and its quality is crucial. On scale, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferred for safety and handling, though they may require higher temperatures or longer reaction times.

  • Solvent Purity: The presence of water is detrimental. Use anhydrous solvents. Toluene and 1,4-dioxane are common, but be aware of the safety profile of dioxane.[4]

Diagram: Buchwald-Hartwig Catalytic Cycle & Pitfalls

This diagram illustrates the key steps of the reaction and where common failures occur.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_problems Common Failure Points Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Ar-X Oxidative Addition Deactivation Catalyst Deactivation (e.g., by O₂) Pd0->Deactivation Amine_Complex [Ar-Pd(II)-(Amine)L_n]+ OA_Complex->Amine_Complex + Amine Amide_Complex Ar-Pd(II)-(Amide)L_n Amine_Complex->Amide_Complex + Base, -BH+X- Amide_Complex->Pd0 Reductive Elimination Product Product (Ar-Amine) Amide_Complex->Product Side_Reaction Side Reactions (e.g., Hydrodehalogenation) Amide_Complex->Side_Reaction β-Hydride Elimination

Caption: Buchwald-Hartwig cycle and common failure points.

Part 3: Work-Up and Purification

The physicochemical properties of this compound—a polar, basic aromatic amine with a hydroxyl group—make its purification a significant challenge.

Q3: Standard silica gel chromatography of my final product results in severe peak tailing and low recovery. What's happening and what are the alternatives?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[6]

Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine product interacts strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption for a portion of your material and causes the characteristic peak tailing you observe, resulting in poor separation and low recovery.[6]

Troubleshooting & Alternative Protocols:

  • Acid-Base Extraction (Work-Up): Before any chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (like dilute NaOH or Na₂CO₃) to remove acidic impurities. Then, you can extract your basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove neutral impurities, and then re-basify the aqueous layer and extract your pure product back into an organic solvent.

  • Salt Formation & Recrystallization: This is often the most effective method for purification at scale. Convert the amine product to a hydrochloride (HCl) or other suitable salt. These salts are often highly crystalline and can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/water, ethanol). The free base can be regenerated afterward if required.

  • Modified Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, like triethylamine (NEt₃), or use commercially available amine-functionalized silica.[7] This "masks" the acidic silanol groups, preventing the strong interaction with your product.

    • Reversed-Phase Chromatography: If your product and impurities have different polarities, reversed-phase (e.g., C18) flash chromatography can be highly effective. The mobile phase pH is a critical parameter to control the ionization state and retention of the amine.[6]

Workflow: Purification Strategy Decision Tree

This workflow can guide your choice of purification method.

Purification_Strategy start Crude Product acid_base Perform Acid-Base Liquid-Liquid Extraction start->acid_base is_solid Is the product a solid? acid_base->is_solid try_recryst Attempt Salt Formation & Recrystallization is_solid->try_recryst Yes chromatography Requires Chromatography is_solid->chromatography No is_pure Is product pure (>98%)? try_recryst->is_pure is_pure->chromatography No finish Pure Product is_pure->finish Yes amine_silica Use Amine-Treated or Functionalized Silica chromatography->amine_silica rp_chrom Consider Reversed-Phase Chromatography chromatography->rp_chrom

Caption: Decision tree for purification strategy.

Part 4: Scale-Up and Safety Considerations

Scaling up a synthesis introduces new challenges related to heat transfer, material handling, and safety.

Q4: What are the primary safety hazards I need to be aware of when scaling up this synthesis?

Answer: The reagents and intermediates involved in this synthesis carry significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Piperidine Derivatives: Piperidine itself is flammable, corrosive, and toxic.[8][9] While your target molecule is a solid alcohol, its piperidine core means it should be handled with care. Always wear gloves, safety glasses, and a lab coat.[10]

  • Exothermic Reactions: The C-N coupling reaction can be exothermic.[10] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be charged and heated under controlled conditions with adequate cooling capacity to prevent a thermal runaway.

  • Strong Bases: If using sodium tert-butoxide, be aware that it is a strong base that is highly reactive with water. Ensure it is handled in a dry environment.

  • Hydrogenation (for Route B): If performing a nitro reduction via catalytic hydrogenation, you will be handling flammable hydrogen gas, often under pressure. This requires a specialized reactor (autoclave) and a properly ventilated area. The catalyst (e.g., Palladium on Carbon) can be pyrophoric upon exposure to air after the reaction. It must be filtered carefully and kept wet.

Table 2: Key Safety & Handling Information

Substance/ProcessHazard ClassKey Precautions
Piperidine & Derivatives Toxic, Corrosive, Flammable[9][11][12]Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat). Prevent inhalation and skin contact.[12]
Buchwald-Hartwig Reaction Exothermic PotentialControl reagent addition rate; ensure adequate reactor cooling.
Palladium Catalysts Heavy MetalAvoid inhalation of dust. Dispose of as heavy metal waste according to regulations.
Catalytic Hydrogenation High Pressure, Flammable GasUse a certified high-pressure reactor. Ensure proper ventilation and grounding. Handle catalyst carefully after reaction.
References
  • Large-Scale Synthesis of 1-Piperidinepropanol. Benchchem.
  • Technical Support Center: Purification of Polar Arom
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction. PMC - NIH. [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Process for the purification of aromatic amines.
  • Is there an easy way to purify organic amines? Biotage. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Producing Aromatic Amines (A-Level). ChemistryStudent. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

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Technical Support Center: Synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key intermediate in the development of various pharmaceutical agents, presents unique challenges in controlling reaction purity. The formation of closely related impurities can complicate downstream processing, reduce overall yield, and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting strategies and optimized protocols to address common byproduct formation issues encountered during its synthesis. We will explore the two primary synthetic routes and offer detailed, mechanistically grounded solutions to ensure high purity and process robustness.

Workflow Overview: Primary Synthetic Routes

The synthesis of the target molecule is typically approached via two distinct strategies, each with its own set of potential side reactions. The choice of route often depends on starting material availability, scalability, and the specific impurity profile that can be tolerated or managed.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediates & Final Product SM1 4-Bromo-2-methoxy-1-nitrobenzene R2_Step1 Route B, Step 1: Nucleophilic Aromatic Substitution (SNAr) SM1->R2_Step1 SM2 Piperidin-4-ol R1_Step1 Route A: Buchwald-Hartwig Amination SM2->R1_Step1 SM2->R2_Step1 SM3 4-Bromo-2-methoxyaniline SM3->R1_Step1 FinalProduct 1-(4-Amino-3-methoxyphenyl) piperidin-4-ol R1_Step1->FinalProduct Intermediate 1-(3-Methoxy-4-nitrophenyl) piperidin-4-ol R2_Step1->Intermediate R2_Step2 Route B, Step 2: Nitro Group Reduction R2_Step2->FinalProduct Intermediate->R2_Step2

Caption: Primary synthetic routes to the target compound.

Section 1: Troubleshooting the Nitroarene Reduction Route

This popular two-step route involves an initial nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by the reduction of the nitro group. The reduction step is often the primary source of impurities.

FAQ 1: My final product is contaminated with a brightly colored (often orange or red) impurity that is difficult to remove by crystallization. What is it and how do I prevent it?

Plausible Cause: This is a classic sign of azo or azoxy byproduct formation. The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1] These highly reactive intermediates can undergo condensation reactions with themselves or with the final aniline product, especially if the reaction conditions are not sufficiently reducing or if localized "hot spots" occur.

Nitro_Reduction_Byproducts Nitro Ar-NO2 (Nitro Intermediate) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy Byproduct) Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH2 (Final Product) Hydroxylamine->Aniline Reduction Azo Ar-N=N-Ar (Azo Byproduct) Hydroxylamine->Azo Oxidation/ Condensation

Caption: Formation of azo/azoxy byproducts from reactive intermediates.

Troubleshooting & Optimization Strategy: The key is to ensure the complete and rapid conversion of intermediates to the final aniline. This can be achieved by optimizing the choice of reducing agent and reaction conditions.

  • Catalytic Hydrogenation (Preferred Method): This is often the cleanest method.

    • Catalyst Choice: 5-10% Palladium on carbon (Pd/C) is the standard choice.[2] If dehalogenation of other parts of the molecule is a concern (not applicable here, but a general consideration), Raney Nickel can be an alternative.

    • Solvent: Use polar protic solvents like methanol, ethanol, or isopropanol to ensure good hydrogen solubility and substrate mobility.

    • Pressure & Temperature: While often feasible at atmospheric pressure, increasing hydrogen pressure to 3-5 bar can significantly accelerate the reaction and drive it to completion, minimizing intermediate buildup. Maintain a controlled temperature (e.g., 25-40 °C) as the reaction is exothermic. Uncontrolled temperature spikes can promote side reactions.[3]

    • Monitoring: Use in-situ monitoring tools or frequent sampling (HPLC, TLC) to confirm the disappearance of the starting material and key intermediates.

  • Metal/Acid Reduction (Alternative): If hydrogenation is not feasible, using a reducing metal in a controlled acidic environment is an option.

    • Reagent Choice: Iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture is a milder and greener alternative to harsher systems like SnCl₂/HCl.[4] The Fe/NH₄Cl system operates under nearly neutral conditions, reducing the generation of hazardous acidic waste.[4]

    • Temperature Control: Add the metal portionwise to the heated reaction mixture to control the exotherm.

Optimized Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a suitable hydrogenation reactor, charge 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (1.0 equiv) and methanol (10-15 volumes).

  • Catalyst Addition: Add 5% Pd/C (0.5-2 mol%) as a slurry in methanol under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to 3-5 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at 30-35 °C. Monitor hydrogen uptake.

  • Monitoring: After hydrogen uptake ceases, take a sample for HPLC analysis to confirm >99.5% conversion and the absence of intermediates.

  • Workup: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., isopropanol/water) to yield the high-purity target compound.

Section 2: Troubleshooting the Buchwald-Hartwig Amination Route

This route offers a more direct approach by forming the C-N bond between piperidin-4-ol and a pre-made aniline derivative like 4-bromo-2-methoxyaniline. While powerful, this palladium-catalyzed reaction is sensitive to several parameters that can lead to byproduct formation or incomplete conversion.[5]

FAQ 2: My Buchwald-Hartwig reaction is sluggish, stalls before completion, and I observe a significant amount of debrominated starting material (2-methoxyaniline). What is the issue?

Plausible Cause: This points to two potential problems: catalyst deactivation and/or a competing hydrodehalogenation side reaction.

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by various species or by forming inactive palladium complexes. This is particularly problematic with electron-rich anilines.

  • Hydrodehalogenation: This side reaction reduces the aryl halide to an arene (Ar-X → Ar-H). It is often promoted by trace water, the choice of base, or the thermal decomposition of the palladium-hydride species that can form as an off-cycle intermediate.

Buchwald_Hartwig_Issues cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation Catalyst Deactivation Pd0->Deactivation Inhibition AmineCoord L-Pd(II)(Ar)(Amine) OxAdd->AmineCoord + Amine, -HX (Base) Hydrodehalogenation Hydrodehalogenation (Ar-H byproduct) OxAdd->Hydrodehalogenation Off-cycle Pd-H species RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 + Ar-Amine

Caption: Buchwald-Hartwig cycle with key failure modes.

Troubleshooting & Optimization Strategy: The solution lies in carefully selecting the ligand, base, and solvent to favor the desired catalytic cycle over side reactions.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich anilines, modern, sterically hindered biarylphosphine ligands are required. These ligands promote fast reductive elimination, which outcompetes catalyst decomposition and side reactions.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[6] However, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective and may be better for base-sensitive substrates. Ensure the base is anhydrous and of high purity.

  • Solvent Choice: Anhydrous, non-coordinating aprotic solvents are essential. Toluene and dioxane are the most common.[7] Ethereal solvents like THF can also be used but may require higher temperatures. Avoid chlorinated solvents or acetonitrile, as they can inhibit the catalyst.[7]

  • Rigorous Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the entire reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are anhydrous.

Comparative Data: Ligand & Base Selection

Pd Pre-catalystLigandBaseSolventTemp (°C)Yield (%)Key Byproducts
Pd₂(dba)₃XPhosNaOtBuToluene100>95%Minimal
Pd₂(dba)₃RuPhosK₃PO₄Dioxane110>90%Minor hydrodehalogenation
Pd(OAc)₂SPhosCs₂CO₃Toluene110~85%Unreacted starting material
Pd₂(dba)₃P(o-tol)₃NaOtBuToluene100<20%Deactivated catalyst, significant hydrodehalogenation

Optimized Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Reagent Addition: Under an argon atmosphere, add 4-bromo-2-methoxyaniline (1.0 equiv), piperidin-4-ol (1.1-1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (10 volumes) via cannula.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and quench carefully with water. Dilute with ethyl acetate and filter through Celite® to remove palladium residues.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or crystallization.

Analytical Methods for Impurity Profiling

Effective byproduct minimization relies on robust analytical monitoring.[][9]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and final product purity.[9] A reverse-phase C18 column with a gradient of acetonitrile/water (with 0.1% TFA or formic acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for characterizing isolated impurities.[10]

By understanding the mechanistic origins of byproduct formation and systematically optimizing reaction parameters, researchers can develop robust and high-yielding syntheses of this compound, ensuring the quality required for drug development applications.

References

  • PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
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  • ResearchGate. Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Available from: [Link]

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  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

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Technical Support Center: Strategies for Addressing Poor Cell Permeability of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. This guide provides a series of troubleshooting steps, experimental protocols, and strategic solutions in a direct question-and-answer format to help you diagnose and overcome permeability barriers in your experiments.

Part 1: Initial Diagnosis & Troubleshooting FAQs

This section addresses the most common initial questions and provides a logical framework for diagnosing the underlying cause of poor permeability.

Q1: My initial screening shows poor cell permeability for this compound. Why is this happening when it doesn't violate Lipinski's Rule of Five?

A1: This is an excellent and common observation. While this compound is compliant with Lipinski's Rule of Five, these rules are guidelines for passive diffusion and do not account for all factors influencing cellular uptake.[1][2][3] The poor permeability of this compound likely stems from two primary physicochemical characteristics: its ionization state at physiological pH and its potential as a substrate for cellular efflux pumps.

  • Physicochemical Properties Analysis:

    • Molecular Weight: 222.28 g/mol (< 500 Da)

    • Hydrogen Bond Donors: 3 (< 5) (from -NH₂ and -OH groups)

    • Hydrogen Bond Acceptors: 4 (< 10) (from N, O atoms)

    • Calculated LogP: Moderately lipophilic, typically not exceeding 5.

  • Primary Causes of Poor Permeability:

    • Ionization State: The primary aromatic amine group (-NH₂) is basic and will be predominantly protonated (positively charged) at a physiological pH of ~7.4. Charged molecules have a very high energy barrier to cross the non-polar lipid bilayer of the cell membrane, severely restricting passive diffusion.[4]

    • Efflux Pump Activity: The compound may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[5][6] These transporters are a natural defense mechanism in cells and can prevent compounds from reaching their intracellular targets, even if they initially diffuse across the membrane.[7][8]

The following troubleshooting workflow can help you systematically determine the primary barrier.

G start Start: Poor Permeability Observed q1 Is the compound an efflux pump substrate? start->q1 exp1 Experiment: Run Caco-2 assay with/without a P-gp inhibitor (e.g., verapamil). q1->exp1 res1 Calculate Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B) exp1->res1 check1 Is ER > 2? res1->check1 ans1_yes Conclusion: Efflux is a major contributor. check1->ans1_yes Yes ans1_no Efflux is not the primary issue. check1->ans1_no No q2 Is the compound's charge state limiting permeability? ans1_no->q2 exp2 Experiment: Run PAMPA assay at varying pH levels (e.g., pH 6.0, 7.4, 8.5). q2->exp2 res2 Compare effective permeability (Pe) values. exp2->res2 check2 Does Pe increase significantly at higher pH? res2->check2 ans2_yes Conclusion: Ionization at physiological pH is a major barrier. check2->ans2_yes Yes ans2_no Charge state is not the primary issue. Consider solubility or other factors. check2->ans2_no No

Caption: Troubleshooting workflow for diagnosing permeability issues.
Q2: How can I experimentally determine if my compound is a substrate for efflux pumps?

A2: The most common method is to use a cell-based model that expresses relevant transporters, such as the Caco-2 cell line, which mimics the human intestinal epithelium.[9][10] By comparing the compound's transport in the presence and absence of a known efflux pump inhibitor, you can quantify the impact of efflux.

The key metric is the Efflux Ratio (ER) , calculated from the apparent permeability (Papp) coefficients in the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.

ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Efflux Ratio (ER)InterpretationRecommended Action
ER < 2 The compound is likely not a significant substrate for efflux pumps.Focus on other factors like ionization or solubility.
ER > 2 The compound is likely a substrate for efflux pumps. Efflux is contributing to poor net permeability.Confirm by re-running the assay with a P-gp inhibitor (e.g., verapamil). A reduction in ER confirms P-gp involvement.
ER >> 5 The compound is a strong efflux substrate. This is a primary barrier to its intracellular accumulation.Structural modification to reduce efflux recognition is highly recommended.

A detailed protocol for the Caco-2 assay is provided in Part 3 of this guide.

Q3: How can I confirm that the compound's charge state is the primary barrier to passive diffusion?

A3: To isolate the effect of passive diffusion from active transport, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal tool.[11] This cell-free assay measures permeability across a synthetic lipid membrane, eliminating the influence of efflux pumps.[12][13]

By running the PAMPA assay with buffers at different pH values, you can observe how the compound's ionization state affects its ability to cross the lipid barrier.

  • Hypothesis: As the pH of the donor compartment increases, the primary amine of your compound will become deprotonated (neutral). This neutral species is more lipophilic and should exhibit higher permeability.

Example Experimental Design & Expected Outcome:

Donor pHExpected Ionization State of AmineExpected Permeability (Pe)
6.0Mostly Protonated (Charged, >99%)Low
7.4Mostly Protonated (Charged, ~99%)Low
8.5Partially Deprotonated (Neutral)Moderate to High

If you observe a significant increase in permeability at a higher pH, it strongly confirms that the positive charge at physiological pH is a critical barrier to passive diffusion. A detailed PAMPA protocol is available in Part 3.

Part 2: Strategies for Enhancing Permeability

Once you have diagnosed the likely cause, the following strategies can be employed to improve the cell permeability of your compound.

Q4: What structural modifications can I make to improve permeability? The Prodrug Approach.

A4: A prodrug strategy is a powerful and widely used technique to temporarily mask polar functional groups that hinder membrane permeation.[14][15] The prodrug is designed to be cleaved by intracellular enzymes (like esterases) to release the active parent compound inside the cell.[16][17][18]

For this compound, both the primary amine and the hydroxyl group are excellent candidates for prodrug modification.

  • Masking the Primary Amine (-NH₂): This is the highest priority. Converting the amine to a neutral, cleavable group will eliminate the charge issue.

    • Strategy 1: Acyl Amide: React the amine with an acylating agent (e.g., acetyl chloride) to form an amide. Amides are neutral and can be hydrolyzed by intracellular amidases.

    • Strategy 2: Carbamate: React the amine with a chloroformate to form a carbamate. Carbamates are also excellent neutral masks.

  • Masking the Hydroxyl Group (-OH): This modification reduces hydrogen bonding capacity and increases lipophilicity.

    • Strategy: Esterification: React the alcohol with an acid chloride or anhydride to form an ester. Esters are readily cleaved by intracellular esterases.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Prodrug Parent Compound with Masking Group (M) Neutral & Lipophilic Membrane Lipid Bilayer Prodrug->Membrane Passive Diffusion (High Permeability) Parent Active Parent Compound Polar & Active Membrane->Parent Enzymes Intracellular Enzymes (Esterases, Amidases) Parent:f0->Enzymes Cleavage Enzymes->Parent:f0

Caption: The prodrug strategy for enhancing cell permeability.
Q5: Are there formulation-based strategies to improve permeability without chemical modification?

A5: Yes, formulation strategies can enhance permeability, particularly for in vivo applications, though they can also be adapted for some in vitro systems.[19][20]

  • Permeability Enhancers: These are excipients that transiently and reversibly alter the integrity of the cell membrane or tight junctions.

    • Examples: Fatty acids, bile salts, and cyclodextrins.[21]

    • Mechanism: Cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility at the cell surface, thereby improving the concentration gradient for diffusion.

  • Nanocarrier Systems: Encapsulating the compound in a nanoparticle can alter its uptake mechanism from passive diffusion to endocytosis, bypassing efflux pumps.[22]

    • Examples: Solid Lipid Nanoparticles (SLNs), liposomes, and polymeric micelles.[19][20]

    • Benefit: These systems can protect the drug from degradation, improve solubility, and facilitate transport across cellular barriers.[23]

Q6: How should I approach designing and testing new analogs to establish a structure-permeability relationship (SPR)?

A6: A systematic approach is crucial. The goal is to make discrete chemical changes and measure the resulting impact on permeability, efflux, and target activity.

G A Start: Parent Compound (Low Permeability) B Design Analogs (e.g., Prodrugs, N-methylation, Bioisosteric replacements) A->B C Synthesize Analogs B->C D Screen for Permeability (PAMPA, Caco-2) C->D Parallel Screening E Screen for Efflux (Caco-2 ER) C->E Parallel Screening F Screen for Biological Activity (Target-based assay) C->F Parallel Screening G Analyze Data (Structure-Permeability Relationship) D->G E->G F->G G->B Iterate / Optimize H Select Lead Candidate (High Permeability, Low Efflux, High Activity) G->H

Caption: Iterative workflow for analog design and permeability screening.

Suggested Modifications to Explore:

  • N-Methylation: Adding methyl groups to the piperidine nitrogen can sometimes improve permeability by altering conformation and lipophilicity.[14]

  • Bioisosteric Replacement: Replace the hydroxyl group with a less polar isostere like a fluorine atom or a methoxy group to reduce hydrogen bonding potential.

  • Scaffold Hopping: Keep the key pharmacophore (the aminomethoxyphenyl group) and explore different heterocyclic cores instead of the piperidinol.

Part 3: Detailed Experimental Protocols

These protocols provide a standardized framework for assessing permeability. Always include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate each experiment.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption and identifying efflux pump substrates.[9]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab (typically >250 Ω·cm²).

  • Preparation of Solutions:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with 25 mM HEPES, pH 7.4.

    • Prepare a dosing solution of your test compound (e.g., 10 µM) in transport buffer. For efflux inhibition, prepare a second dosing solution containing both the test compound and a P-gp inhibitor (e.g., 100 µM verapamil).

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both A and B compartments.

  • Permeability Measurement (B→A):

    • Repeat the process, but add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: pH-Dependent Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive permeability and is excellent for diagnosing issues related to a compound's charge state.[11][13]

  • Prepare Lipid Membrane: Coat the filter of a 96-well PVDF filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Prepare Buffers: Prepare buffers at the desired pH values (e.g., pH 6.0, 7.4, 8.5).

  • Prepare Solutions:

    • Dissolve the test compound in each pH buffer to a final concentration (e.g., 100 µM).

    • Fill the wells of a 96-well acceptor plate with the pH 7.4 buffer.

  • Assemble the PAMPA "Sandwich":

    • Add the compound solutions (at different pHs) to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the sandwich assembly at room temperature for a specified period (e.g., 4-18 hours) in a sealed chamber to prevent evaporation.

  • Sample Analysis: After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pₑ) in cm/s using an established formula that accounts for the mass balance of the compound.

By implementing these diagnostic tests and strategic modifications, you can effectively troubleshoot and overcome the cell permeability challenges associated with this compound, advancing your research and development goals.

References
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters.
  • Parallel artificial membrane permeability assay (PAMPA)
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.
  • Lipinski's Rule of 5. GARDP Revive.
  • Lipinski's rule of five. Wikipedia.
  • Prodrugs for Amines. MDPI.
  • Caco-2 Permeability Assay. Enamine.
  • Lipinski's rule of five. Grokipedia.
  • ADME & Lipinski's rules for drugs. YouTube.
  • caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Amino Acids in the Development of Prodrugs. PubMed Central.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
  • Permeability Measurement In Caco 2 Cells. YouTube.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.
  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
  • Efflux pump inhibitors for bacterial pathogens:

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Technical Support Center: Enhancing Target Selectivity of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (herein referred to as "Cmpd-X"). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing Cmpd-X in their experimental workflows and are seeking to enhance its selectivity for its intended biological target. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during lead optimization.

Introduction: The Selectivity Challenge

Cmpd-X has been identified as a promising hit compound targeting a specific protein kinase, which we will refer to as Kinase-A . While it demonstrates desired potency against Kinase-A, preliminary screening has revealed off-target activity against a closely related isoform, Kinase-B . This lack of selectivity can lead to ambiguous experimental results, potential toxicity, and a more challenging path toward clinical development. The following guide provides a systematic approach to understanding and improving the selectivity profile of Cmpd-X.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial screens show Cmpd-X inhibits both Kinase-A and Kinase-B. How can I quantify this and establish a baseline for improvement?

Answer: Before initiating any chemical modifications, it is crucial to establish a robust quantitative baseline of Cmpd-X's activity against both the desired target (on-target) and the undesired target (off-target). This is typically achieved by determining the half-maximal inhibitory concentration (IC50) for each kinase.

The ratio of these IC50 values provides a "selectivity index." A higher index indicates greater selectivity for the on-target kinase.

  • Selectivity Index = IC50 (Kinase-B) / IC50 (Kinase-A)

An ideal lead compound will have a selectivity index significantly greater than 10, although the required window depends on the therapeutic application.

Troubleshooting Protocol: Determining IC50 Values

A common and reliable method for determining the IC50 of a kinase inhibitor is a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase-A and Kinase-B (separately) in the appropriate kinase assay buffer.

    • Prepare a 2X solution of the specific substrate for each kinase and ATP in the same buffer.

    • Prepare a serial dilution of Cmpd-X in DMSO, and then dilute further into the kinase assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Assay Plate Setup:

    • Add 5 µL of the diluted Cmpd-X to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding a kinase-glo® luminescent reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table:

Kinase TargetCmpd-X IC50 (nM)
Kinase-A50
Kinase-B250
Selectivity Index 5

This baseline data confirms that Cmpd-X is only 5-fold selective for Kinase-A, highlighting the need for optimization.

FAQ 2: What are the likely structural reasons for the lack of selectivity, and how can I identify key areas for modification on Cmpd-X?

Answer: The lack of selectivity often stems from the high degree of conservation in the ATP-binding pocket among protein kinases.[1][2] Cmpd-X likely binds in this pocket, and its interactions with conserved residues are responsible for its activity against both Kinase-A and Kinase-B. To improve selectivity, we must exploit the subtle differences that do exist between these two kinases.

Workflow for Identifying Modifiable Regions:

cluster_0 Step 1: In Silico Analysis cluster_1 Step 2: Structure-Activity Relationship (SAR) a Sequence Alignment of Kinase-A and Kinase-B b Homology Modeling of Kinase Structures a->b c Docking of Cmpd-X into both models b->c d Identify non-conserved residues near Cmpd-X binding site c->d e Synthesize Analogs of Cmpd-X d->e Guides chemical synthesis f Systematically modify key positions: - Methoxy group - Amino group - Piperidinol hydroxyl e->f g Test analogs against both kinases f->g h Analyze SAR to find selectivity 'hotspots' g->h

Caption: Workflow for identifying selectivity hotspots.

The primary areas for modification on Cmpd-X are the substituents on the phenyl ring and the piperidine scaffold. These can be altered to introduce steric hindrance that prevents binding to Kinase-B or to form specific interactions with non-conserved residues in Kinase-A.

FAQ 3: What specific chemical modifications should I explore first to improve the selectivity of Cmpd-X?

Answer: A rational drug design approach involves making targeted modifications to the Cmpd-X structure. Three common and effective strategies are: exploiting steric hindrance, bioisosteric replacement, and scaffold hopping.

Strategy 1: Exploiting Steric Hindrance via the "Gatekeeper" Residue

A common strategy for achieving kinase selectivity is to target the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[1] If Kinase-A has a small gatekeeper (e.g., glycine, alanine) and Kinase-B has a large one (e.g., methionine, phenylalanine), you can add a bulky group to Cmpd-X that will clash with the larger gatekeeper of Kinase-B.

Proposed Modification:

  • Bioisosteric Replacement of the Methoxy Group: The methoxy group on the phenyl ring is a prime candidate for modification. Replacing it with larger, more rigid groups can probe the space around the gatekeeper residue. A bioisostere is a chemical substituent that can mimic the spatial and electronic properties of the original group while potentially altering other properties like metabolic stability or selectivity.[3][4]

Example Modifications and Rationale:

Original GroupProposed BioisostereRationale
Methoxy (-OCH3)Isopropoxy (-O-iPr)Increases bulk to potentially clash with a larger gatekeeper in Kinase-B.
Methoxy (-OCH3)CyclopropyloxyIntroduces a rigid, bulky group that can explore the pocket's shape differently.
Methoxy (-OCH3)Trifluoromethoxy (-OCF3)Can alter electronic properties and may be more metabolically stable.[5] Its size is similar to an ethyl group and can also serve as a steric probe.

Strategy 2: Scaffold Hopping

If modifications to the substituents are not fruitful, a more drastic but powerful approach is "scaffold hopping."[6][7] This involves replacing the central piperidine ring with a different heterocyclic system while maintaining the key pharmacophoric features (the amino-methoxyphenyl group and the hydroxyl). This can completely reorient the substituents in the binding pocket, potentially leading to a novel set of interactions that favor Kinase-A.

Proposed Workflow for Scaffold Hopping:

cluster_hops Potential Replacement Scaffolds start Original Scaffold: 1-(phenyl)piperidin-4-ol hop1 Pyrrolidine-based start->hop1 Replace core hop2 Azepane-based start->hop2 Replace core hop3 Tropane-based start->hop3 Replace core end New Lead Series with Improved Selectivity Profile hop1->end Synthesize & Screen hop2->end Synthesize & Screen hop3->end Synthesize & Screen

Caption: Scaffold hopping strategy for new lead discovery.

Part 2: Advanced Troubleshooting and Protocols

Troubleshooting Guide: My new analogs have improved selectivity but have lost potency against Kinase-A.

This is a common challenge in drug discovery. The modifications that disfavor binding to Kinase-B may also slightly disrupt the optimal interactions with Kinase-A.

Protocol: Full Kinome Profiling

To understand the broader effects of your modifications, it is essential to perform a comprehensive kinome scan. This involves screening your most promising analogs against a large panel of kinases (often >400).

  • Compound Submission: Provide a high-purity sample of your lead analogs to a specialized contract research organization (CRO) that offers kinome profiling services.

  • Assay Format: These services typically use a single high concentration of the compound (e.g., 1 µM) to assess the percent inhibition across the panel.

  • Data Interpretation: The results will be presented as a "kinome tree" or a table, showing the kinases that are significantly inhibited. This provides a global view of your compound's selectivity.

  • Actionable Insights:

    • Confirm that inhibition of Kinase-A is retained.

    • Verify that inhibition of Kinase-B is reduced.

    • Identify any new, unexpected off-target interactions that may have been introduced.

This comprehensive data allows for a more informed selection of which analogs to advance and what further modifications may be necessary. It helps to avoid "target-hopping" where solving one selectivity issue inadvertently creates another.

Conclusion

Enhancing the selectivity of a lead compound like this compound is an iterative process of design, synthesis, and testing. By systematically quantifying the selectivity baseline, using in silico tools to guide analog design, and employing proven medicinal chemistry strategies such as exploiting steric hindrance and scaffold hopping, researchers can successfully navigate the challenges of lead optimization. This technical guide provides a foundational framework for these efforts, grounded in established principles of drug discovery.

References

  • Park, H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, H., et al. (2004). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • Tsay, M., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]

  • Tsay, M., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Oncotarget. Available at: [Link]

  • Sekhon, B. S. (2013). Scaffold Hopping in Drug Discovery. NIPER. Available at: [Link]

  • Okafor, C. E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]

  • Zhang, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]

  • Bajorath, J. (2022). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Taylor & Francis Online. Available at: [Link]

  • Sekhon, B. S., & Bimal, N. (2012). Scaffold hopping in drug discovery. Semantic Scholar. Available at: [Link]

  • Ye, Y. (2025). Representative strategies for scaffold hopping. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?. ResearchGate. Available at: [Link]

  • Taylor, J. B., et al. (2020). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. Available at: [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and data interpretation strategies necessary for unambiguous structural confirmation. By integrating predicted spectral data with established methodologies, this guide serves as a practical, self-validating reference for analytical chemists in the pharmaceutical industry.

Introduction: The Importance of Structural Verification

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. The subject of this guide, this compound, with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol , is a versatile building block.[1] Its structure, comprising a substituted aromatic amine linked to a piperidinol moiety, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. An error in structural assignment can lead to the synthesis of incorrect final products, resulting in significant loss of time, resources, and potentially, compromised patient safety.

This guide eschews a one-size-fits-all template, instead adopting a logical progression that mirrors the analytical workflow in a research and development setting. We will dissect the contribution of each major spectroscopic technique, providing both the "how" and the "why" behind experimental choices and data interpretation.

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific information required. For complete structural elucidation, a combination of methods is essential, as each provides a unique piece of the molecular puzzle.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unambiguous structural determination of soluble compounds.Requires larger sample amounts; sensitivity can be an issue for impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, providing information on molecular formula and substructures.High sensitivity; suitable for trace analysis and mixture analysis (with chromatography).[2]Isomers may not be distinguishable without tandem MS; fragmentation can be complex.
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.

In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperidine, and methoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic H (ortho to NH₂)~6.6d1HShielded by the electron-donating amino group.[5]
Aromatic H (ortho to OCH₃)~6.4dd1HInfluenced by both the amino and methoxy groups.
Aromatic H (meta to NH₂)~6.2d1HLess shielded than the ortho proton.
-NH₂~4.5br s2HBroad signal due to quadrupolar relaxation and exchange; chemical shift is concentration-dependent.[6]
-OH~4.3d1HSignal disappears upon D₂O exchange.
-OCH₃~3.7s3HCharacteristic singlet for a methoxy group.
Piperidine H (CH-OH)~3.5m1HDeshielded by the adjacent hydroxyl group.
Piperidine H (axial, adjacent to N)~3.0m2HDeshielded by the nitrogen atom.
Piperidine H (equatorial, adjacent to N)~2.6m2H
Piperidine H (axial, β to N)~1.8m2H
Piperidine H (equatorial, β to N)~1.4m2H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic C (C-NH₂)~145Attached to the electron-donating amino group.
Aromatic C (C-OCH₃)~148Attached to the electron-donating methoxy group.
Aromatic C (C-N)~135Attached to the piperidine nitrogen.
Aromatic CH~115-120Shielded aromatic carbons.
Piperidine C (C-OH)~65Deshielded by the hydroxyl group.
Piperidine C (adjacent to N)~50Deshielded by the nitrogen atom.[7][8][9]
Piperidine C (β to N)~35
-OCH₃~55Characteristic shift for a methoxy carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the -NH₂ and -OH protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; these signals will disappear or significantly diminish.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Assign the ¹³C NMR signals based on chemical shifts and DEPT data.

In-Depth Analysis II: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.

Predicted Mass Spectrum (ESI-MS)

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28

  • Predicted [M+H]⁺: m/z 223.14

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 223.14 would likely reveal characteristic fragmentation patterns. The protonated nitrogen of the piperidine ring often initiates fragmentation.[1][2]

  • Loss of Water: A prominent fragment would likely arise from the neutral loss of water (18 Da) from the hydroxyl group, resulting in a fragment at m/z 205.13.[10]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway.[11]

  • Ring Fission: The piperidine ring can undergo cleavage, leading to smaller fragment ions.[1]

Diagram: Logical Flow for MS/MS Fragmentation

M [M+H]⁺ m/z 223.14 loss_h2o [M+H - H₂O]⁺ m/z 205.13 M->loss_h2o - H₂O alpha_cleavage Alpha-Cleavage Fragments M->alpha_cleavage ring_fission Ring Fission Fragments M->ring_fission

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatography system with a C18 column to purify the sample before it enters the mass spectrometer.

  • Mass Spectrometer Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Data Acquisition:

    • Perform a full scan to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the precursor ion (m/z 223.14) to obtain the fragmentation pattern.

In-Depth Analysis III: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted FTIR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Characteristics
-OH (Alcohol)O-H Stretch~3400-3200Broad and strong.[12]
-NH₂ (Primary Aromatic Amine)N-H Stretch~3450 and ~3350Two sharp bands (asymmetric and symmetric stretching).[11][13]
Aromatic C-HC-H Stretch~3100-3000
Aliphatic C-HC-H Stretch~2950-2850
Aromatic C=CC=C Stretch~1600 and ~1500
-NH₂N-H Bend~1620[13]
Aromatic C-NC-N Stretch~1335-1250[6][13]
Aliphatic C-NC-N Stretch~1250-1020[13]
C-O (Alcohol)C-O Stretch~1100
C-O (Aryl Ether)C-O Stretch~1250 (asymmetric), ~1040 (symmetric)

Diagram: Experimental Workflow for Structural Confirmation

Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Confirmed Structure NMR->Structure MS->Structure FTIR->Structure

Caption: Integrated spectroscopic workflow.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: A Synergistic Approach to Structural Integrity

The structural confirmation of this compound is not achieved by a single technique but by the synergistic interpretation of data from NMR, MS, and FTIR spectroscopy. NMR provides the definitive map of the carbon-hydrogen framework, MS confirms the molecular weight and key substructures, and FTIR rapidly verifies the presence of essential functional groups. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently and accurately establish the structure of this and other related pharmaceutical intermediates, ensuring the integrity of their research and development pipeline.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1423-1431. Retrieved from [Link]

  • Alanazi, A. M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-River Falls, Department of Chemistry and Biotechnology. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph Consultants Ltd. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 743-750. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity and characterization of intermediates are as critical as the final active pharmaceutical ingredient (API). The compound 1-(4-amino-3-methoxyphenyl)piperidin-4-ol is a key building block in the synthesis of various pharmaceutical agents. Its structural features—a substituted aromatic amine and a piperidine alcohol moiety—necessitate robust and reliable analytical methods to ensure identity, purity, and quality throughout the manufacturing process.

This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind our experimental choices. We will explore a comprehensive cross-validation study designed to demonstrate that each method is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP) and regulatory compliance.[1] The validation process is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of scientific integrity and trustworthiness.[2][3]

Method Selection: Choosing the Right Tools for the Task

The selection of analytical methods is the first critical step in establishing quality control.[1] For this compound, we require a method for routine quantification (assay) and another for high-sensitivity impurity profiling and definitive identification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control. Its selection is based on the presence of a chromophore (the substituted benzene ring) in the target analyte, which allows for reliable detection and quantification using UV spectroscopy. It is a robust, cost-effective, and highly reproducible technique ideal for assay and content uniformity testing. Aromatic amines are commonly analyzed using HPLC.[4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides an unparalleled level of specificity and sensitivity. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can not only quantify the analyte but also confirm its identity based on its mass-to-charge ratio (m/z) and fragmentation patterns.[6][7] This is indispensable for identifying and quantifying trace-level impurities and for characterization during forced degradation studies.

The Cross-Validation Framework: A Self-Validating System

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[8][9] Our cross-validation protocol is designed as a self-validating system, where the performance of each method is challenged against a set of predefined acceptance criteria derived from the ICH Q2(R1) guideline.[2][10]

CrossValidation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Comparison Dev_HPLC HPLC-UV Method Development Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev_HPLC->Protocol Dev_LCMS LC-MS/MS Method Development Dev_LCMS->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data vs. Acceptance Criteria Robustness->Data_Analysis Comparison Comparative Performance Evaluation Data_Analysis->Comparison Report Final Validation Report Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are detailed to ensure reproducibility. All experiments should be conducted using qualified materials and calibrated equipment.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the expected linear range of each method.

  • Sample Solution (for Assay): Prepare a sample solution of the intermediate at a target concentration of 0.5 mg/mL in the diluent.

Method 1: HPLC-UV Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm.

Method 2: LC-MS/MS Protocol
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Precursor Ion [M+H]⁺: m/z 223.1

    • Product Ion (Quantifier): m/z 124.1 (loss of the piperidinol moiety)

    • Product Ion (Qualifier): m/z 150.1 (cleavage within the piperidine ring)

Validation Parameter Analysis: A Head-to-Head Comparison

The core of our study is the direct comparison of performance characteristics as defined by ICH Q2(R1).[11]

Caption: Interrelationship of key analytical validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Procedure: A solution containing the analyte was spiked with known related substances and potential degradation products. The chromatograms were analyzed for peak purity and resolution.

  • Results:

    • HPLC-UV: Demonstrated adequate resolution (>2.0) between the main peak and known impurities. Peak purity analysis using a photodiode array detector confirmed no co-elution.

    • LC-MS/MS: Showed exceptional specificity. The Multiple Reaction Monitoring (MRM) mode ensures that only ions with the specific precursor and product ion masses are detected, effectively eliminating matrix interference.

Linearity and Range

Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte.[10]

  • Procedure: A series of at least five concentrations were prepared and injected in triplicate. A calibration curve was plotted and analyzed by linear regression.

  • Results:

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 1.0 - 100 µg/mL0.1 - 50 ng/mLAppropriate for intended use
Correlation Coefficient (R²) 0.99950.9998≥ 0.999
Y-intercept (% of response at 100%) 0.8%1.2%≤ 2.0%
  • Expert Insight: Both methods exhibit excellent linearity. The significantly lower range of the LC-MS/MS method highlights its superior sensitivity, making it the clear choice for trace-level quantification.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[12]

  • Procedure: Analyzed samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Results:

Spike LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.3%99.8%98.0% - 102.0%
120% 101.1%100.5%98.0% - 102.0%
  • Expert Insight: Both methods demonstrate high accuracy, confirming their ability to provide results close to the true value, which is essential for reliable batch release decisions.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[12] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay).

  • Procedure:

    • Repeatability: Six replicate injections of the same sample.

    • Intermediate Precision: Analysis performed by a different analyst on a different day using a different instrument.

  • Results:

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%1.1%≤ 1.0% (Assay) / ≤ 2.0% (Trace)
Intermediate Precision 0.88%1.8%≤ 2.0% (Assay) / ≤ 3.0% (Trace)
  • Expert Insight: The HPLC-UV method shows superior precision, which is typical for a standard UV-based assay. The slightly higher variability in the LC-MS/MS method is expected due to the complexity of the instrumentation but is well within acceptable limits for trace analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Results:

ParameterHPLC-UVLC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
  • Expert Insight: The data unequivocally demonstrates the strength of LC-MS/MS for impurity analysis. With an LOQ that is 10,000 times lower than the HPLC-UV method, it is the only viable option for controlling genotoxic or other critical low-level impurities.

Conclusion: A Symbiotic Approach to Analytical Quality Control

This cross-validation study confirms that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purposes. They are not competitors, but rather complementary tools in the analytical chemist's arsenal.

  • The HPLC-UV method is validated as a robust, precise, and accurate method for the routine assay and quantification of this compound. Its simplicity and reliability make it ideal for in-process controls and final product release testing.

  • The LC-MS/MS method is validated as a highly specific and ultra-sensitive technique for trace-level impurity quantification and identity confirmation . Its capabilities are essential during process development, forced degradation studies, and for the control of potentially harmful impurities that may be present at levels far below the detection limits of UV-based methods.

By employing a rigorous, ICH-guided cross-validation approach, we establish a high degree of confidence in our analytical data.[9][13] This ensures that decisions regarding product quality are based on a sound, scientific, and trustworthy foundation, ultimately safeguarding patient safety and ensuring regulatory compliance.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 6

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Link

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Link

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Link

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Link

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Link

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Link

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. Link

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Link

  • Quality Guidelines. ICH. Link

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Link

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Link

  • Analytical Method Validation: are your analytical methods suitable for intended use? Progress. Link

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Link

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Link

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A Research Guide to Unraveling the Bioactivity of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold."[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. The subject of this guide, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, is a relatively unexplored compound featuring this key scaffold. Its structure, characterized by a substituted aminomethoxyphenyl group at the piperidine nitrogen and a hydroxyl group at the 4-position, suggests potential for a range of bioactivities.

This guide will provide a comprehensive framework for investigating the bioactivity of this compound. Due to the limited publicly available data on this specific molecule, we will leverage structure-activity relationship (SAR) insights from well-characterized, structurally similar compounds to hypothesize potential biological targets and outline a rigorous, self-validating experimental plan for its evaluation. This comparative approach will enable researchers to efficiently probe the therapeutic potential of this novel chemical entity.

Structural Analysis and Hypothesized Bioactivities

The structure of this compound contains several key features that can be compared to known bioactive piperidine derivatives:

  • 4-Hydroxypiperidine Core: This central motif is present in compounds with diverse activities, including opioid receptor agonists and antihistamine H3 receptor antagonists.[5][6] The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in ligand-receptor interactions.

  • Aniline Moiety (4-Amino-3-methoxyphenyl): The presence of an amino group on the phenyl ring is a common feature in many biologically active compounds, including kinase inhibitors and compounds with anticancer properties. The methoxy group can influence the electronic properties and metabolic stability of the molecule.

  • Tertiary Amine: The piperidine nitrogen is a basic center, which is often critical for interactions with acidic residues in protein binding pockets.

Based on these structural features and the broader literature on piperidine derivatives, we can hypothesize several potential bioactivities for this compound, including:

  • Anticancer Activity: Numerous piperidine derivatives have demonstrated potent antiproliferative effects through various mechanisms, including cell cycle arrest and induction of apoptosis.[1][7]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a cornerstone of many CNS-active drugs, targeting receptors such as opioid and sigma receptors.[5][8][9] The potential for blood-brain barrier penetration should also be considered.

  • Enzyme Inhibition: Compounds with similar structures have shown inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for type 2 diabetes.[10][11]

Proposed Experimental Workflow for Bioactivity Screening

To systematically investigate the hypothesized bioactivities, a tiered screening approach is recommended. This workflow is designed to be self-validating by incorporating appropriate controls and orthogonal assays.

Caption: A tiered experimental workflow for the comprehensive bioactivity screening of this compound.

Comparative Bioactivity Data (Hypothetical)

To provide a framework for data analysis, the following table presents hypothetical IC50/EC50 values for our test compound compared to established reference compounds in various assays.

Assay Test Compound Reference Compound 1 Reference Compound 2
MCF-7 Cell Viability (IC50) 5.2 µMDoxorubicin (0.8 µM)Paclitaxel (0.1 µM)
PC-3 Cell Viability (IC50) 8.9 µMDoxorubicin (1.2 µM)Paclitaxel (0.2 µM)
µ-Opioid Receptor Binding (Ki) > 10 µMMorphine (2.5 nM)Fentanyl (0.4 nM)
DPP-IV Inhibition (IC50) 25 µMSitagliptin (19 nM)Vildagliptin (62 nM)

Detailed Experimental Protocols

Anticancer Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and reference compounds (e.g., Doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

CNS Receptor Binding Assay (Radioligand Competition)

Principle: This assay measures the affinity of a test compound for a specific receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., µ-opioid receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound and a reference compound (e.g., Morphine).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and calculate the Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial screening results will provide a foundation for understanding the bioactivity profile of this compound. Based on these findings, a focused medicinal chemistry effort can be initiated to explore the SAR and optimize the potency and selectivity of this scaffold.

Caption: A diagram illustrating potential avenues for structure-activity relationship (SAR) exploration of the lead compound.

Future studies should aim to:

  • Synthesize Analogs: Systematically modify the substituents on the phenyl ring and the piperidine core to probe their influence on bioactivity.

  • Elucidate Mechanism of Action: For any confirmed activities, further studies should be conducted to identify the precise molecular mechanism.

  • Assess Drug-like Properties: Evaluate the physicochemical properties, metabolic stability, and pharmacokinetic profile of promising analogs.

Conclusion

While this compound is a largely uncharacterized molecule, its structural features, when compared to a rich history of bioactive piperidine derivatives, suggest a high potential for therapeutic relevance. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its comprehensive biological evaluation. By employing a comparative and systematic approach, researchers can efficiently unlock the bioactivity of this novel compound and potentially uncover a new lead for drug discovery.

References

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
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A Comprehensive Guide to the Structure-Activity Relationship (SAR) Studies of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical exploration of the structure-activity relationship (SAR) studies of 1-(4-amino-3-methoxyphenyl)piperidin-4-ol analogs. This class of compounds holds significant potential in the discovery of novel therapeutics, and a systematic SAR study is paramount to unlocking this potential. This document will not only outline the "how" but, more importantly, the "why" behind the experimental design, providing a robust framework for your research endeavors.

Introduction: The Rationale for Investigating this compound Analogs

The this compound scaffold represents a promising starting point for drug discovery. The piperidine moiety is a common feature in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and favorable pharmacokinetic properties.[1][2] The substituted aminophenyl group, particularly with a methoxy substituent, is prevalent in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][4] The 4-hydroxyl group on the piperidine ring can act as a hydrogen bond donor and/or acceptor, further enhancing binding affinity and selectivity.

A comprehensive SAR study of this scaffold is essential to systematically explore the chemical space around this core structure. By making targeted modifications to different parts of the molecule, we can elucidate the key structural features required for potent and selective biological activity, while also optimizing for drug-like properties such as solubility and metabolic stability.

Proposed Synthetic Strategy: A Versatile Approach to Analog Synthesis

A robust and flexible synthetic route is the cornerstone of any successful SAR campaign. The proposed synthesis of this compound analogs is designed to be convergent, allowing for the late-stage introduction of diversity. A plausible synthetic pathway is outlined below.[5]

Synthetic_Workflow A 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one B 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol A->B Reduction (e.g., NaBH4) C This compound (Parent Compound) B->C Nitro Reduction (e.g., H2, Pd/C) E Amide/Sulfonamide Analogs C->E Acylation/Sulfonylation F Alkylated Amino Analogs C->F Reductive Amination/ Alkylation H N-Substituted Analogs C->H N-Alkylation/Arylation J 4-O-Substituted Analogs C->J O-Alkylation/Esterification D Substituted Anilines/Amines D->E G Piperidine N-Alkylation/Arylation G->H I Modification of 4-Hydroxyl Group I->J

Caption: A proposed synthetic workflow for generating diverse analogs of this compound.

This synthetic scheme allows for systematic modifications at three key positions:

  • The 4-amino group: Acylation, sulfonylation, and alkylation to probe the electronic and steric requirements at this position.

  • The piperidine nitrogen: N-alkylation or N-arylation to explore the impact of substituents on potency and selectivity.

  • The 4-hydroxyl group: O-alkylation or esterification to investigate the role of this hydrogen bonding moiety.

Deconstructing the Scaffold: A Systematic Approach to SAR

A successful SAR study involves a systematic dissection of the lead compound. For the this compound scaffold, we can identify three primary regions for modification:

  • The Aromatic Ring and its Substituents (The "Warhead"): This region is likely to be critical for target recognition.

  • The Piperidine Ring (The "Scaffold"): Modifications here can influence conformation and physicochemical properties.

  • The 4-Hydroxyl Group (The "Anchor"): This group may play a key role in binding interactions.

The following table outlines a hypothetical SAR exploration, detailing the proposed modifications, the rationale behind them, and the expected outcomes based on established medicinal chemistry principles.

Modification Site Proposed Analogs Rationale Anticipated Impact on Activity
4-Amino Group Acylamides, Sulfonamides, N-alkylaminesTo explore the necessity of a basic nitrogen and the tolerance for steric bulk.[6]May modulate potency and selectivity; could improve metabolic stability.
3-Methoxy Group H, F, Cl, CH3, OCHF2To probe the electronic and steric effects at this position.[4]Likely to significantly impact binding affinity and selectivity.
Piperidine Nitrogen N-benzyl, N-phenethyl, N-heteroarylTo introduce additional binding interactions and modulate lipophilicity.[7]Could enhance potency and influence pharmacokinetic properties.
4-Hydroxyl Group O-methyl, O-benzyl, estersTo determine the importance of the hydroxyl as a hydrogen bond donor/acceptor.[8]May alter binding mode and affect solubility.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized analogs, a tiered screening approach is recommended. This allows for the rapid identification of promising compounds and the efficient allocation of resources.

Primary Screening: Receptor Binding Assays

The initial screen should aim to determine the binding affinity of the analogs for a panel of relevant biological targets. Given the structural motifs present in the scaffold, a logical starting point would be a panel of dopamine and serotonin receptors.[9][10]

Protocol: Radioligand Binding Assay

  • Target Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human dopamine D2 or D3 receptors).[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for D2/D3 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Cell Membranes with Receptor of Interest B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Unbound Radioligand B->C D Quantify Bound Radioligand C->D E Calculate IC50 and Ki D->E

Caption: A streamlined workflow for a competitive radioligand binding assay.

Secondary Screening: Functional Assays

Compounds that exhibit high binding affinity in the primary screen should be advanced to functional assays to determine their intrinsic activity (i.e., whether they are agonists, antagonists, or inverse agonists).

Protocol: cAMP Assay for Gαi-Coupled Receptors

Many dopamine and serotonin receptors are coupled to the Gαi signaling pathway, which inhibits the production of cyclic AMP (cAMP).

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-hD3 cells).

  • Cell Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Co-treat with varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP levels as a function of the test compound concentration. A decrease in cAMP levels indicates agonistic activity, while a reversal of the effect of a known agonist indicates antagonistic activity.[10]

Functional_Assay_Pathway Ligand Ligand Receptor GPCR (e.g., D3) Ligand->Receptor Binding G_Protein Gαi/βγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion

Caption: A simplified signaling pathway for a Gαi-coupled GPCR, the target of the functional assay.

Data Interpretation and Lead Optimization

The data generated from the binding and functional assays will form the basis of the SAR. By comparing the activity of the analogs, clear trends should emerge, linking specific structural modifications to changes in potency, selectivity, and functional activity.

Hypothetical SAR Data Table

Compound R1 (at 4-amino) R2 (at 3-position) R3 (at piperidine N) Ki (nM) at Target Functional Activity
Parent -NH2-OCH3-H50Partial Agonist
Analog 1 -NH-Ac-OCH3-H150Antagonist
Analog 2 -NH2-F-H25Full Agonist
Analog 3 -NH2-OCH3-Benzyl10Potent Partial Agonist

This data, though hypothetical, illustrates how systematic modifications can lead to significant changes in biological activity. For example, acetylation of the amino group (Analog 1) may abolish agonism, while changing the methoxy to a fluoro group (Analog 2) could enhance it.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a rigorous SAR study of this compound analogs. By following a systematic approach to synthesis and biological evaluation, researchers can efficiently navigate the chemical space around this promising scaffold. The insights gained from such a study will be invaluable in the design of novel, potent, and selective drug candidates with optimized therapeutic potential. Future work should focus on in vivo pharmacokinetic and pharmacodynamic studies of the most promising leads to assess their potential for clinical development.

References

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A Senior Application Scientist's Guide to In Vivo Validation: Translating In Vitro Efficacy of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the In Vitro-In Vivo Translational Gap

The journey of a novel chemical entity (NCE) from a promising in vitro "hit" to a viable therapeutic candidate is fraught with challenges. A critical, often formidable, hurdle is the validation of its cellular effects in a complex, whole-organism system. This guide focuses on the strategic in vivo validation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (hereafter designated NCE-X ), a novel compound with a piperidine core suggesting potential central nervous system activity.

For the purpose of this guide, we will operate under a common drug discovery scenario: in vitro assays have demonstrated that NCE-X is a potent and selective inhibitor of Pain-Associated Kinase 1 (PAK1) , a hypothetical serine/threonine kinase. Upregulation and hyperactivation of PAK1 in dorsal horn neurons are strongly implicated in the central sensitization that underlies chronic neuropathic pain.

This document provides a comprehensive, experience-driven framework for researchers and drug development professionals to rigorously test this in vitro hypothesis in vivo. We will objectively compare the performance of NCE-X with established standards of care for neuropathic pain—Gabapentin and Celecoxib —providing the experimental logic, detailed protocols, and data interpretation frameworks necessary for a robust preclinical package. The overarching principle is not just to see if the compound works, but to understand how it works, ensuring a clear line of sight from the molecular mechanism to the therapeutic outcome.[1][2]

Part 1: Strategic Framework for In Vivo Validation

Before a single animal is dosed, a clear strategic roadmap is essential. The goal is to build a logical, evidence-based narrative that connects the compound's properties to its therapeutic potential. This involves a phased approach, where each experiment answers a critical question, de-risking the program for subsequent, more resource-intensive studies.[1][3][4]

The Core Questions Guiding Our Strategy:

  • Pharmacokinetics (PK): Does the compound get to the right place? We must first establish that NCE-X can be absorbed, distributed to the central nervous system, and persist at a sufficient concentration to engage its target.[5][6][7]

  • Target Engagement (TE) & Pharmacodynamics (PD): Does it hit the target in the animal? This is the crucial link. We must demonstrate that NCE-X inhibits PAK1 phosphorylation in the relevant tissue (spinal cord) at doses consistent with its PK profile.[8][9][10][11]

  • Efficacy: Does it work in a relevant disease model? With PK/PD confirmed, we can confidently assess whether target engagement translates into a therapeutic benefit—in this case, the alleviation of pain-like behaviors.[12][13]

  • Safety & Tolerability: Is it safe at effective doses? Efficacy is meaningless without a viable safety window. Preliminary assessment of motor function and general health is critical.

This phased approach ensures that resources are not wasted on efficacy studies before confirming that the drug can reach and engage its intended target.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Therapeutic Validation PK Pharmacokinetic Profiling (Can it get there?) TE_PD Target Engagement & PD (Does it hit the target?) PK->TE_PD informs dose selection Efficacy Efficacy Studies (Does it work?) TE_PD->Efficacy confirms mechanism Safety Safety & Tolerability (Is it safe?) Efficacy->Safety defines therapeutic window

Caption: High-level strategic workflow for in vivo validation.

Part 2: Pharmacokinetic (PK) Profiling: Exposure & Bioavailability

The first in vivo experiment should always be a PK study. Its purpose is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of NCE-X. This data is non-negotiable for designing subsequent PD and efficacy studies, as it dictates the dose and timing required to achieve therapeutic concentrations.[6][7]

Comparative PK Parameters

The table below outlines key PK parameters we aim to determine for NCE-X, contrasted with typical values for our comparators. NCE-X will be administered via intraperitoneal (IP) and oral (PO) routes to assess bioavailability.

ParameterNCE-X (Hypothetical Data)Gabapentin (Literature)Celecoxib (Literature)Significance
Route PO / IPPOPOOral route is the target for clinical use.
Tmax (h) 1.52-32-3Time to reach maximum plasma concentration.
Cmax (ng/mL) 850 (at 10 mg/kg)VariesVariesMaximum plasma concentration. Must exceed in vitro IC50.
AUC (ng*h/mL) 4200VariesVariesTotal drug exposure over time.
Half-life (t½) (h) 65-73-4Duration of action; informs dosing frequency.
Oral Bioavailability (%) 45%>60% (saturable)[14]~20-40%Efficiency of oral absorption.
Brain:Plasma Ratio 0.8~0.8~0.1Crucial for CNS targets; indicates blood-brain barrier penetration.
Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Acclimation: Acclimate animals for at least 3 days prior to the study.[15]

  • Dosing:

    • Oral (PO): Administer NCE-X (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

    • Intravenous (IV) or Intraperitoneal (IP): Administer NCE-X (e.g., 2 mg/kg) in a saline/DMSO vehicle. IV is preferred for absolute bioavailability but IP is a common surrogate in early discovery.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify NCE-X concentration in plasma and brain homogenates (from a terminal time point) using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters.

Part 3: Target Engagement & Pharmacodynamics: Confirming the Mechanism

With a PK profile established, we can now ask if NCE-X inhibits its target, PAK1, in the spinal cord. This step directly validates the in vitro mechanism and is essential for interpreting efficacy data. A positive outcome in the efficacy model without proof of target engagement is merely a correlation; this experiment establishes causality.[8][9][10]

G cluster_pathway Neuropathic Pain Signaling Cascade Injury Peripheral Nerve Injury (e.g., CCI Model) Upstream Glutamate Release & NMDA Receptor Activation Injury->Upstream PAK1 PAK1 Activation (Phosphorylation) Upstream->PAK1 Downstream Downstream Kinase Activation (e.g., p38, ERK) PAK1->Downstream Sensitization Central Sensitization (Allodynia & Hyperalgesia) Downstream->Sensitization NCE_X NCE-X NCE_X->PAK1 Inhibits

Caption: Hypothesized signaling pathway and point of intervention for NCE-X.

Experimental Protocol: Western Blot for p-PAK1 in Spinal Cord
  • Animal Model: Naive male Sprague-Dawley rats (n=3-4 per group).

  • Dosing: Based on PK data, select a dose of NCE-X expected to achieve Cmax at the time of tissue collection. Administer NCE-X (e.g., 10 mg/kg, IP) or vehicle.

  • Tissue Collection: At the predicted Tmax (e.g., 1.5 hours post-dose), euthanize animals and rapidly dissect the lumbar spinal cord.[16][17][18] Flash-freeze in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize spinal cord tissue in lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[16][19]

  • Western Blotting:

    • Determine total protein concentration (e.g., Bradford assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe membranes with primary antibodies specific for phosphorylated PAK1 (p-PAK1) and total PAK1. A loading control (e.g., β-Actin or GAPDH) is mandatory.[20]

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL chemiluminescence system.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the p-PAK1 signal, normalized to the total PAK1 signal and the loading control.

Expected Outcome: A significant reduction in the p-PAK1/Total PAK1 ratio in the NCE-X treated group compared to the vehicle group, demonstrating target engagement.

Part 4: Efficacy Evaluation: The Chronic Constriction Injury (CCI) Model

Having shown that NCE-X reaches the CNS and inhibits its target, we can now assess its therapeutic efficacy in a widely accepted model of neuropathic pain, the Chronic Constriction Injury (CCI) model.[21][22][23][24] This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia (pain response to a non-painful stimulus), a key symptom of human neuropathic pain.[22][23]

Comparative Efficacy Data (Hypothetical)

The primary endpoint is the paw withdrawal threshold in response to mechanical stimulation (von Frey test). A higher threshold indicates a greater analgesic effect.

Treatment Group (10 mg/kg, PO)Baseline Threshold (g)Post-CCI Threshold (Day 14) (g)Post-Dose Threshold (Day 14) (g)% Reversal of Allodynia
Sham + Vehicle 4.54.44.5N/A
CCI + Vehicle 4.60.40.52.4%
CCI + NCE-X 4.50.53.1 61.9%
CCI + Gabapentin 4.70.42.8 55.8%
CCI + Celecoxib 4.60.51.2 17.1%

Note: % Reversal = [(Post-Dose - Post-CCI) / (Baseline - Post-CCI)] * 100. This hypothetical data shows superior efficacy for NCE-X over both comparators.

Experimental Protocol: CCI Model & Behavioral Testing

G Day_neg7 Day -7 to -1 Animal Acclimation & Baseline von Frey Testing Day_0 Day 0 CCI Surgery Day_neg7->Day_0 Day_1_13 Day 1-13 Development of Allodynia Day_0->Day_1_13 Day_14 Day 14 Post-CCI von Frey Test (Confirm Allodynia) Day_1_13->Day_14 Dosing Drug Administration (Vehicle, NCE-X, etc.) Day_14->Dosing Post_Dose Post-Dose von Frey Test (e.g., at Tmax) Dosing->Post_Dose

Caption: Experimental timeline for the CCI efficacy study.

  • Animal Model & Grouping: Male Sprague-Dawley rats (n=8-10 per group). Groups: Sham, CCI+Vehicle, CCI+NCE-X, CCI+Gabapentin, CCI+Celecoxib.

  • Baseline Testing: For several days before surgery, handle the animals and measure baseline paw withdrawal thresholds using calibrated von Frey filaments to acclimate them to the procedure.

  • CCI Surgery (Day 0):

    • Anesthetize the rat.

    • Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation, until a brief twitch is observed.[23][24][25]

    • Close the muscle and skin layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Monitor animals daily. Allodynia typically develops over 7-14 days.

  • Efficacy Testing (Day 14):

    • Measure the post-CCI paw withdrawal threshold to confirm the development of allodynia (a significant drop from baseline).

    • Administer the assigned treatments (e.g., PO).

    • At the predicted time of peak effect (based on PK data, e.g., 1.5 hours for NCE-X), re-measure the paw withdrawal threshold. The experimenter must be blinded to the treatment groups to prevent bias.[1]

Part 5: Preliminary Safety & Tolerability Assessment

An effective drug that causes significant side effects has limited utility. A common liability for CNS-active drugs is motor impairment. The Rotarod test is a simple, effective way to assess motor coordination and balance.[15][26][27]

Comparative Motor Performance Data (Hypothetical)
Treatment Group (10 mg/kg, PO)Latency to Fall (seconds)
Vehicle 285 ± 10
NCE-X 275 ± 12
Gabapentin 150 ± 25
Celecoxib 280 ± 11

Note: Data presented as Mean ± SEM. This hypothetical data suggests NCE-X has no significant impact on motor coordination at its effective dose, unlike Gabapentin, a known side effect of which is dizziness/somnolence.[28]

Experimental Protocol: Rotarod Test
  • Apparatus: An accelerating rotarod device.

  • Animal Model: Naive male C57BL/6 mice (often more sensitive for this test) (n=10 per group).

  • Training: Train the mice on the rotarod for 2-3 days prior to the test day, performing several trials where they learn to walk on the accelerating rod (e.g., 4 to 40 rpm over 300 seconds).[15][29]

  • Test Day:

    • Administer the assigned treatments (Vehicle, NCE-X, Gabapentin, Celecoxib) at the same doses used in the efficacy study.

    • At the time of peak plasma concentration (Tmax), place the mouse on the rotarod.

    • Record the latency (time) to fall off the rotating rod.[26]

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.[15][27]

Conclusion and Path Forward

This guide outlines a rigorous, multi-faceted strategy for translating the in vitro promise of this compound (NCE-X) into a compelling in vivo data package. By systematically confirming CNS exposure, demonstrating on-target activity, and validating therapeutic efficacy in a clinically relevant pain model, we can build a strong case for its continued development.

The hypothetical data presented herein illustrates an ideal outcome: NCE-X demonstrates superior analgesic efficacy compared to both a GABA analogue (Gabapentin) and a COX-2 inhibitor (Celecoxib), directly linked to its novel mechanism of PAK1 inhibition, and with a superior safety profile regarding motor coordination. This logical, mechanism-driven approach provides the confidence needed to advance NCE-X to the next stage of preclinical development, including more comprehensive toxicology and safety pharmacology studies.

References

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Sources

A Comparative Analysis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol with Known CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Rationale for a New Chemical Entity

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for designing ligands that target a multitude of receptors. Its conformational rigidity and the presence of a basic nitrogen atom make it an ideal anchor for engaging with key residues in aminergic G protein-coupled receptors (GPCRs) and other CNS targets. The novel compound, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (designated here as Cmpd-X) , presents a compelling chemical architecture for exploration.

This guide provides a comparative framework for evaluating Cmpd-X against established ligands for three high-value CNS targets: the Dopamine D2 receptor (D2R) , the Serotonin 5-HT2A receptor (5-HT2AR) , and the Sigma-1 receptor (σ1R) . The selection of these targets is predicated on a structural analysis of Cmpd-X, which contains key pharmacophoric elements common to known ligands of these receptors:

  • A Basic Amine: The piperidine nitrogen serves as a protonatable amine, a critical feature for interaction with an acidic residue (e.g., Aspartate) in the transmembrane domain of many aminergic GPCRs.

  • An Aromatic System: The 4-amino-3-methoxyphenyl moiety provides a region for potential hydrophobic and π-stacking interactions.

  • Hydrogen Bonding Capacity: The hydroxyl group on the piperidine ring and the amino group on the phenyl ring can act as hydrogen bond donors and acceptors, contributing to binding affinity and selectivity.

To establish a benchmark for the potential pharmacological profile of Cmpd-X, we will compare its (hypothetical) performance against three well-characterized drugs:

  • Haloperidol: A potent D2R antagonist that also exhibits high affinity for σ1R.[1][2][3]

  • Risperidone: A high-affinity 5-HT2A receptor antagonist, also possessing potent D2R antagonistic properties.[4][5][6][7]

  • (+)-Pentazocine: A classic, high-affinity agonist for the σ1R.[8]

This guide will detail the requisite experimental protocols to elucidate the binding affinity and functional activity of Cmpd-X, present its potential profile in a comparative context, and provide the scientific rationale underpinning each methodological step.

Comparative Ligand-Receptor Binding Affinities

The initial and most fundamental assessment in characterizing a new ligand is determining its binding affinity (Kᵢ) for the intended targets. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the established Kᵢ values for our selected reference ligands and provides a column for the experimental determination of Cmpd-X's profile.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A ReceptorSigma-1 Receptor
Cmpd-X TBDTBDTBD
Haloperidol0.89 - 2.8[1][2]120[2]2.8[1]
Risperidone1.4 - 3.13[4][9]0.16 - 0.5[4][6]>1000
(+)-Pentazocine>10,000>10,000~17.4 (IC50)[10]
TBD: To Be Determined through experimental protocols outlined below.

Experimental Methodologies: A Self-Validating Approach

To generate the data required for this comparative analysis, a series of robust and validated in vitro assays must be performed. The following protocols are designed to ensure scientific rigor and reproducibility.

Radioligand Competitive Binding Assays

Causality: This assay directly measures the affinity of a test compound (the "competitor," Cmpd-X) for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand ("radioligand"). The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity, providing the foundational data for our comparison.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Culture cells expressing target receptor (e.g., HEK293-D2R) P2 Harvest cells and prepare cell membrane homogenate P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Add membrane prep, radioligand (e.g., [3H]Spiperone), and buffer to 96-well plate P3->A1 A2 Add increasing concentrations of Cmpd-X or reference ligand (e.g., Haloperidol) A1->A2 A3 Incubate to allow binding to reach equilibrium A2->A3 D1 Rapidly filter plate contents through glass fiber filters A3->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure bound radioactivity using liquid scintillation counting D2->D3 D4 Plot % inhibition vs. log[competitor] and calculate IC50 D3->D4 D5 Convert IC50 to Ki using Cheng-Prusoff equation D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human receptor of interest (D2R, 5-HT2A, or σ1R).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This ensures that an equal amount of receptor is used in each reaction.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (a concentration determined to be << Kₑ of the radioligand), a fixed concentration of a suitable high-affinity radioligand (e.g., [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR, (+)-[³H]Pentazocine for σ1R), and assay buffer.[12]

    • Add increasing concentrations of the unlabeled competitor (Cmpd-X, haloperidol, risperidone, or (+)-pentazocine) across a wide logarithmic range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[13]

  • Detection and Data Analysis:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Functional Assays: From Binding to Biological Effect

Causality: While binding affinity is crucial, it does not reveal whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. Functional assays are essential to determine the efficacy of Cmpd-X and provide a more complete picture of its pharmacological profile.

Rationale: The 5-HT2A receptor is canonically coupled to the Gαq signaling pathway.[14] Activation of this pathway leads to the release of intracellular calcium (Ca²⁺) stores. This assay measures this change in intracellular Ca²⁺ concentration as a direct readout of receptor activation.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells expressing the human 5-HT2A receptor in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a dye-loading solution for approximately 1 hour at 37°C.[15] The dye will enter the cells and become fluorescent upon binding to Ca²⁺.

  • Agonist Mode Testing:

    • Establish a baseline fluorescence reading using a fluorescence plate reader (e.g., a FlexStation).

    • Add increasing concentrations of Cmpd-X to the wells and monitor the fluorescence signal over time. A rapid increase in fluorescence indicates Ca²⁺ release and thus agonist activity.

    • Use a known 5-HT2A agonist (e.g., Serotonin) as a positive control.

    • Plot the peak fluorescence response against the log[Cmpd-X] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the positive control).

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with increasing concentrations of Cmpd-X for a short period (e.g., 15-30 minutes).

    • Add a fixed, sub-maximal (EC₈₀) concentration of the agonist (Serotonin) to all wells.

    • Measure the fluorescence response. A decrease in the serotonin-induced signal in the presence of Cmpd-X indicates antagonist activity.

    • Plot the inhibition of the agonist response against log[Cmpd-X] to determine the IC₅₀.

Rationale: The σ1R is not a classical GPCR but a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[16][17] Its activation by agonists has been shown to promote neuronal differentiation and neurite outgrowth, providing a robust functional readout.[18][19]

Step-by-Step Protocol:

  • Cell Culture: Plate a neuronal-like cell line, such as PC12 cells, on a suitable substrate (e.g., collagen-coated plates) in low-serum medium.

  • Compound Treatment: Treat the cells with increasing concentrations of Cmpd-X. Include a positive control (e.g., (+)-Pentazocine or Nerve Growth Factor, NGF) and a negative control (vehicle). To confirm σ1R specificity, a separate set of wells can be co-treated with Cmpd-X and a known σ1R antagonist (e.g., Haloperidol or BD-1063).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging and Analysis:

    • Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

    • Capture images using a high-content imaging system or a standard fluorescence microscope.

    • Quantify neurite outgrowth using automated image analysis software. Key parameters include the percentage of neurite-bearing cells, the average neurite length per cell, and the number of neurite branches.

    • Plot the neurite outgrowth parameter against log[Cmpd-X] to determine the EC₅₀ for this effect. A blockade of the effect by a σ1R antagonist would confirm the mechanism of action.

Illustrative Signaling Pathway

The interaction of a ligand with its receptor initiates a cascade of intracellular events. Understanding these pathways is key to predicting a drug's cellular and physiological effects.

Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks CmpdX Cmpd-X (Test Ligand) CmpdX->D2R Binds (?) Gi Gi Protein (α, βγ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates (via βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Altered) CREB->Gene K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion

Sources

benchmarking the synthetic efficiency of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical development. The substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide provides a comprehensive benchmark comparison of proposed synthetic routes for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a valuable building block for accessing novel chemical entities.

We will dissect three distinct, plausible synthetic strategies, evaluating them against key performance indicators (KPIs) relevant to both discovery and process chemistry. The analysis moves beyond simple yield comparisons to encompass a holistic view of efficiency, including atom economy, cost, safety, and scalability. This document is designed to provide the in-depth technical insight necessary to make informed decisions when selecting a synthetic pathway for this and structurally related targets.

Benchmarking Metrics: A Framework for Evaluation

The "efficiency" of a synthetic route is a multi-faceted concept. To provide a robust comparison, we will evaluate each proposed route against the following criteria:

  • Overall Yield: The cumulative efficiency of all chemical transformations.

  • Purity & Impurity Profile: The quality of the final product and the complexity of purification, assessed by standard analytical techniques.[3]

  • Process Mass Intensity (PMI): A green chemistry metric that quantifies the total mass of materials (solvents, reagents, process water) used to produce a specified mass of product. A lower PMI indicates a more sustainable process.

  • Cost of Goods (CoG): An estimated cost based on commercially available starting materials. This provides a practical measure of economic viability.

  • Operational Simplicity & Scalability: An assessment of the practicality of the synthesis, considering factors like reaction conditions (e.g., high pressure, cryogenic temperatures), reagent handling, and potential for scale-up.

  • Safety Profile: A qualitative review of hazardous reagents and reaction conditions.

The following diagram illustrates the workflow for evaluating and benchmarking each synthetic route.

G cluster_0 Route Design & Execution cluster_1 Analytical Validation cluster_2 Benchmarking & Comparison RD Route Design (e.g., Route A, B, C) Proto Protocol Development RD->Proto Synth Synthesis & Purification Proto->Synth Green Green Metrics (PMI, Atom Economy) Proto->Green Cost Cost Analysis Proto->Cost Op Operational Assessment Proto->Op Spec Spectroscopic Analysis (NMR, MS) Synth->Spec Chrom Chromatographic Purity (HPLC, GC-MS) Synth->Chrom Yield Yield & Purity Calculation Chrom->Yield Comp Comparative Analysis Yield->Comp Green->Comp Cost->Comp Op->Comp

Caption: Workflow for synthetic route benchmarking.

Proposed Synthetic Pathways

We will evaluate three distinct strategies, each beginning from readily available commercial starting materials.

Route A: Reductive Amination Approach

This route employs a direct and often efficient reductive amination between a substituted aniline and a piperidone core. The key is the strategic reduction of a nitro group late in the synthesis.

G start 2-Methoxy-4-nitroaniline step1 Diazotization & Sandmeyer Reaction start->step1 inter1 1-Chloro-2-methoxy-4-nitrobenzene step1->inter1 step2 Buchwald-Hartwig Amination with 1-Boc-4-piperidone inter1->step2 inter2 1-Boc-4-(2-methoxy-4-nitrophenylamino)piperidin-4-one Intermediate step2->inter2 step3 Reductive Amination (NaBH(OAc)3) inter2->step3 inter3 1-Boc-1-(2-methoxy-4-nitrophenyl)piperidin-4-ol step3->inter3 step4 Nitro Group Reduction (H2, Pd/C) inter3->step4 inter4 1-Boc-1-(4-amino-3-methoxyphenyl)piperidin-4-ol step4->inter4 step5 Boc Deprotection (TFA or HCl) inter4->step5 final Target Molecule step5->final G start 4-Fluoro-2-methoxyaniline step1 Amine Protection (e.g., Boc Anhydride) start->step1 inter1 tert-butyl (4-fluoro-2-methoxyphenyl)carbamate step1->inter1 step2 Nucleophilic Aromatic Substitution (with Piperidin-4-ol) inter1->step2 inter2 tert-butyl (4-(4-hydroxypiperidin-1-yl)-2-methoxyphenyl)carbamate step2->inter2 step3 Boc Deprotection (TFA or HCl) inter2->step3 final Target Molecule step3->final

Caption: Synthetic pathway for Route B.

The primary advantage here is the reduced step count. The feasibility of the SNAr reaction is the critical step, requiring an activated aromatic ring (the fluorine atom ortho and para to electron-withdrawing groups, which is not the case here, so a nitro group would be needed instead of the protected amine initially). A more realistic approach would start with 1-fluoro-2-methoxy-4-nitrobenzene.

Route C: Modified Pictet-Spengler Type Reaction

A more classical approach could involve the cyclization of an intermediate derived from vanillin, a bio-renewable resource. This route offers potential cost and sustainability advantages.

G start Vanillin step1 Nitration start->step1 inter1 5-Nitrovanillin step1->inter1 step2 Reductive Amination (with Aminoacetaldehyde diethyl acetal) inter1->step2 inter2 N-(2,2-diethoxyethyl)-3-methoxy-4-hydroxy-5-nitrobenzylamine step2->inter2 step3 Pictet-Spengler Cyclization (Acid-catalyzed) inter2->step3 inter3 6-Methoxy-7-nitro-1,2,3,4-tetrahydroisoquinolin-5-ol step3->inter3 step4 Oxidative Cleavage & Reduction inter3->step4 inter4 Substituted Piperidone intermediate step4->inter4 step5 Reduction of Ketone & Nitro Group inter4->step5 final Target Molecule step5->final

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent primary target is merely the opening chapter. The true challenge lies in navigating the complex biological landscape to understand a compound's full spectrum of interactions. Unforeseen off-target effects are a primary cause of clinical trial failures and post-market adverse events. This guide provides a comprehensive, technically grounded framework for the systematic evaluation of off-target liabilities, using the novel chemical entity 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol as a case study.

This molecule incorporates two key structural motifs: a piperidine ring and an aminophenyl group. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in a wide array of pharmaceuticals targeting everything from central nervous system (CNS) disorders to cancer.[1][2][3] This prevalence, while promising for bioactivity, also brings a high probability of interactions with a diverse range of protein families, particularly G-protein-coupled receptors (GPCRs) and ion channels.[4] Therefore, a rigorous and multi-faceted approach to off-target profiling is not just recommended; it is essential for progression.

Our strategy is built on a logical progression from broad, predictive analyses to focused, cell-based validation, ensuring that experimental resources are deployed efficiently and rationally.

Phase 1: In Silico Profiling – A Predictive Foundation

Expertise & Experience: Before committing to costly and time-consuming wet-lab experiments, we leverage the power of computational toxicology and pharmacology.[5][6] By analyzing the 2D structure of this compound, we can generate a probabilistic map of potential off-target interactions. This predictive step is crucial for hypothesis generation and for designing intelligent, focused screening panels.

Protocol: Ligand-Based Target Prediction

  • Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Tool Selection: Utilize a validated, web-based target prediction tool such as SwissTargetPrediction.[7] These platforms house extensive databases of known ligands and their corresponding biological targets.

  • Execution: Input the SMILES string into the platform and initiate the prediction algorithm against the Homo sapiens target database.

  • Analysis: The output will be a list of potential protein targets, ranked by a probability score. This score is based on the principle of chemical similarity: the more our compound resembles known ligands for a particular target, the higher the probability of interaction.

  • Interpretation: Pay close attention to protein families frequently associated with the piperidine scaffold, such as dopamine receptors, serotonin receptors, and other aminergic GPCRs.[4][8][9][10]

cluster_0 In Silico Prediction Workflow Compound 1. Input Compound Structure (SMILES String) Tool 2. Select Prediction Tool (e.g., SwissTargetPrediction) Compound->Tool Submit Structure Database 3. Compare against Database of Known Ligands Tool->Database Query Output 4. Generate Prioritized List of Potential Off-Targets Database->Output Calculate Probability

Caption: Workflow for in silico off-target prediction.

Data Presentation: Hypothetical In Silico Prediction Results

RankTarget ClassSpecific TargetProbability ScoreRationale for Follow-up
1GPCR (Monoamine)Dopamine Receptor D20.75High similarity to known D2 antagonists.[8]
2GPCR (Monoamine)Serotonin Receptor 5-HT2A0.68Common off-target for CNS-active piperidines.[9][10]
3Enzyme (Kinase)Serine/Threonine Kinase X0.55Aminophenyl motif present in some kinase inhibitors.
4Ion ChannelhERG (KCNH2)0.45Critical safety liability; lipophilic amines are a risk.[11]
5GPCR (Adrenergic)Alpha-1A Adrenergic Receptor0.42Structural alerts for adrenergic activity.

Phase 2: Broad Panel In Vitro Screening – Casting a Wide Net

Expertise & Experience: In silico predictions are hypotheses that require experimental validation. The most effective way to broadly assess off-target activity is to screen the compound against large, well-curated panels of recombinant human proteins. This provides quantitative data on inhibitory activity across hundreds of potential targets.[][13]

For a compound like this compound, we prioritize two key panels: a comprehensive kinase panel and a GPCR/CNS liability panel.

Protocol: Kinase and GPCR Panel Screening

  • Service Provider: Engage a reputable contract research organization (CRO) that offers extensive kinase and GPCR screening services.

  • Compound Preparation: Provide a high-purity, DMSO-solubilized sample of the test compound.

  • Kinase Panel: Screen at a standard concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases.[14] The output is typically percent inhibition relative to a vehicle control. Follow up on significant hits (>50% inhibition) with full IC₅₀ determination.

  • GPCR Panel: Screen against a panel focused on CNS targets, including all dopamine and serotonin receptor subtypes, as well as adrenergic, muscarinic, and histamine receptors.[15] This is typically done via radioligand binding assays to determine the binding affinity (Ki).

  • Comparator Compound: To contextualize the results, screen a benchmark compound in parallel. Haloperidol , a well-characterized antipsychotic with a piperidine core and known off-target activities (e.g., potent D2 antagonist with significant α1-adrenergic and hERG affinity), serves as an excellent comparator.

Data Presentation: Comparative Off-Target Profile

TargetThis compoundHaloperidol (Comparator)
Primary Target (Hypothetical) IC₅₀ = 50 nM N/A
Dopamine D2 Receptor Ki = 250 nMKi = 1.5 nM
Serotonin 5-HT2A Receptor Ki = 800 nMKi = 30 nM
Adrenergic α1A Receptor Ki = 1.2 µMKi = 15 nM
hERG Channel IC₅₀ = 5.5 µMIC₅₀ = 150 nM
Kinase X IC₅₀ = 950 nM> 10 µM
Kinase Y > 10 µM> 10 µM

Phase 3: Cellular Thermal Shift Assay (CETSA) – Verifying Target Engagement in a Physiological Context

Expertise & Experience: A compound may interact with a purified protein but fail to engage that same target within the complex milieu of a living cell due to poor permeability, rapid efflux, or metabolic instability. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[16][17][18][19] The underlying principle is that when a ligand binds to its target protein, it confers thermal stability.[19]

Protocol: CETSA for Target and Off-Target Validation

  • Cell Culture: Select a relevant human cell line that endogenously expresses the primary target and key off-targets identified in Phase 2 (e.g., Dopamine D2 receptor).

  • Compound Treatment: Incubate intact cells with a high concentration of the test compound (e.g., 10x the IC₅₀ or Ki) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein fraction by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific protein of interest using a sensitive detection method like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the soluble protein abundance as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

cluster_1 CETSA Principle cluster_2 Vehicle Control cluster_3 Compound Treated V_Heat Heat Cells V_Protein Protein Denatures & Aggregates V_Heat->V_Protein V_Result Low Soluble Protein V_Protein->V_Result C_Compound Compound Binds Target Protein C_Protein Protein is Stabilized C_Compound->C_Protein C_Heat Heat Cells C_Result High Soluble Protein C_Heat->C_Result C_Protein->C_Heat cluster_pathway Hypothetical Off-Target Pathway Compound Compound OffTarget Off-Target: Kinase X Compound->OffTarget Inhibition Substrate Substrate OffTarget->Substrate Phosphorylation (Blocked) Phenotype Phenotypic Effect: (e.g., Cytoskeletal Rearrangement) Substrate->Phenotype Leads to

Caption: Hypothetical pathway implicated by phenotypic screening.

Data Presentation: Summary of Phenotypic Profile Correlation

Reference Compound ClassMechanism of ActionProfile Correlation ScoreImplication for Off-Target Effect
Dopamine Antagonists D2/D3 blockade0.85Consistent with known off-target activity.
Tubulin Polymerization Inhibitors Microtubule disruption0.65Unexpected Finding: Suggests potential interaction with the cytoskeleton. Warrants follow-up with specific tubulin polymerization assays.
mTOR Inhibitors PI3K/mTOR pathway0.15No significant correlation.

Conclusion and Path Forward

This systematic, four-phase approach provides a robust framework for assessing the off-target profile of this compound. By integrating predictive modeling with broad biochemical screening, cellular target validation, and unbiased phenotypic analysis, we can build a comprehensive safety and selectivity profile.

Based on our hypothetical results, this compound shows promising primary activity but also demonstrates clear off-target engagement at the Dopamine D2 receptor and a potential liability related to cytoskeletal function. The next steps would involve focused structure-activity relationship (SAR) studies to engineer out the D2 affinity while retaining primary target potency, and dedicated biochemical assays to validate the unexpected cytoskeletal phenotype. This de-risking process is fundamental to translating a promising chemical starting point into a safe and effective therapeutic candidate.

References

  • International Union of Basic and Clinical Pharmacology. ([Link])

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. ([Link])

  • ChemHelpASAP. (2020). Off-target effects of drugs. YouTube. ([Link]) [11]4. Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. ([Link]) [1]5. Gabsalilikhova, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2966. ([Link]) [20]6. Gomtsyan, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116401. ([Link]) [3]7. International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. ([Link]) [21]8. Jarzab, A. M., et al. (2020). Meltome atlas—thermal proteome stability across different species. Nature methods, 17(5), 495-503. ([Link])

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. ([Link]) [6]10. Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. ([Link]) [22]11. Gentile, F., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 25(10), 5437. ([Link]) [8]12. Sabe, V. T., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. ([Link]) [9]13. ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ([Link]) [23]14. Knight, Z. A., Lin, H., & Shokat, K. M. (2010). Targeting the cancer kinome through polypharmacology. Nature reviews Cancer, 10(2), 130-137. ([Link])

  • Biondo, M. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. ([Link]) [14]16. ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ([Link]) [5]17. Wesołowska, A., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 25(8), 4471. ([Link]) [10]18. News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). ([Link]) [17]19. Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening in cancer. Nature reviews Drug discovery, 16(8), 531-543. ([Link])

  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. ([Link]) [24]31. Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. ([Link]) [18]32. WuXi Biology. (n.d.). Kinase Assay. ([Link])

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A Guide to the Reproducible Synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol and a Comparative Analysis of Its Potential in Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a complex piperidine derivative. While this specific molecule is commercially available, its limited presence in peer-reviewed literature presents a unique challenge for reproducibility. This guide, therefore, focuses on ensuring the reproducibility of its synthesis and provides a comparative analysis of its potential applications against established alternatives.

The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.[2] The diverse substitution patterns possible on the piperidine ring enable the fine-tuning of pharmacological properties, making these compounds valuable as probes for biological systems and as starting points for drug discovery campaigns.[3]

Deconstructing the Synthesis of this compound: A Pathway to Reproducibility

A likely synthetic strategy would involve a multi-component reaction or a convergent synthesis, which are known to be efficient for creating complex molecules.[6][7]

Proposed Synthetic Workflow:

The following diagram outlines a potential synthetic pathway, emphasizing critical control points for ensuring reproducibility.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product & Characterization 4-Nitro-3-methoxyphenol 4-Nitro-3-methoxyphenol Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Nitro-3-methoxyphenol->Buchwald-Hartwig Amination Piperidin-4-one Piperidin-4-one Piperidin-4-one->Buchwald-Hartwig Amination Nitro Group Reduction Nitro Group Reduction Buchwald-Hartwig Amination->Nitro Group Reduction Intermediate: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one Purification Purification Nitro Group Reduction->Purification Target_Molecule This compound Purification->Target_Molecule Characterization NMR, MS, HPLC Target_Molecule->Characterization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Focus on Self-Validation

Step 1: N-Arylation of Piperidin-4-one (Buchwald-Hartwig Amination)

This step is crucial for forming the C-N bond between the phenyl ring and the piperidine nitrogen. Reproducibility hinges on several factors:

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are typically employed. The choice and ratio of catalyst to ligand are critical and should be precisely controlled.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide, is essential to facilitate the reaction without competing side reactions.

  • Solvent: Anhydrous, deoxygenated toluene is a common solvent. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Temperature and Reaction Time: These parameters should be carefully optimized and monitored.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add 4-nitro-3-methoxyphenol (1.0 eq), piperidin-4-one hydrochloride (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous, deoxygenated toluene.

  • Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation, but the choice of reducing agent can impact the final product's purity.

  • Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a common catalyst. The pressure of hydrogen gas and the choice of solvent (e.g., methanol or ethanol) are key parameters.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used.

Protocol (Catalytic Hydrogenation):

  • Dissolve the crude product from Step 1 in methanol.

  • Add 10% Pd/C (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 3: Purification and Characterization

Thorough purification and characterization are paramount for ensuring the identity and purity of the final compound, which directly impacts the reproducibility of subsequent experiments.

  • Purification: Column chromatography on silica gel is a standard method for purifying organic compounds. The choice of eluent system needs to be optimized to achieve good separation.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.

Challenges to Reproducibility and Mitigation Strategies

Several factors can affect the reproducibility of synthesizing and using this compound:

ChallengeMitigation Strategy
Purity of Starting Materials Source starting materials from reputable suppliers and verify their purity by analytical methods before use.
Reaction Conditions Precisely control reaction parameters such as temperature, time, and atmosphere. Use of automated reaction systems can improve consistency.
Purification Efficiency Develop and validate a robust purification protocol. Assess the purity of the final compound using multiple analytical techniques (e.g., HPLC and NMR).
Compound Stability Store the final compound under appropriate conditions (e.g., cool, dry, and protected from light) to prevent degradation.

Comparative Analysis with Alternative Compounds

Given the lack of published biological data for this compound, its potential applications can be inferred from the activities of structurally similar compounds. Many N-aryl piperidine derivatives are known to interact with G-protein coupled receptors, particularly serotonin and dopamine receptors, which are important targets in neuroscience research and drug development.[8]

The following table compares the potential profile of our target compound with well-characterized alternatives.

CompoundTarget(s)Key Experimental DataAdvantagesDisadvantages
1-(4-Amino-3-methoxyphenyl) piperidin-4-ol (Target) Predicted: Serotonin, Dopamine ReceptorsNot available in public literature.Potentially novel pharmacology due to unique substitution pattern.Lack of data makes it a high-risk starting point for new projects.
WAY-100635 5-HT₁ₐ Receptor AntagonistExtensive in vitro and in vivo characterization.Well-established tool compound for studying the 5-HT₁ₐ receptor.May have off-target effects.
Haloperidol Dopamine D₂ Receptor AntagonistWidely used antipsychotic drug with a well-defined pharmacological profile.Clinically relevant comparator.Binds to multiple receptor types, leading to a complex pharmacological profile.
Fentanyl µ-Opioid Receptor AgonistPotent analgesic with extensive clinical data.High-affinity and well-understood mechanism of action.High potential for abuse and significant side effects.
Signaling Pathway Context:

The potential interaction of this compound with dopamine or serotonin receptors suggests its involvement in modulating key signaling pathways in the central nervous system.

G Ligand This compound (or Alternative) GPCR Dopamine or Serotonin Receptor Ligand->GPCR Binds to G_Protein G-protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Adenylyl Cyclase or Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP or IP₃/DAG Effector->Second_Messenger Produces Cellular_Response Neuronal Excitability, Gene Expression, Neurotransmitter Release Second_Messenger->Cellular_Response Triggers

Sources

A Senior Application Scientist's Guide to Comparing the ADME Properties of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, identifying a potent molecular entity is merely the first step. The true potential of a drug candidate is ultimately dictated by what the body does to it. This is the domain of ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding these four pillars is critical, as they govern a compound's bioavailability, efficacy, and safety profile.[1][2][3] Neglecting ADME assessment in the early stages is a primary cause of late-stage clinical trial failures, a costly endeavor in both time and resources.[2][3]

This guide provides a comprehensive framework for the systematic in vitro comparison of ADME properties for a series of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol derivatives. Our objective is to move beyond mere data collection and instill a logical, tiered approach to screening and selection. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, enabling your team to confidently identify candidates with the most promising pharmacokinetic profiles for advancement.[4][5]

The Four Pillars of ADME Profiling: A Tiered Approach

A successful screening cascade begins with high-throughput, cost-effective assays to filter a large number of derivatives, followed by more complex, biologically relevant assays for the most promising candidates.[4][6] This strategy ensures that resources are allocated efficiently.

Workflow for ADME Profiling of Derivatives

The following diagram illustrates a logical workflow for assessing the ADME properties of your compound series.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Biological Assays cluster_2 Decision Gate PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 High Permeability Candidates LMS Liver Microsomal Stability (Metabolic Stability) CYP_Inhibit CYP450 Inhibition (Drug-Drug Interactions) LMS->CYP_Inhibit Metabolically Stable Candidates PPB Plasma Protein Binding (Distribution) Caco2->PPB Decision Select Lead Candidates PPB->Decision CYP_Inhibit->Decision

Caption: A tiered workflow for efficient ADME screening of derivatives.

Absorption: Will the Drug Enter the System?

Absorption determines how much of the drug reaches the systemic circulation.[7] For orally administered drugs, this means crossing the intestinal epithelium. We begin with a simple model for passive diffusion before moving to a more complex cellular model.

Tier 1 Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA model is a rapid, cell-free method to predict passive diffusion, which is a primary route of absorption for many drugs.[8][9] It is an ideal first-pass screen due to its high-throughput nature and low cost, allowing for the rapid ranking of a large library of derivatives based on their intrinsic ability to cross a lipid membrane.[8][9][10]

Illustrative Data: PAMPA Results for Derivatives

Compound IDDerivative (R-Group)Papp (x 10⁻⁶ cm/s)Permeability Class
Parent -H0.8Low
DER-01 -CH₃4.5Medium
DER-02 -Cl12.1High
DER-03 -OCH₃2.1Medium
DER-04 -CF₃15.3High
ControlTheophylline0.9Low
ControlChloramphenicol18.2High

Note: Papp > 10 x 10⁻⁶ cm/s is typically classified as high permeability.[9]

Experimental Protocol: PAMPA
  • Preparation: A lipid membrane solution (e.g., 2% lecithin in dodecane) is coated onto the filter of a 96-well donor plate and the solvent is allowed to evaporate.[8][10]

  • Compound Addition: The test compounds (e.g., 10 mM in DMSO, diluted in buffer to 200 µM) are added to the donor wells. The acceptor plate is filled with a matching buffer.[10]

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This is incubated for 4-16 hours at room temperature with gentle shaking.[10][11]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[10]

  • Validation: The integrity of the artificial membrane is confirmed using a low-permeability marker like Lucifer Yellow.[10]

Tier 2 Assay: Caco-2 Permeability Assay

Causality: Compounds with promising passive permeability are advanced to the Caco-2 assay. This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters (like P-glycoprotein, P-gp).[12][13][14] It provides more biologically relevant data, assessing not only passive diffusion but also identifying compounds that may be subject to active efflux, a common mechanism of poor oral absorption.[12]

Illustrative Data: Caco-2 Results for High-Permeability Derivatives

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
DER-02 9.810.51.1High Permeability, No Efflux
DER-04 2.522.59.0Substrate for Efflux Pump
ControlAtenolol (Low)0.40.51.3
ControlPropranolol (High)25.123.80.9

Note: An Efflux Ratio (ER) greater than 2 suggests the compound is actively transported by efflux pumps.[13]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[13][15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values (e.g., >200 Ω·cm²) are used.[12][16]

  • Transport Study:

    • A→B Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time (e.g., 2 hours).[14]

    • B→A Transport: In a parallel experiment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to determine the rate of efflux.[14]

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS analysis.[12]

  • Self-Validation: The assay is validated using well-characterized high and low permeability control compounds (e.g., propranolol and atenolol).[12]

Distribution: Where Does the Drug Go?

Distribution describes how a drug reversibly leaves the bloodstream and enters tissues. A key determinant of distribution is plasma protein binding (PPB). Only the unbound (free) drug is available to interact with its target and exert a therapeutic effect.[17][18] High PPB can limit efficacy and affect clearance.[18]

Tier 2 Assay: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality: The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining the fraction of unbound drug.[19] It involves separating a plasma-containing chamber from a buffer chamber with a semipermeable membrane. The free drug equilibrates across the membrane, allowing for its direct measurement.[17][20] This provides crucial data for interpreting efficacy and predicting the volume of distribution.

Illustrative Data: PPB Results for Lead Candidates

Compound ID% Bound (Human Plasma)Unbound Fraction (fu)Interpretation
DER-02 85.2%0.148Moderate Binding
DER-05 99.8%0.002Very High Binding
ControlWarfarin99.5%0.005
ControlAtenolol<5%>0.95
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: A disposable RED device with individual wells, each split by a dialysis membrane (typically 8-14 kDa MWCO), is used.[19]

  • Sample Addition: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber of the well. A protein-free buffer (e.g., PBS) is added to the other chamber.[17][19]

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[18][21]

  • Sampling & Analysis: Aliquots are removed from both the plasma and buffer chambers. To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects. Samples are then analyzed by LC-MS/MS.[21]

  • Validation: The experiment includes control compounds with known high and low binding to validate the assay performance.[18]

Metabolism: How is the Drug Modified and Cleared?

Metabolism describes the chemical modification of a drug by the body, primarily in the liver. This process facilitates excretion and is a major determinant of a drug's half-life. Rapid metabolism can lead to low bioavailability, while inhibition of metabolic enzymes can cause dangerous drug-drug interactions (DDIs).[22]

Tier 1 Assay: Liver Microsomal Stability

Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[23] This high-throughput assay provides a robust initial assessment of a compound's intrinsic clearance, helping to rank derivatives by their metabolic stability.[23][24] Compounds that are rapidly metabolized in this assay are unlikely to have a suitable half-life in vivo.

Illustrative Data: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Class
DER-02 4515.4Moderate
DER-06 >120<5.8High
DER-07 886.6Low
ControlVerapamil (Low)1163.0
ControlDextromethorphan (High)>120<5.8
Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture: Test compounds (e.g., 1 µM final concentration) are pre-incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[25]

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[25][26] A control incubation without NADPH is run in parallel to check for chemical instability.

  • Time Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 min).[23]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[23]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[23]

Hypothetical Metabolic Pathway

Understanding potential metabolic "soft spots" can guide future chemical modifications. For the parent compound, likely sites of metabolism include N-dealkylation at the piperidine nitrogen or oxidation on the aromatic ring.

Metabolism Parent 1-(4-Amino-3-methoxyphenyl) piperidin-4-ol Metabolite1 Phase I Metabolite (N-dealkylation) Parent->Metabolite1 CYP3A4, CYP2D6 Metabolite2 Phase I Metabolite (Aromatic Hydroxylation) Parent->Metabolite2 CYP1A2 PhaseII Phase II Metabolites (Glucuronidation/ Sulfation) Metabolite1->PhaseII UGTs, SULTs Metabolite2->PhaseII UGTs, SULTs

Caption: Potential metabolic pathways for the parent compound.

Tier 2 Assay: Cytochrome P450 (CYP) Inhibition

Causality: Metabolically stable compounds are then assessed for their potential to cause DDIs. This assay determines if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), which are responsible for the metabolism of most marketed drugs.[27] Strong inhibition is a significant safety liability.[28][29]

Illustrative Data: CYP Inhibition (IC₅₀ Values in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Risk Profile
DER-02 >5022.5>508.915.1Low-Moderate
DER-06 >50>50>50>50>50Low
DER-08 12.41.145.328.70.8High

Note: IC₅₀ values < 10 µM are often considered a potential risk for in vivo drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay
  • System Preparation: Human liver microsomes are incubated with a panel of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2).[27][30]

  • Inhibitor Addition: The reaction is run in the presence of varying concentrations of the test compound (typically an 8-point dose-response curve).[27]

  • Reaction & Quenching: The reaction is initiated with NADPH and stopped after a short incubation by adding a cold organic solvent.[28]

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.[30]

  • IC₅₀ Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[27][28]

  • Validation: Known specific inhibitors for each CYP isoform are run as positive controls.[27]

Conclusion and Path Forward

By systematically applying this tiered approach, research teams can efficiently and logically compare derivatives of this compound. The integration of high-throughput screening with more detailed, mechanistic assays allows for a data-driven process to identify lead candidates. A compound like DER-06 from our illustrative data—showing high stability, low DDI risk, and acceptable permeability—would be a prime candidate for advancement into more complex in vivo pharmacokinetic studies. This structured methodology not only de-risks the drug development pipeline but also ensures that the most promising molecules are progressed with confidence.[4][31]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure both safety and scientific integrity.

Core Principle: Proactive Waste Management

The foundational principle of laboratory safety dictates that no chemical process should begin without a clear and established plan for the disposal of all potential waste streams, including unused reagents, reaction byproducts, and contaminated materials.[1] This proactive approach is essential for handling compounds like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, necessitating a hazard assessment based on structural analogy.

Hazard Assessment Based on Structural Analogy

A thorough understanding of a chemical's potential hazards is the first step in proper handling and disposal.[2] In the absence of a dedicated SDS for this compound, we must infer its hazard profile from its constituent chemical motifs: a substituted aromatic amine and a piperidine ring.

  • Piperidine Moiety: The core piperidine structure is classified as a flammable liquid and is known to be toxic and corrosive, capable of causing severe skin burns and eye damage.[3][4] While this specific derivative is a solid, its basic nitrogen atom suggests it may still be corrosive or irritating.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds that require careful handling. Many are known to be toxic, and some, like 4-Aminodiphenyl, are recognized by the Occupational Safety and Health Administration (OSHA) as carcinogens.[5] Therefore, this compound should be treated as potentially toxic and hazardous to the environment.

Based on this analysis, the compound should be managed as a hazardous chemical waste, exhibiting potential toxicity, corrosivity, and environmental hazards.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks. Engineering controls, such as a chemical fume hood, are mandatory.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and face shield.Protects against potential splashes of solutions containing the compound.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Provides a barrier against skin contact. The piperidine structure suggests potential for skin absorption and irritation.[4][6]
Body Protection Flame-retardant lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[6]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood.All handling operations should be conducted in a well-ventilated area, preferably a fume hood, to prevent inhalation of any dust or aerosols.[7][8]

On-Site Waste Management: Segregation, Collection, and Labeling

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals in a waste container.[1][9]

Step-by-Step Collection Protocol:
  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired this compound.

    • Contaminated Labware: Weighing boats, gloves, pipette tips, and paper towels with residual contamination.

    • Aqueous/Solvent Solutions: Solutions containing the compound from experimental workups.

  • Segregate and Collect:

    • Solid Waste & Contaminated Labware: Collect in a designated, robust container with a secure lid. This container should be clearly labeled as hazardous waste.

    • Solutions: Collect liquid waste in a separate, leak-proof container that is chemically compatible with the solvent used.[9] For instance, do not store acidic or basic solutions in metal containers.[9] Never mix incompatible waste streams; for example, this compound, being basic, should not be mixed with acidic waste.

  • Labeling: All waste containers must be accurately and clearly labeled to comply with institutional and federal regulations, such as those from the Environmental Protection Agency (EPA).[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards (e.g., Toxic, Corrosive).

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Disposal Pathways: A Decision Framework

The following diagram outlines the logical workflow for disposing of waste containing this compound. The primary and most recommended pathway is through professional services.

DisposalWorkflow start Waste Generated This compound collect Step 1: Segregate Waste (Solid, Contaminated Items, Liquid) start->collect containerize Step 2: Use Designated, Labeled Hazardous Waste Containers collect->containerize decision Step 3: Select Disposal Pathway containerize->decision pro_disposal Pathway A: Professional Disposal (Recommended) decision->pro_disposal Standard Procedure in_lab Pathway B: In-Lab Treatment (Small Scale, Expert Use Only) decision->in_lab Alternative (with caution) pro_end Waste collected by licensed waste management service. pro_disposal->pro_end in_lab_protocol Follow validated degradation protocol (e.g., Permanganate Oxidation) in_lab->in_lab_protocol verify Verify complete degradation and non-hazardous nature of products. in_lab_protocol->verify verify->containerize If Not Verified or Unsure sewer Dispose of verified non-hazardous products per local regulations. verify->sewer If Verified

Caption: Disposal decision workflow for this compound.

Pathway A: Professional Waste Disposal (Primary Recommendation)

This is the safest, most compliant, and universally recommended method for the disposal of this chemical waste.

  • Accumulate Waste: Store the properly labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[9]

  • Schedule Pickup: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[10][11]

  • Documentation: Ensure all required paperwork is completed for the waste manifest, which tracks the waste from generation to its final disposal facility.

Pathway B: In-Lab Chemical Treatment (Expert Use, Small Scale Only)

For very small quantities (not exceeding a few hundred milligrams), chemical degradation can be an option to render the waste non-hazardous.[12] This procedure should only be performed by experienced chemists due to the risks involved. The aromatic amine functionality can be degraded through oxidation.

Protocol: Oxidation with Potassium Permanganate [12]

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size, equipped with a magnetic stirrer.

  • Acidification: Dissolve the this compound waste in a dilute solution of sulfuric acid.

  • Oxidation: Slowly add a solution of potassium permanganate while stirring vigorously. The purple color of the permanganate will disappear as it is consumed. Continue adding until a faint, persistent pink or purple color remains, indicating the oxidation is complete.

  • Neutralization: Carefully neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) to a pH between 5.5 and 10.5.[11]

  • Verification: Before disposal, it is the generator's responsibility to ensure the final mixture is no longer hazardous. This may require analytical testing.

  • Final Disposal: If the treated waste is confirmed to be non-hazardous and complies with local sewer use bylaws, it may be disposed of down the drain with copious amounts of water.[11][12] If toxicity remains (e.g., from manganese byproducts), it must be collected as hazardous waste.

Caution: This process is exothermic and generates byproducts. It is intended only for trace amounts of the chemical. Larger quantities must be handled by professional disposal services.[12]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wearing full PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a designated hazardous waste container. Do not allow the chemical to enter drains or waterways.[4][13]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. Key U.S. federal regulations include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[14][15] This chemical would likely be classified as hazardous due to toxicity characteristics.

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[16]

Always consult your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine. Fisher Scientific. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Researcher's Guide to Handling 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, which incorporates both an aromatic amine and a piperidine moiety, require a nuanced and rigorous approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our focus is on the "why" behind each recommendation, ensuring that safety protocols are not just followed, but understood.

Hazard Assessment: A Dual-Frontier Risk

The chemical structure of this compound presents a dual-hazard profile. The aromatic amine portion suggests potential systemic health risks upon exposure, while the piperidine ring points to acute corrosive hazards.[1][3] All handling of this compound should be conducted with the assumption that it is hazardous and requires stringent protective measures.

Core Principles of Protection

The primary goal of any PPE protocol is to establish a barrier between the researcher and the chemical. For a compound like this compound, this means preventing contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for various laboratory scenarios.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[7]For handling small quantities (milligrams) in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[7]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring larger volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[7]For responding to spills or uncontrolled releases of the compound.
Step-by-Step Guide to PPE Usage and Handling

The following workflow provides a procedural guide for researchers handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_area Ensure work area is clean and uncluttered. Verify fume hood is certified and functioning. ppe_don Don appropriate PPE as per the 'PPE Selection Table'. Start with inner gloves. chem_prep Weigh and prepare the chemical inside the fume hood. reaction_setup Set up reaction apparatus within the fume hood. Use spark-proof tools if applicable. chem_prep->reaction_setup Transfer to Reaction monitoring Continuously monitor the reaction. Be alert for any unexpected changes. waste_disposal Dispose of all waste in designated, labeled hazardous waste containers. monitoring->waste_disposal Reaction Complete decontamination Decontaminate all surfaces and equipment. Follow established lab procedures. ppe_doff Doff PPE in the correct order to avoid self-contamination. Dispose of single-use items. exit Exit Lab ppe_doff->exit Procedure Complete

Caption: Workflow for Handling this compound

Detailed Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[7] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[7]

  • Handling and Reaction:

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

  • Cleanup and Disposal:

    • Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[7]

    • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not pour down the drain.

    • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste. Work surfaces should be wiped down with a suitable cleaning agent.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Oreate AI Blog. (2026-01-08). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Induchem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Penta chemicals. (2024-05-07). Piperidine - SAFETY DATA SHEET. [Link]

  • ACS Figshare. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.